5-(Piperidin-1-ylsulfonyl)indoline
Description
BenchChem offers high-quality 5-(Piperidin-1-ylsulfonyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-ylsulfonyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-8-2-1-3-9-15)12-4-5-13-11(10-12)6-7-14-13/h4-5,10,14H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMJLWQEUNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427710 | |
| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874593-99-4 | |
| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(piperidin-1-ylsulfonyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 5-(piperidin-1-ylsulfonyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform the synthetic route, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: A Two-Stage Approach to the Target Scaffold
The synthesis of 5-(piperidin-1-ylsulfonyl)indoline is most efficiently approached through a two-stage strategy. This involves the initial preparation of a key intermediate, indoline-5-sulfonyl chloride, followed by its reaction with piperidine to yield the final product. This strategy is predicated on the well-established reactivity of sulfonyl chlorides with amines to form stable sulfonamides.
The indoline core, a saturated analog of indole, is a prevalent motif in numerous biologically active compounds. Its functionalization at the 5-position with a sulfonylpiperidine moiety can significantly modulate its physicochemical properties, influencing its solubility, membrane permeability, and potential interactions with biological targets.
Synthesis Pathway Visualization
The overall synthetic workflow is depicted below. This diagram outlines the transformation from a protected indoline to the final target molecule, highlighting the key intermediate.
Caption: Synthetic workflow for 5-(piperidin-1-ylsulfonyl)indoline.
Experimental Protocols & Mechanistic Insights
Stage 1: Synthesis of the Key Intermediate: N-Acetylindoline-5-sulfonyl chloride
The synthesis commences with the protection of the indoline nitrogen, followed by electrophilic chlorosulfonylation.
Step 1: N-Acetylation of Indoline
The protection of the secondary amine of indoline is crucial to prevent side reactions during the subsequent aggressive chlorosulfonylation step. Acetylation is a robust and easily reversible protection strategy.
-
Protocol:
-
To a solution of indoline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add acetic anhydride (1.2 eq).
-
The reaction can be performed at room temperature and is typically complete within a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to neutralize excess acetic acid and anhydride, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylindoline, which is often pure enough for the next step.
-
-
Expert Insight: The acetyl group serves as an effective directing group in the subsequent electrophilic aromatic substitution, favoring substitution at the para-position (C5) of the benzene ring.
Step 2: Chlorosulfonylation of N-Acetylindoline
This step introduces the sulfonyl chloride functionality onto the indoline ring. Chlorosulfonic acid is a powerful and highly reactive reagent for this transformation.[1]
-
Protocol:
-
Cool chlorosulfonic acid (5-10 eq) in an ice bath.
-
Slowly and carefully add N-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The reaction is quenched by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, N-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Causality and Mechanism: The electron-donating nature of the acetylated amino group activates the aromatic ring towards electrophilic substitution. The reaction proceeds via the formation of a chlorosulfonyl cation (ClSO₂⁺) or a related electrophilic species, which attacks the electron-rich C5 position. The protonated indole C3 position can also play a role in directing the electrophile to the C5 position.[1]
Caption: Simplified mechanism of chlorosulfonylation.
Stage 2: Synthesis of 5-(piperidin-1-ylsulfonyl)indoline
Step 3: Sulfonamide Formation with Piperidine
The reaction of the synthesized sulfonyl chloride with piperidine forms the desired sulfonamide linkage.
-
Protocol:
-
Dissolve N-acetylindoline-5-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Add piperidine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then washed with dilute hydrochloric acid to remove excess base and piperidine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated to give N-acetyl-5-(piperidin-1-ylsulfonyl)indoline.
-
-
Trustworthiness of Protocol: This is a standard and highly reliable method for sulfonamide synthesis. The use of a tertiary amine base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step 4: Deprotection of the Indoline Nitrogen
The final step involves the removal of the acetyl protecting group to yield the target molecule.
-
Protocol:
-
The crude N-acetyl-5-(piperidin-1-ylsulfonyl)indoline can be deprotected by hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Basic Hydrolysis: Reflux the compound in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.
-
After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water, dried, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-(piperidin-1-ylsulfonyl)indoline.
-
Characterization Data (Predicted)
| Data Type | Expected Observations |
| ¹H NMR | Signals corresponding to the indoline protons (triplets for the CH₂ groups), aromatic protons on the indoline ring, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for the aliphatic carbons of the indoline and piperidine rings, as well as the aromatic carbons of the indoline core. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of 5-(piperidin-1-ylsulfonyl)indoline (C₁₃H₁₈N₂O₂S). |
| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the indoline, S=O stretches of the sulfonamide, and C-H and C=C bonds. |
Safety and Handling Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 5-(piperidin-1-ylsulfonyl)indoline is a multi-step process that can be achieved with good yields through careful execution of well-established chemical transformations. The key to a successful synthesis lies in the strategic protection of the indoline nitrogen, followed by a regioselective chlorosulfonylation and subsequent sulfonamide formation. This guide provides a robust and reliable framework for researchers to produce this valuable compound for further investigation in various scientific disciplines.
References
- Retracted: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
- Synthesis, characterization and antimicrobial activities of N-substituted indoline deriv
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione. PubChem. [Link]
-
A convenient preparation of indoline. ResearchGate. [Link]
-
Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. PubMed. [Link]
Sources
The Chemical Versatility of N-Sulfonylated Indolines: A Technical Guide for Researchers
Introduction
N-sulfonylated indolines have emerged as a pivotal structural motif in contemporary organic synthesis and medicinal chemistry. The introduction of a sulfonyl group onto the indoline nitrogen atom profoundly influences the molecule's electronic properties, reactivity, and conformational behavior. This modification not only serves as a robust protecting group but also as a versatile activating and directing group for a variety of chemical transformations. This technical guide provides an in-depth exploration of the chemical properties of N-sulfonylated indolines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, electronic nature, spectroscopic signatures, and key reactions of this important class of compounds, supported by mechanistic explanations and practical considerations. The indoline scaffold is a cornerstone in numerous natural products and pharmaceutical agents, and its N-sulfonylation opens new avenues for structural diversification and the development of novel therapeutic agents.[1][2]
Synthesis of N-Sulfonylated Indolines
The most common and straightforward method for the synthesis of N-sulfonylated indolines is the direct reaction of an indoline with a sulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
General Experimental Protocol: N-Tosylation of Indoline
This protocol describes a typical procedure for the synthesis of 1-(p-tolylsulfonyl)indoline (N-tosylindoline).
Materials:
-
Indoline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting indoline, rendering it non-nucleophilic. Pyridine and triethylamine are commonly used due to their appropriate basicity and solubility in organic solvents.
-
Solvent: Dichloromethane is a good solvent for both reactants and does not interfere with the reaction.
-
Temperature: The reaction is initially carried out at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.
Electronic Properties and Their Influence on Reactivity
The N-sulfonyl group is a strong electron-withdrawing group. This has a significant impact on the electronic properties of the indoline ring system and dictates its reactivity.
-
Reduced Nucleophilicity of Nitrogen: The lone pair of electrons on the indoline nitrogen is delocalized into the sulfonyl group, significantly reducing its nucleophilicity and basicity. This is the basis for its function as a protecting group for the nitrogen atom.
-
Activation of the Aromatic Ring: By withdrawing electron density from the nitrogen atom, the sulfonyl group reduces the electron-donating effect of the nitrogen on the attached benzene ring. This deactivates the aromatic ring towards electrophilic aromatic substitution compared to an unsubstituted indoline.
-
Increased Acidity of C-H Bonds: The electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent C-H bonds, particularly at the C2 and C7 positions of the indoline ring. This property is exploited in directed metalation and C-H functionalization reactions.
Spectroscopic Characterization
The successful synthesis and purification of N-sulfonylated indolines can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Indoline Protons: The protons on the five-membered ring (at C2 and C3) typically appear as triplets. The protons at C2 are generally shifted downfield compared to unsubstituted indoline due to the electron-withdrawing effect of the sulfonyl group.
-
Aromatic Protons: The protons on the benzene ring of the indoline and the sulfonyl group's aryl moiety will appear in the aromatic region (typically 7.0-8.0 ppm).
-
Sulfonyl Group Protons: If the sulfonyl group contains alkyl protons (e.g., a mesyl group), these will appear in the aliphatic region. For a tosyl group, the methyl protons will appear as a singlet around 2.4 ppm.
¹³C NMR:
-
Indoline Carbons: The chemical shifts of the indoline carbons, particularly C2 and C7a, are influenced by the N-sulfonyl group.
-
Sulfonyl Group Carbons: The carbons of the aryl or alkyl group attached to the sulfonyl moiety will also be visible.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Tosylindoline in CDCl₃
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C2-H₂ | ~3.9 (t) | ~50 |
| C3-H₂ | ~3.0 (t) | ~28 |
| C4-H | ~7.2 (d) | ~125 |
| C5-H | ~7.1 (t) | ~127 |
| C6-H | ~7.0 (t) | ~124 |
| C7-H | ~7.8 (d) | ~115 |
| C7a | - | ~143 |
| C3a | - | ~133 |
| Tosyl-CH₃ | ~2.4 (s) | ~21.5 |
| Tosyl-Ar-H | ~7.3 (d), ~7.7 (d) | ~127, ~130, ~136, ~145 |
Note: These are approximate values and can vary depending on the specific substitution pattern and the solvent used.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-sulfonylated indoline is the presence of strong absorption bands corresponding to the stretching vibrations of the sulfonyl group.
Table 2: Characteristic IR Absorption Bands for N-Sulfonylated Indolines
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1350 - 1300 | Strong |
| S=O (symmetric stretch) | 1170 - 1140 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
The presence of these two strong S=O stretching bands is a definitive indicator of the N-sulfonyl group.[3]
Key Chemical Reactions
The N-sulfonyl group orchestrates the reactivity of the indoline scaffold, enabling a range of useful transformations.
C-H Functionalization
The increased acidity of the C-H bonds on the indoline ring, particularly at the C7 position, allows for directed C-H functionalization reactions, most notably with palladium catalysis. The sulfonyl group can act as a directing group, bringing the catalyst into proximity with the C-H bond.
Caption: Palladium-catalyzed C-H functionalization of N-sulfonylindoline.
This methodology allows for the introduction of various substituents at the C7 position, which is otherwise difficult to functionalize.
Electrophilic Aromatic Substitution
While the N-sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution, reactions can still be carried out, often with high regioselectivity. The substitution typically occurs at the C5 position, which is para to the nitrogen atom.
Caption: Electrophilic aromatic substitution on N-sulfonylindoline.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on N-sulfonylated indolines. The choice of reaction conditions is critical to overcome the deactivating effect of the sulfonyl group. For example, Friedel-Crafts acylation often requires a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Deprotection of the N-Sulfonyl Group
The removal of the N-sulfonyl group is a crucial step in many synthetic sequences to liberate the free indoline. A variety of methods have been developed for this purpose, with the choice depending on the specific sulfonyl group and the presence of other functional groups in the molecule.
4.3.1. Mild Deprotection using Cesium Carbonate
A particularly mild and efficient method for the deprotection of N-tosylated indoles and related structures involves the use of cesium carbonate in a mixture of THF and methanol.
Experimental Protocol: Deprotection of N-Tosyl-5-bromoindole
-
Dissolve N-Tosyl-5-bromoindole (1.0 eq) in a 2:1 mixture of THF and MeOH at room temperature.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by HPLC or TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum.
This method is advantageous due to its mild conditions, which are compatible with a wide range of functional groups.
Applications in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, and N-sulfonylated indolines serve as key intermediates in the synthesis of numerous biologically active compounds.[1][2] The ability to functionalize the indoline core in a controlled manner, as facilitated by the N-sulfonyl group, is of great value in the generation of compound libraries for drug screening.
Conclusion
N-sulfonylated indolines are a versatile class of compounds with a rich and tunable chemistry. The strong electron-withdrawing nature of the sulfonyl group fundamentally alters the reactivity of the indoline system, transforming the nitrogen into a stable protecting group and activating the scaffold for a variety of synthetic transformations. A thorough understanding of their electronic properties, spectroscopic characteristics, and reaction mechanisms is essential for leveraging their full potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers working with these valuable synthetic intermediates.
References
-
Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2014). ResearchGate. [Link]
-
An indoxyl-based strategy for the synthesis of indolines and indolenines. (2015). PubMed. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI. [Link]
-
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. (2017). PubMed. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Synthesis of indoline from N-acetylindole. (n.d.). ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors. (2017). PubMed. [Link]
Sources
The Multifaceted Mechanisms of Action of Indoline-5-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The indoline scaffold, a core component of numerous natural and synthetic bioactive compounds, has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent structural features allow for facile modification, enabling the fine-tuning of pharmacological properties. When coupled with a sulfonamide moiety at the 5-position, the resulting indoline-5-sulfonamide derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of indoline-5-sulfonamide derivatives, with a primary focus on their well-established role as carbonic anhydrase inhibitors and a look into other emerging targets. Our goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, from molecular interactions to cellular consequences and the experimental methodologies required for their evaluation.
The Principal Mechanism: Inhibition of Carbonic Anhydrases and its Impact on the Tumor Microenvironment
The most extensively documented mechanism of action for indoline-5-sulfonamide derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), playing a crucial role in pH regulation and various physiological processes.[2]
Targeting Tumor-Associated Carbonic Anhydrase Isoforms IX and XII
In the context of oncology, two specific CA isoforms, CA IX and CA XII, are of particular interest. These transmembrane enzymes are overexpressed in a wide variety of hypoxic tumors.[2][3] Their activity contributes to the acidification of the extracellular tumor microenvironment by exporting protons generated from increased metabolic activity.[2][4] This acidic milieu promotes tumor progression, invasion, metastasis, and resistance to conventional therapies.[5]
Indoline-5-sulfonamide derivatives have been shown to be effective inhibitors of both CA IX and CA XII.[2][4][5] The sulfonamide group (SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, leading to potent inhibition.[6]
Downstream Signaling and Cellular Consequences of CA IX/XII Inhibition
The inhibition of CA IX and XII by indoline-5-sulfonamide derivatives triggers a cascade of events that are detrimental to cancer cell survival and proliferation. By blocking the proton export machinery, these inhibitors disrupt the pH gradient across the cancer cell membrane, leading to intracellular acidosis and a less acidic extracellular environment.
This disruption of pH homeostasis has several key consequences:
-
Inhibition of Tumor Growth and Proliferation: The altered pH environment is less conducive to cancer cell growth. Studies have demonstrated the antiproliferative activity of indoline-5-sulfonamides in various cancer cell lines, such as MCF7 breast cancer cells.[5]
-
Suppression of Hypoxia-Induced Gene Expression: The activity of CA IX is often induced by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[5][7] Some indoline-5-sulfonamide derivatives have been shown to not only inhibit CA IX activity but also suppress its expression under hypoxic conditions.[5]
-
Overcoming Multidrug Resistance (MDR): The acidic tumor microenvironment is a known contributor to resistance to chemotherapeutic agents. By mitigating this acidity, indoline-5-sulfonamide derivatives can potentially reverse chemoresistance.[5][8] For instance, some derivatives have been shown to overcome doxorubicin resistance in cells overexpressing P-glycoprotein (P-gp).[5]
Signaling Pathway: Impact of Indoline-5-Sulfonamide Derivatives on the Hypoxic Tumor Microenvironment
Caption: Inhibition of CA IX/XII by indoline-5-sulfonamides disrupts proton export, leading to a less acidic tumor microenvironment and subsequent anti-tumor effects.
Emerging Mechanisms of Action: Beyond Carbonic Anhydrase Inhibition
While CA inhibition is the most prominent mechanism, the versatility of the indoline-5-sulfonamide scaffold lends itself to interactions with other biologically relevant targets.
Aurora Kinase Inhibition
The Aurora kinase family, comprising serine/threonine kinases, are crucial regulators of the cell cycle, particularly during mitosis.[9] Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[9][10] Some indoline derivatives have been investigated as Aurora kinase inhibitors, suggesting that certain structural modifications on the indoline-5-sulfonamide core could direct their activity towards this class of enzymes.[10]
Antibacterial Activity via DapE Inhibition
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a promising target as it is essential for bacterial cell wall synthesis and absent in humans.[11] High-throughput screening has identified indoline sulfonamide derivatives as inhibitors of DapE, suggesting a potential application for this chemical class in combating bacterial infections.[11] Molecular docking studies propose that the sulfonamide moiety acts as a zinc-binding group in the di-zinc active site of DapE.[11]
Other Potential Targets
The broader family of indole and sulfonamide derivatives has been implicated in the inhibition of various other enzymes and signaling pathways, including:
-
Protein Tyrosine Phosphatases (PTPs): PTPs like PTP1B and lymphoid-specific tyrosine phosphatase (LYP) are involved in metabolic and autoimmune diseases.[12][13] Sulfonamide-containing compounds have been explored as PTP inhibitors.[12]
-
Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer, and indole aryl sulfonamides have been synthesized and evaluated as aromatase inhibitors.[14]
Experimental Validation: A Guide to Methodologies
The elucidation of the mechanism of action of indoline-5-sulfonamide derivatives relies on a suite of robust biochemical and cell-based assays.
Carbonic Anhydrase Inhibition Assay
A stopped-flow technique is a standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and determining the inhibitory potency (Ki) of compounds.[5]
Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Indoline-5-sulfonamide derivative stock solutions in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate the enzyme and inhibitor solutions in the appropriate buffer at a constant temperature (e.g., 25°C).
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Calculate the initial rates of the enzymatic reaction at various inhibitor concentrations.
-
Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Antiproliferative Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[5]
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF7, A431) in appropriate media and conditions (normoxia and hypoxia).
-
-
Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the indoline-5-sulfonamide derivatives for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values from the dose-response curves.
-
Immunoblotting for Protein Expression Analysis
Immunoblotting (Western blotting) is used to detect and quantify changes in the expression levels of specific proteins in response to compound treatment.[5]
Protocol: Immunoblotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with the indoline-5-sulfonamide derivative.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., CA IX, HIF-1α, GAPDH as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image and perform densitometric analysis to quantify the relative protein expression levels.
-
Experimental Workflow: Evaluation of Indoline-5-Sulfonamide Derivatives
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"biological activity of piperidinylsulfonyl indoline compounds"
An In-Depth Technical Guide to the Biological Activity of Piperidinylsulfonyl Indoline Compounds
Executive Summary
The fusion of indoline, piperidine, and sulfonyl moieties has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the biological activities of piperidinylsulfonyl indoline derivatives, with a primary focus on their applications in oncology and neurodegenerative diseases. We will explore the synthetic strategies employed to create these molecules, delve into their specific mechanisms of action—including tubulin polymerization inhibition, hedgehog signaling pathway modulation, and enzyme inhibition—and analyze the structure-activity relationships that govern their potency and selectivity. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and data-driven insights to facilitate further investigation into this promising chemical space.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The indoline (2,3-dihydroindole) nucleus is a core structure in numerous natural products and synthetic compounds of medicinal value.[1] Its unique three-dimensional conformation and the ability of its nitrogen atom and benzene ring to participate in various non-covalent interactions make it a "privileged scaffold" in drug design.[1] When combined with a piperidine ring, a common motif known to enhance druggability and modulate pharmacokinetic properties[2], and a sulfonyl linker, which can act as a rigid hydrogen bond acceptor, the resulting piperidinylsulfonyl indoline framework offers a rich platform for developing novel therapeutic agents. This guide synthesizes current research to provide a detailed overview of the biological landscape of these compounds.
Synthetic Strategies
The synthesis of piperidinylsulfonyl indoline derivatives typically involves multi-step processes. A common approach begins with the functionalization of the indoline core. For instance, indoline can be subjected to chlorosulfonation to produce an indoline-sulfonyl chloride intermediate. This reactive intermediate is then condensed with various substituted piperidines or aromatic amines to yield the final sulfonamide derivatives.[3]
Another established route involves the acylation or alkylation of a pre-formed indoline-5-sulfonamide.[4] For example, indoline-5-sulfonamide can be acylated using a series of acyl chlorides in the presence of a base like pyridine to generate a library of 1-acylindoline-5-sulfonamides.[4] The modularity of these synthetic routes allows for systematic structural modifications to explore structure-activity relationships (SAR).
Therapeutic Applications in Oncology
Piperidinylsulfonyl indoline compounds have emerged as potent anticancer agents acting through diverse mechanisms of action.
Inhibition of Tubulin Polymerization
Certain indoline derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated strategy for cancer therapy. These agents bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest (typically at the G2/M phase), and trigger apoptosis in cancer cells.
One notable example, compound 9d , demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and gastric cancer.[5] It was identified as a tubulin inhibitor that targets the colchicine binding site, with an IC50 value of 3.4 µM for tubulin polymerization inhibition.[5] The molecular docking results confirmed that compound 9d could bind tightly within the colchicine binding site of tubulin.[5]
Inhibition of the Hedgehog Signaling Pathway
The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[6] A novel indole derivative, LKD1214 (2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), has been shown to be a potent suppressor of this pathway.[6]
LKD1214 functions by repressing the activity of the Smoothened (SMO) receptor, a key transducer in the Hh pathway, by preventing its translocation to the primary cilium.[6] Significantly, this compound maintains its inhibitory activity against the vismodegib-resistant SMOD477H mutant, suggesting it could overcome a major clinical challenge in Hh-targeted therapy.[6]
Caption: Inhibition of the Hedgehog signaling pathway by a piperidinylsulfonyl indoline compound.
Carbonic Anhydrase Inhibition
Tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, are crucial for regulating pH in the tumor microenvironment. Their overexpression helps cancer cells survive under hypoxic conditions and contributes to chemoresistance.[7] A series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against both CA IX and CA XII.[7]
Compound 4f (1-(3-chlorobenzoyl)indoline-5-sulfonamide) was identified as a potent dual inhibitor and exhibited selective antiproliferative activity against MCF7 breast cancer cells under hypoxic conditions (IC50 = 12.9 µM).[4][7] Furthermore, certain derivatives were shown to reverse P-glycoprotein-mediated multidrug resistance in leukemia cells.[7]
Table 1: Anticancer Activity of Representative Piperidinylsulfonyl Indoline Compounds
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 9d | Kyse450 (Esophageal) | Tubulin Polymerization | 1.49 | [5] |
| Kyse30 (Esophageal) | Tubulin Polymerization | 1.61 | [5] | |
| MGC-803 (Gastric) | Tubulin Polymerization | 1.84 | [5] | |
| 4f | MCF7 (Breast, Hypoxia) | Carbonic Anhydrase IX/XII | 12.9 | [4][7] |
Potential in Neurodegenerative Diseases
The inherent properties of heterocyclic compounds make them attractive candidates for treating complex neurodegenerative diseases like Parkinson's and Alzheimer's.[8] The indole nucleus, in particular, is a privileged scaffold for developing anti-neurodegenerative agents.[9]
Derivatives of N-piperidinyl indoles have been investigated as ligands for opioid receptors. Structure-activity relationship studies revealed that substitution at the 2-position of the indole ring resulted in potent Nociceptin Opioid Peptide (NOP) receptor full agonists, whereas 3-substitution yielded NOP partial agonists.[10] Given the role of the NOP receptor system in modulating dopamine pathways, these compounds show promise for alleviating motor deficits in conditions like Parkinson's disease.[10] Additionally, related indoline and piperazine derivatives have been developed as mixed D2/D4 dopamine receptor antagonists, highlighting the scaffold's versatility in targeting CNS receptors.[11]
Other Biological Activities
Beyond oncology and neuroscience, the piperidinylsulfonyl indoline scaffold has been explored for other therapeutic applications.
-
Antimicrobial Activity: N-substituted indoline derivatives of sultams have been synthesized and screened for antibacterial and antifungal activities, showing that the introduction of piperidine and other heterocyclic moieties can enhance antimicrobial properties.[3][12]
-
Cholinesterase Inhibition: A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, with many compounds displaying promising activity.[13]
Key Experimental Protocols
Protocol: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., Kyse450, MCF7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: A streamlined workflow for the in vitro MTT cell viability assay.
Protocol: Tubulin Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Keep on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Initiation of Polymerization: Add the tubulin solution to the wells. Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance change over time. The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Conclusion and Future Perspectives
The piperidinylsulfonyl indoline scaffold is a highly versatile and pharmacologically relevant framework. Research has demonstrated its potent activity against cancer through multiple mechanisms, including disruption of the cytoskeleton, modulation of key signaling pathways, and inhibition of enzymes critical to the tumor microenvironment. Furthermore, its ability to interact with CNS targets suggests a promising, albeit less explored, avenue for the treatment of neurodegenerative disorders.
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The synthesis of new libraries with greater structural diversity will be crucial for refining structure-activity relationships and identifying candidates with improved potency and selectivity. Investigating these compounds in combination with existing therapies could also unlock synergistic effects, particularly in overcoming drug resistance in oncology. The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics.
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Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Indoline Sulfonamides
Abstract
The indoline sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features—a bicyclic indoline core, a critical sulfonamide linker, and versatile substitution points—make it a fertile ground for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, with a primary focus on its role in inhibiting metalloenzymes, particularly cancer-associated carbonic anhydrases. We will deconstruct the scaffold to explore how modifications at the indoline nitrogen, the aromatic core, and the sulfonamide group influence potency, selectivity, and overall pharmacological profile. This document synthesizes data from seminal studies to offer field-proven insights, detailed experimental protocols, and actionable principles for researchers, chemists, and drug development professionals engaged in rational drug design.
Introduction to the Indoline Sulfonamide Scaffold
1.1 Core Chemical Features and Significance
The indoline sulfonamide architecture consists of a reduced indole (indoline) ring system where a sulfonamide group (-SO₂NH₂) is appended, typically at the 5- or 6-position. This scaffold combines the structural rigidity of the bicyclic indoline core with the potent zinc-binding capability of the sulfonamide moiety. The sulfonamide group is a well-established pharmacophore, or zinc-binding group (ZBG), capable of coordinating with the zinc ion in the active site of metalloenzymes, leading to potent inhibition.[1][2] This interaction is foundational to the mechanism of action for many sulfonamide-based drugs.
Indoline derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antimalarial activities.[1][3][4] The versatility of the scaffold allows for fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, through strategic chemical modifications.[4]
1.2 Key Biological Targets: A Focus on Carbonic Anhydrases
While the scaffold shows broad activity, its most extensively studied and validated application is the inhibition of carbonic anhydrases (CAs, EC 4.2.1.1). CAs are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] Several CA isoforms are involved in critical physiological and pathological processes.
Notably, isoforms CA IX and CA XII are overexpressed in many solid tumors and are linked to tumor progression and acidosis of the extracellular environment.[5][7][8] Their extracellular active sites make them highly attractive targets for cancer therapy. The indoline sulfonamide scaffold has emerged as a promising core for developing selective inhibitors against these tumor-associated isoforms.[5][6][9] Another key target for this scaffold is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial cell wall synthesis, highlighting the potential for developing novel antibiotics.[1]
General Synthesis Strategies
The synthesis of a substituted indoline sulfonamide library typically begins with the construction of the core indoline-5-sulfonamide or indoline-6-sulfonamide intermediate. This process involves protecting the indoline nitrogen, performing an electrophilic chlorosulfonylation, and subsequently reacting the resulting sulfonyl chloride with an amine source.
2.1 Representative Synthetic Workflow
The following workflow illustrates a common pathway for synthesizing 1-acylindoline-5-sulfonamides, a class of potent CA inhibitors.[5][6]
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The Indoline Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Pharmacological Properties of Indoline-Based Compounds
Introduction: The Enduring Significance of the Indoline Nucleus
The indoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity.[1][2] This versatility has led to the development of a wide range of indoline-based compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of indoline-based compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Properties: Targeting the Hallmarks of Malignancy
Indoline derivatives have emerged as a prominent class of anticancer agents, targeting multiple facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of indoline-based compounds are often attributed to their ability to modulate the activity of key enzymes and signaling pathways crucial for tumor growth and survival.
-
Kinase Inhibition: A primary mechanism of action for many indoline anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][5] Indoline scaffolds can act as competitive inhibitors at the ATP-binding site of various kinases.[5] For instance, the indolin-2-one scaffold is a key feature of sunitinib, a multi-targeted tyrosine kinase inhibitor that targets receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis.[6] Other indoline derivatives have shown potent inhibitory activity against kinases such as PIM, CDK, AKT, SRC, and PI3K.[1][7]
-
Tubulin Polymerization Inhibition: Several indoline-based compounds exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[8][9] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]
-
Modulation of Apoptotic Pathways: Indoline derivatives can induce apoptosis in cancer cells through various mechanisms. Some compounds have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[2] For example, indole-3-carbinol has been observed to increase the expression of ROS and activate apoptosis-related signals.[8]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in many cancers.[10][11][12] Indole-3-carbinol has been shown to suppress the activation of NF-κB and its downstream anti-apoptotic and metastatic gene products, thereby enhancing apoptosis in cancer cells.[10][13]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[8][14][15][16] Indoline derivatives have been developed as inhibitors of this pathway, offering another avenue for anticancer therapy.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of indoline-based compounds is highly dependent on the nature and position of substituents on the indoline ring.
| Substitution Position | Effect on Anticancer Activity | Reference |
| C4-position of the indole ring | Substitution at this position has led to the development of potent PI3K inhibitors. | [1] |
| C2 and C6 positions of the indole ring | Substitution at these positions has been shown to be important for CDK5 inhibition. | [1] |
| C5-position of the oxindole moiety | Introduction of a methoxy group can significantly improve PPARγ agonist activity. | [17] |
| C3-position of indolin-2-one | The nature of substituents at this position highly influences kinase inhibitory activity and selectivity. | [18] |
Experimental Protocols for Anticancer Activity Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]
Step-by-Step Protocol: [19][21]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indoline-based compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Workflow of the MTT-based cell viability assay.
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) of the solution.
Step-by-Step Protocol: [3][22]
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.
-
Reaction Setup: Assemble the polymerization reactions in a 96-well plate on ice. A typical reaction mixture contains tubulin, GTP, and the test compound in polymerization buffer.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor Polymerization: Measure the absorbance at 340 nm at regular intervals to monitor the rate and extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of samples treated with the indoline compound to those of control samples to determine the inhibitory effect.
Antimicrobial Properties: Combating Infectious Diseases
Indoline and its derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[7] They represent a promising scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[7]
Mechanism of Action
The antimicrobial mechanisms of indoline compounds are diverse and can involve:
-
Disruption of Cell Membranes: Some indole derivatives can disrupt the integrity of bacterial cell membranes, leading to cell death.
-
Inhibition of Biofilm Formation: Indoline compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.
-
Enzyme Inhibition: Indoline derivatives can target and inhibit essential bacterial enzymes, such as those involved in fatty acid synthesis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of indoline derivatives is influenced by their structural features. For example, in a series of trisindoline compounds, specific substitutions on the indole rings were found to be crucial for their antibacterial activity.
Experimental Protocols for Antimicrobial Activity Evaluation
This is a widely used method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][23][24][25][26]
Step-by-Step Protocol: [4][23]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the indoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Indoline-based compounds have shown potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.[1]
Mechanism of Action
The anti-inflammatory activity of indoline derivatives is often mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Indoline compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in the production of pro-inflammatory mediators.[17]
-
Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Modulation of the NF-κB Pathway: As mentioned earlier, the NF-κB pathway is a key regulator of inflammation, and its inhibition by indoline derivatives contributes to their anti-inflammatory effects.[10][13]
Experimental Protocols for Anti-inflammatory Activity Evaluation
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[27][28][29][30][31]
Step-by-Step Protocol: [27][31]
-
Animal Dosing: Administer the indoline compound to rodents (rats or mice) via a suitable route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Neuroprotective Properties: A Hope for Neurodegenerative Diseases
The indoline scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's disease.[1] These compounds often exhibit multi-target activity, addressing various pathological aspects of these complex disorders.
Mechanism of Action
The neuroprotective effects of indoline derivatives are attributed to:
-
Antioxidant Activity: Many indoline compounds possess potent antioxidant properties, scavenging free radicals and protecting neuronal cells from oxidative stress, a key factor in neurodegeneration.[32]
-
Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, some indoline derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.
-
Cholinesterase Inhibition: Inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease, and some indoline compounds exhibit this activity.[1]
Experimental Protocols for Neuroprotective Activity Evaluation
This is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[33][34][35][36]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, and the decrease in absorbance is measured.[35]
Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the indoline compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Signaling Pathway Modulation by Indoline Compounds
The diverse pharmacological properties of indoline-based compounds stem from their ability to interact with and modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders.[6][10][11][12][37]
NF-κB Signaling Pathway Diagram:
Caption: Indoline compounds can inhibit the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers.[8][14][15][16][38]
PI3K/Akt/mTOR Signaling Pathway Diagram:
Caption: Indoline compounds can inhibit the PI3K/Akt/mTOR signaling pathway.
Conclusion: The Future of Indoline-Based Drug Discovery
The indoline scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The diverse pharmacological properties of indoline-based compounds, coupled with their amenability to chemical modification, ensure their continued prominence in drug discovery and development. Future research will likely focus on the design of more selective and potent indoline derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The insights and methodologies presented in this guide are intended to support researchers and scientists in their efforts to unlock the full therapeutic potential of this remarkable class of compounds.
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An In-depth Technical Guide to the In Vitro Anticancer Activity of Indoline-5-Sulfonamides
This guide provides a comprehensive technical overview of the in vitro anticancer properties of indoline-5-sulfonamides, a promising class of small molecules in oncology research. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy against cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.
Introduction: The Rationale for Targeting the Tumor Microenvironment with Indoline-5-Sulfonamides
The tumor microenvironment is a complex ecosystem characterized by hypoxia (low oxygen levels) and acidosis (low extracellular pH), which contribute to tumor progression, metastasis, and resistance to conventional therapies.[1][2][3] A key player in maintaining this acidic microenvironment is the overexpression of specific carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively acidifying the extracellular space while maintaining a neutral intracellular pH, a process that favors cancer cell survival and proliferation.
Sulfonamides are a well-established class of CA inhibitors.[1][2][3] By employing a scaffold-hopping approach, researchers have developed a series of 1-acylated indoline-5-sulfonamides designed to selectively inhibit the tumor-associated CA IX and XII isoforms.[1][2][3] This guide will focus on a specific series of these compounds and their demonstrated potential as anticancer agents.
Mechanism of Action: Inhibition of Carbonic Anhydrase IX and XII
The primary mechanism by which indoline-5-sulfonamides exert their anticancer effects is through the inhibition of tumor-associated carbonic anhydrases IX and XII.[1][2][3]
The Role of CA IX and CA XII in Cancer Progression
Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of genes that support tumor survival, including CA IX and CA XII. The resulting acidification of the tumor microenvironment contributes to:
-
Increased invasion and metastasis: An acidic environment promotes the activity of proteases that degrade the extracellular matrix, facilitating cancer cell migration.
-
Chemoresistance: The acidic extracellular pH can reduce the efficacy of certain chemotherapeutic agents. The overexpression of P-glycoprotein (P-gp) is another mechanism of multidrug resistance that some indoline-5-sulfonamides have been shown to circumvent.[1][2][3]
-
Immune evasion: An acidic microenvironment can suppress the activity of immune cells that would otherwise target and eliminate cancer cells.
The Inhibitory Action of Indoline-5-Sulfonamides
The sulfonamide group of these compounds coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its catalytic activity. This leads to a disruption of pH regulation in and around the cancer cells, ultimately hindering their growth and survival.
The following diagram illustrates the proposed signaling pathway:
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The indoline-5-sulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under either normoxic (standard cell culture conditions) or hypoxic (e.g., 1% O2) conditions.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Indoline-5-sulfonamides represent a promising class of anticancer agents that target the tumor microenvironment by inhibiting carbonic anhydrases IX and XII. The lead compound 4f demonstrates potent, hypoxia-selective activity against breast cancer cells and the ability to circumvent multidrug resistance. [1] Future research in this area should focus on:
-
Optimizing Selectivity: Further structural modifications to improve selectivity for CA IX and XII over other isoforms to minimize potential off-target effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their in vivo anticancer activity, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of indoline-5-sulfonamides with other anticancer agents, particularly those whose efficacy is limited by the hypoxic and acidic tumor microenvironment.
This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of indoline-5-sulfonamides. The methodologies and insights presented here should facilitate the rational design and evaluation of the next generation of these targeted anticancer compounds.
References
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
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Krymov, S., Scherbakov, A., Dezhenkova, L., Salnikova, D., Solov'eva, S., Sorokin, D., Vullo, D., De Luca, V., Capasso, C., Supuran, C., & Shchekotikhin, A. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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An In-Depth Technical Guide to the Role of the Indoline Core in Carbonic Anhydrase Inhibition
This guide provides a detailed examination of the indoline scaffold as a core component in the design and development of potent and selective carbonic anhydrase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of enzyme inhibition and targeted therapeutics.
Introduction: The Enduring Importance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is pivotal for pH regulation, ion transport, respiration, and fluid secretion across various tissues.[1]
The sixteen known human α-CA isoforms are distributed throughout the body, with localizations ranging from cytosolic (e.g., CA I, CA II) to membrane-bound (e.g., CA IV, IX, XII).[2] Dysregulation of CA activity is implicated in a host of pathologies, making them validated therapeutic targets.[4] For decades, inhibitors of these enzymes have been used as diuretics, anti-glaucoma agents, and antiepileptics.[4][5]
The archetypal CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂). The primary sulfonamide moiety is an exceptional zinc-binding group (ZBG), coordinating directly to the Zn²⁺ ion at the bottom of the enzyme's active site, thereby disrupting the catalytic mechanism.[2][6] While the sulfonamide group provides the inhibitory "warhead," the remainder of the molecule—often termed the "tail"—is crucial for modulating potency and achieving isoform selectivity. It is in this context that the indoline core has emerged as a highly strategic and "privileged" scaffold in modern CAI design.[7]
The Indoline Core: A Strategic Scaffold for CA Inhibition
The fundamental design principle for modern CAIs involves linking a potent ZBG to a molecular scaffold that can form additional interactions with the enzyme's active site. The indoline core serves this purpose exceptionally well, acting as a rigid yet versatile platform for introducing diverse chemical functionalities.
Mechanism of Interaction: A Two-Part Binding Model
The inhibitory action of indoline-based sulfonamides is best understood through a two-part binding model, which has been rationalized through kinetic assays and molecular docking studies.[8][9]
-
Zinc Anchoring: The primary sulfonamide group is deprotonated at physiological pH, and the resulting anion (SO₂NH⁻) directly coordinates with the positively charged Zn²⁺ ion in the catalytic pocket. This interaction is stabilized by a hydrogen bond network involving the side chain of the highly conserved Thr199 residue.[2] This anchoring is the foundational step for inhibition.
-
Scaffold Interaction: The indoline core extends away from the zinc ion, occupying the middle and deeper parts of the conical active site cavity. Here, it engages in a series of van der Waals, hydrophobic, and sometimes hydrogen-bonding interactions with amino acid residues that line the cavity, including Gln92, Val121, Phe131, Leu198, and Thr200 (residue numbering for hCA II).[2] These secondary interactions are critical for stabilizing the enzyme-inhibitor complex and are the primary determinants of isoform selectivity.
The following diagram illustrates this generalized binding hypothesis.
Caption: Generalized binding model of an indoline-sulfonamide inhibitor in the CA active site.
Structure-Activity Relationships (SAR) of Indoline-Based CAIs
Systematic modification of the indoline scaffold has yielded crucial insights into the structural requirements for potent and selective CA inhibition. The versatility of the indoline ring allows for substitutions at multiple positions, each influencing the inhibitory profile.
Impact of Substitutions on the Indoline Ring
-
Position 1 (Nitrogen): Acylation or benzylation at the N1 position of the indoline ring can significantly impact activity. Studies on 1-acylated indoline-5-sulfonamides have demonstrated potent inhibition of tumor-associated CA IX and CA XII.[10][11] The nature of the acyl group (e.g., aromatic vs. aliphatic) fine-tunes the interactions within the active site, influencing selectivity.
-
Position 5: The placement of the sulfonamide group at position 5 of the indoline ring is a common and effective strategy.[10][11] Further substitution on the aromatic portion of the indoline core, such as adding halogens (e.g., bromo, chloro), has been shown to be beneficial for activity against isoforms like hCA II and hCA IV.[8][12]
Role of the Linker
The linker connecting the indoline core to the zinc-binding benzenesulfonamide moiety also plays a critical role. Simple linkers like an aminoethyl group have proven effective.[8] More complex, rigid linkers such as a (4-oxothiazolidin-2-ylidene)aminoethyl group can alter the orientation of the indoline "tail," leading to different inhibitory profiles across the CA isoforms.[8][12]
The following diagram summarizes key SAR findings for achieving high potency.
Caption: Key structure-activity relationship points for indoline-based CA inhibitors.
Quantitative Inhibition Data
The efficacy of indoline-based inhibitors is quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. The table below summarizes representative data for various indoline derivatives against key human CA isoforms.
| Compound Class | Target Isoform | Kᵢ Range (nM) | Key Findings | Reference |
| Indolin-2-one Sulfonamides | hCA I | 42 - 8551 | Substitution at the 5-position of the indolin-2-one moiety is generally beneficial for activity. | [8] |
| Indolin-2-one Sulfonamides | hCA II | 5.9 - 761 | Several derivatives showed single-digit nanomolar inhibition, more potent than the standard drug Acetazolamide (AAZ). | [8][12] |
| Indolin-2-one Sulfonamides | hCA IV | 4.0 - 2070 | Membrane-bound isoform was potently inhibited, especially by substituted derivatives. | [8] |
| 1-Acylindoline-5-sulfonamides | hCA IX | up to 132.8 | Demonstrated potent inhibition against this key cancer-related isoform. | [10][11] |
| 1-Acylindoline-5-sulfonamides | hCA XII | up to 41.3 | Showed high affinity for the second major cancer-related isoform. | [10][11] |
| Indole-based Benzenesulfonamides | hCA II | 5.9 - 598.2 | A specific derivative (compound 2a) showed potent inhibition (Ki of 5.9 nM) with high selectivity over other isoforms. | [1] |
Application Focus: Targeting Cancer-Related Isoforms CA IX and XII
A major thrust in modern CAI development is the selective targeting of isoforms IX and XII, which are overexpressed in a wide variety of solid tumors. These transmembrane enzymes contribute to the acidification of the extracellular tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[10]
The indoline scaffold has proven to be a particularly effective starting point for developing inhibitors against these targets. By using a "scaffold-hopping" approach, researchers have successfully modified the indoline-5-sulfonamide core to generate compounds with high affinity for CA IX and XII.[10][11]
Notably, certain indoline-based inhibitors exhibit hypoxic selectivity, preferentially suppressing the growth of cancer cells in low-oxygen environments, a key feature of the tumor microenvironment.[11] Furthermore, some derivatives have been shown to reverse chemoresistance to conventional drugs like doxorubicin, potentially by modulating the activity of efflux pumps like P-glycoprotein, highlighting a dual-action therapeutic strategy.[10][11]
Experimental Workflow: A Self-Validating System
The development of indoline-based CAIs follows a rigorous and logical workflow, from chemical synthesis to robust biological evaluation. This process ensures that the resulting data is reliable and reproducible.
Generalized Synthesis Pathway
The synthesis of indoline-based sulfonamides typically involves a multi-step process that builds the final molecule by connecting the indoline scaffold to the sulfonamide-bearing moiety.
Caption: A generalized synthetic workflow for producing indoline-based CA inhibitors.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The gold standard for determining the inhibitory potency of CAIs is the stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with CO₂ hydration. The protocol is self-validating as it directly measures the catalytic event and its inhibition.
Objective: To determine the inhibition constant (Kᵢ) of an indoline-based compound against a specific CA isoform.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA I, II, IX, or XII).
-
Stopped-flow spectrophotometer.
-
pH indicator (e.g., 4-nitrophenol).
-
Buffer solution (e.g., Tris or HEPES, pH 7.5).
-
CO₂-saturated water.
-
Test inhibitor compound dissolved in DMSO.
-
Acetazolamide (AAZ) as a standard inhibitor.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor and the standard inhibitor (AAZ) in the assay buffer containing a fixed concentration of DMSO to ensure solvent consistency.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a reaction cuvette, mix the enzyme solution with each concentration of the inhibitor (or buffer for the control).
-
Allow the mixture to equilibrate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to ensure binding reaches equilibrium.
-
-
Initiation of Reaction and Data Acquisition:
-
Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water into the other syringe.
-
Rapidly mix the two solutions. The hydration of CO₂ begins, producing protons and causing a drop in pH.
-
The spectrophotometer monitors the change in absorbance of the pH indicator over time (typically milliseconds), which corresponds to the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to the appropriate equation (e.g., Cheng-Prusoff) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration used in the assay.[13][14]
-
Conclusion and Future Directions
The indoline core has been firmly established as a versatile and highly effective scaffold in the design of carbonic anhydrase inhibitors. Its rigid structure provides a reliable platform for positioning a zinc-binding group while allowing for extensive chemical modification to achieve remarkable potency and isoform selectivity. The successful application of this core in developing inhibitors for challenging targets like the cancer-related isoforms CA IX and XII underscores its therapeutic potential.[10][11]
Future research will likely focus on several key areas:
-
Enhanced Isoform Selectivity: Further fine-tuning of substituents on the indoline ring to minimize off-target inhibition, particularly against the ubiquitous and physiologically dominant hCA II isoform, will be critical for developing safer therapeutics.[10]
-
Exploration of Novel Linkers: Designing novel linkers to connect the indoline core to the ZBG could unlock new binding modes and improve pharmacokinetic properties.
-
In Vivo Evaluation: Moving the most promising indoline-based inhibitors from in vitro assays to preclinical and clinical models is the essential next step to validate their therapeutic efficacy, particularly in oncology.[10]
The continued exploration of the indoline scaffold promises to yield a new generation of sophisticated and highly targeted carbonic anhydrase inhibitors for a range of clinical applications.
References
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Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]
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Talaz, O., et al. (2013). Synthesis of 1,4-bis(indolin-1-ylmethyl)benzene derivatives and their structure-activity relationships for the interaction of human carbonic anhydrase isoforms I and II. Bioorganic & Medicinal Chemistry, 21(6), 1473-1477. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
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Eldehna, W. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Pharmaceuticals (Basel), 15(10), 1258. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903. [Link]
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Awadallah, F. M., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1322-1334. [Link]
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Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. FLORE Repository. [Link]
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Bua, S., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1395-1404. [Link]
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ResearchGate. (n.d.). Synthesis of indole-containing potent carbonic anhydrase inhibitors. ResearchGate. [Link]
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Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]
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Bua, S., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. ResearchGate. [Link]
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Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Pharmaceuticals (Basel), 13(10), 279. [Link]
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Fisher, Z. M., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984. [Link]
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El-Gazzar, M. G., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1096. [Link]
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Supuran, C. T. (2021). Emerging role of carbonic anhydrase inhibitors. ResearchGate. [Link]
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Ghorab, M. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7247. [Link]
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Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. ResearchGate. [Link]
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Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. [Link]
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Exploring Indoline Derivatives as Microtubule Targeting Agents: A Technical Guide for Drug Discovery
Introduction: Beyond the Taxanes and Vinca Alkaloids
For decades, the microtubule cytoskeleton has been a clinically validated and highly successful target for anticancer therapy. The dynamic instability of microtubules—a constant cycling between polymerization and depolymerization of α/β-tubulin heterodimers—is fundamental to the formation of the mitotic spindle, a structure essential for the accurate segregation of chromosomes during cell division.[1] Agents that disrupt this delicate equilibrium, such as the stabilizing taxanes (e.g., paclitaxel) and the destabilizing Vinca alkaloids (e.g., vincristine), have become mainstays of chemotherapy. However, their clinical utility is often hampered by issues of neurotoxicity and the emergence of multidrug resistance (MDR).[2]
This has spurred the search for novel microtubule targeting agents (MTAs) with different structural scaffolds, improved pharmacological profiles, and the ability to overcome existing resistance mechanisms. Among the most promising new classes are derivatives of the indoline scaffold.[3][4] These synthetic small molecules have demonstrated potent antimitotic activity, often by binding to a unique site on tubulin, distinct from the classical colchicine, Vinca, and taxane sites.[4][5] This guide provides an in-depth exploration of indoline derivatives, offering a technical framework for their evaluation, from initial biochemical assays to cell-based characterization and mechanistic elucidation.
Core Mechanism of Action: A Novel Class of Tubulin Disruptors
The primary mechanism by which indoline derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4][6][7] Unlike agents that bind to well-established sites, many potent indoline compounds, such as D-24851, have been shown to not compete with colchicine or vincristine for tubulin binding, suggesting a novel interaction site.[4][5][8] This unique binding mode is a key strategic advantage, as it may circumvent resistance mechanisms associated with mutations in the binding sites of other MTAs.
The disruption of tubulin polymerization has profound downstream consequences for the cancer cell. The inability to form a functional mitotic spindle activates a critical surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[9][10][11] The SAC delays the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[11][12] By preventing proper microtubule formation, indoline derivatives induce a sustained SAC-mediated arrest in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and leading to programmed cell death.[8][10]
A notable example, Plinabulin, a derivative of a marine fungal product, not only disrupts microtubules but also activates GEF-H1, a guanine nucleotide exchange factor.[13][14] This activation, which occurs upon GEF-H1's release from the destabilized microtubule network, initiates a signaling cascade through the JNK pathway, leading to the maturation of dendritic cells and promoting an anti-tumor immune response.[14][15] This dual mechanism of direct cytotoxicity and immune activation makes it a particularly interesting clinical candidate.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The indoline scaffold offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR is compound-specific, general trends have emerged from various studies that provide a rational basis for analogue design.[3][16]
For many indoline-based tubulin inhibitors, particularly those targeting the colchicine site, the presence of a 3,4,5-trimethoxyphenyl (TMP) moiety is a common feature that is crucial for high-affinity binding.[7] The indole nucleus itself serves as a rigid core, and substitutions at various positions can dramatically influence activity. For instance, in one series of indoline derivatives, compound 9d emerged as a potent inhibitor, highlighting the importance of specific substitutions on the indoline and associated phenyl rings for anti-proliferative and tubulin polymerization inhibitory activity.[4][7]
| Compound ID | R1 | R2 | MGC-803 IC50 (µM) | A549 IC50 (µM) | Tubulin IC50 (µM) |
| 9a | H | H | >50 | >50 | ND |
| 9b | Cl | H | 10.34 | 25.11 | ND |
| 9d | Cl | OCH₃ | 1.84 | 6.82 | 3.4 |
| 9f | F | OCH₃ | 3.15 | 11.23 | ND |
| Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2021, 43, 128095.[4] "ND" indicates data not determined. |
This table illustrates that the addition of a chloro group at the R1 position and a methoxy group at the R2 position (compound 9d ) significantly enhances cytotoxic and tubulin-inhibiting activity compared to the unsubstituted parent compound. Such analyses are vital for medicinal chemists to rationally design next-generation compounds with improved efficacy.
Key Experimental Workflows for Characterization
A multi-step, hierarchical approach is necessary to fully characterize a novel indoline derivative. This workflow progresses from direct biochemical interaction with the target protein to detailed analysis of the cellular consequences.
In Vitro Tubulin Polymerization Assay
This is the foundational assay to confirm direct interaction with tubulin and quantify inhibitory potency. The principle relies on the observation that microtubule formation increases the turbidity (light scattering) of a solution of purified tubulin, which can be measured spectrophotometrically at 340 nm.[17][18]
Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. Paclitaxel, a microtubule stabilizer, should dramatically increase the rate and extent of polymerization. The test compound, as a destabilizer, should inhibit polymerization in a dose-dependent manner, similar to a known destabilizer like nocodazole or colchicine. The vehicle control (e.g., DMSO) should show a standard sigmoidal polymerization curve.[18]
Detailed Protocol:
-
Reagent Preparation:
-
Thaw lyophilized, >99% pure bovine brain tubulin on ice. Reconstitute to 3-4 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[18][19] Keep on ice at all times.
-
Prepare serial dilutions of the indoline test compound in G-PEM buffer. A typical final concentration range is 0.1 µM to 10 µM.[19]
-
Prepare controls: Paclitaxel (10 µM final) as a positive control for stabilization, Nocodazole (10 µM final) as a positive control for destabilization, and an equivalent percentage of DMSO as a vehicle control.
-
-
Assay Execution:
-
Use a temperature-controlled microplate reader with a 96-well plate pre-warmed to 37°C.[18][19] This temperature shift is critical for initiating polymerization.
-
In each well, add 10 µL of the compound dilution or control.
-
To initiate the reaction, add 100 µL of the cold tubulin solution to each well.[19] Pipette carefully to avoid bubbles.
-
Immediately begin reading the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[19]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Absorbance at plateau).
-
To calculate the IC50 value, plot the Vmax or plateau absorbance as a function of the logarithm of the compound concentration and fit the data to a dose-response curve.[17]
-
Immunofluorescence Microscopy for Microtubule Integrity
This cell-based imaging assay provides direct visual confirmation that the compound disrupts the microtubule network within intact cells.
Self-Validation: The visual difference between control and treated cells provides validation. Untreated cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm. Cells treated with an effective indoline derivative will show diffuse tubulin staining and a loss of filamentous structures, indicative of microtubule depolymerization.[5]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the indoline derivative at various concentrations (e.g., 1x and 5x the IC50 from cytotoxicity assays) for a relevant time period (e.g., 18-24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Aspirate the media and gently wash cells with pre-warmed PBS.
-
Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C. Methanol fixation is often preferred for preserving fine microtubule structures.
-
Wash the coverslips three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., clone B-5-1-2) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Cell Cycle Analysis via Flow Cytometry
This assay quantifies the cell cycle phase distribution of a population of cells, providing robust data on the G2/M arrest characteristic of microtubule targeting agents.
Self-Validation: The protocol is validated by the expected shift in cell cycle distribution. Control cells will show a typical distribution with a large G1 peak and a smaller G2/M peak. Treated cells should show a significant decrease in the G0/G1 peak and a corresponding, dose-dependent accumulation of cells in the G2/M peak.[8]
Detailed Protocol:
-
Cell Treatment and Harvest:
-
Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the test compound for 24 hours.
-
Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cell pellet twice with cold PBS by centrifuging at ~300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]
-
Incubate at 4°C for at least 30 minutes (or up to several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[2] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and doublets.
-
Analyze the PI fluorescence histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit LT™, FlowJo).
-
Apoptosis Quantification by Annexin V Staining
To confirm that the G2/M arrest leads to cell death, apoptosis can be quantified using Annexin V, a protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis.[13][20]
Self-Validation: The assay uses dual staining with Annexin V and a viability dye like Propidium Iodide (PI) to differentiate cell populations.[5][21]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive A successful experiment will show a dose-dependent increase in the Annexin V-positive populations in treated cells compared to the vehicle control.
Detailed Protocol:
-
Cell Treatment and Harvest:
-
Treat cells as described for cell cycle analysis.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22]
-
Analyze immediately by flow cytometry, collecting data for both FITC (Annexin V) and PI fluorescence.
-
Use quadrant analysis to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways: From Microtubule Disruption to Cell Fate
The cellular response to indoline-induced microtubule disruption is governed by complex signaling networks. Visualizing these pathways is key to understanding the mechanism of action.
Spindle Assembly Checkpoint (SAC) and Apoptosis Induction
When indoline derivatives depolymerize microtubules, kinetochores on sister chromatids remain unattached or improperly attached to the mitotic spindle.[10] This state triggers the recruitment and activation of SAC proteins, including Mad2 and BubR1, which ultimately inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C).[9][12] An inhibited APC/C cannot target Cyclin B1 and Securin for degradation, preventing sister chromatid separation and mitotic exit, thus causing a prolonged G2/M arrest. If the damage is irreparable, this sustained arrest activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[10]
Plinabulin-Mediated GEF-H1 Activation
Plinabulin showcases a more complex mechanism. In addition to the canonical SAC pathway, its disruption of microtubules releases the sequestered protein GEF-H1.[14] GEF-H1, a RhoA-specific guanine nucleotide exchange factor, then activates a downstream signaling cascade involving JNK (c-Jun N-terminal kinase).[14][15] This pathway is critical for the maturation of dendritic cells (DCs), enhancing their ability to present tumor antigens and elicit a specific, T-cell mediated anti-tumor immune response.[14][15]
Lead Compounds and Comparative Analysis
Several indoline derivatives have shown significant promise in preclinical studies. D-24851 and Plinabulin are two prominent examples that highlight the potential of this chemical class.
| Compound | Target Binding Site | Key Cellular Effects | Representative IC50 Values | Status/Notes |
| D-24851 | Novel site on tubulin; does not compete with colchicine or vincristine.[4][5][8] | Potent microtubule destabilizer, induces G2/M arrest, overcomes MDR.[5][8] | 36 - 285 nM (various human cancer cell lines).[8] | Preclinical; demonstrates oral bioavailability and lacks neurotoxicity in animal models.[8] |
| Plinabulin (NPI-2358) | Colchicine binding site (disputed, some sources suggest unique site).[21][23] | Microtubule destabilizer, vascular disrupting agent (VDA), activates GEF-H1 for immune response.[14][20][22] | 9.8 nM (HT-29); 11-18 nM (Jurkat, DU 145, PC-3, etc.).[23] | Has undergone Phase 3 clinical trials for non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia.[20] |
| Compound 9d | Colchicine binding site.[4][24] | Inhibits tubulin polymerization, potent cytotoxicity against esophageal cancer cells.[4][24] | 1.49 - 6.82 µM (various cancer cell lines); 3.4 µM (tubulin polymerization).[4][24] | Lead compound from a medicinal chemistry campaign.[4] |
Future Directions and Conclusion
Indoline derivatives represent a fertile ground for the discovery of next-generation microtubule targeting agents. Their synthetic tractability allows for extensive chemical modification to fine-tune their pharmacological properties. Key future directions include:
-
Improving Selectivity: Designing analogues that preferentially accumulate in tumor tissue to minimize off-target effects.
-
Overcoming Resistance: Leveraging unique binding sites to maintain efficacy in tumors resistant to taxanes and Vinca alkaloids.
-
Combination Therapies: Exploring synergistic combinations with other anticancer agents, such as checkpoint inhibitors, leveraging the immune-modulating properties seen with compounds like Plinabulin.[13]
-
Targeting Specific Tubulin Isotypes: Developing derivatives that selectively target tubulin isotypes that are overexpressed in particular cancers.
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Identification of Novel Indole-Based Benzenesulfonamides: A Synergistic Approach from In Silico Design to Biological Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus fused with a benzenesulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. These structures are particularly prominent as inhibitors of key enzymes implicated in pathological conditions, including various isoforms of carbonic anhydrase (CA) and protein kinases.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of novel indole-based benzenesulfonamides. Moving beyond a mere recitation of methods, we explore the causal reasoning behind strategic decisions in the discovery pipeline—from initial computational screening to rigorous biological evaluation and iterative structure-activity relationship (SAR) analysis. Our objective is to equip researchers with a self-validating workflow that integrates modern computational tools with field-proven synthetic and biological protocols, thereby accelerating the journey from concept to lead candidate.
The Strategic Foundation: Rational Design and In Silico Screening
The modern drug discovery process commences not at the lab bench, but in the computational environment. This in silico phase is critical for de-risking projects by prioritizing compounds with the highest probability of success, thereby conserving resources and time.
Target Selection and Pharmacophore Modeling
The journey begins with the identification of a biological target. Indole-based benzenesulfonamides have shown significant promise as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA II, IX, and XII.[1][2][5][6] These enzymes play a crucial role in pH regulation in hypoxic tumors, making them attractive targets for anticancer therapies.[7]
Once a target is selected (e.g., hCA II), a pharmacophore model is constructed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind effectively to the target's active site. The benzenesulfonamide group is a classic zinc-binding group (ZBG), which typically coordinates to the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrases.[1] This interaction serves as a critical anchor point for in silico models.
Virtual Screening and Molecular Docking
With a pharmacophore model established, large chemical libraries can be computationally screened to identify molecules that fit the model. Hits from this initial screen are then subjected to molecular docking simulations. This process predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[8][9]
A typical docking study for an indole-based benzenesulfonamide targeting a carbonic anhydrase isoform would confirm that the sulfonamide's nitrogen coordinates with the active site's zinc ion, while the oxygen atoms form hydrogen bonds with key residues like Thr199.[1] The indole core and its substituents can then be modeled to explore additional hydrophobic or hydrogen-bonding interactions within the active site cavity, which is crucial for determining potency and isoform selectivity.[6]
Caption: Computational drug discovery workflow for prioritizing candidate compounds.
Predictive ADMET Analysis
Before committing to chemical synthesis, prioritized virtual hits undergo in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using web-based tools like SwissADME and ProTox-II.[10][11] These tools predict key pharmacokinetic properties, such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.[10] Compounds that violate criteria like Lipinski's Rule of Five or show predicted toxicity are often deprioritized, ensuring that synthetic efforts are focused on molecules with drug-like characteristics.[11]
Chemical Synthesis Strategies
The synthesis of indole-based benzenesulfonamides typically involves the coupling of a functionalized indole core with a benzenesulfonyl chloride derivative. A common and versatile approach is the formation of an amide linker between the two moieties, which provides flexibility and potential for hydrogen bonding interactions with the target protein.[1][5]
General Synthetic Protocol: Amide Coupling
The following protocol is a representative example for synthesizing an N-(indolyl)-benzenesulfonamide derivative.
Rationale: This multi-step synthesis begins by creating a key intermediate, an indole with a reactive amine. This amine is then coupled with a commercially available or synthesized benzenesulfonyl chloride. The use of a base like pyridine is crucial as it neutralizes the HCl generated during the sulfonamide bond formation, driving the reaction to completion. Purification by column chromatography is a standard and necessary step to isolate the final compound from unreacted starting materials and byproducts, ensuring the purity required for biological testing.
Step-by-Step Methodology:
-
Preparation of the Indole Intermediate:
-
Start with a commercially available indole-carboxylic acid (e.g., indole-3-carboxylic acid).
-
In a round-bottom flask, dissolve the indole-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude indole-carbonyl chloride.
-
Carefully add the crude acid chloride to a cooled (0 °C) solution of aqueous ammonia or a primary amine to form the corresponding indole-carboxamide.
-
-
Reduction of the Amide:
-
Suspend the indole-carboxamide (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq), to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
After cooling, quench the reaction cautiously by the sequential addition of water and NaOH solution.
-
Filter the resulting solids and concentrate the filtrate to yield the aminomethyl-indole intermediate.
-
-
Sulfonamide Bond Formation:
-
Dissolve the aminomethyl-indole intermediate (1.0 eq) in a dry solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired substituted benzenesulfonyl chloride (1.1 eq) portion-wise.
-
If using DCM, add a base like triethylamine or pyridine (1.5 eq) to act as an acid scavenger.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indole-based benzenesulfonamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]
-
In Vitro Biological Evaluation: The Screening Cascade
Once synthesized and purified, the compounds enter the biological evaluation phase. This is a tiered process designed to efficiently identify potent and selective inhibitors.
Primary Assay: Enzyme Inhibition
The first step is to assess the direct inhibitory activity of the compounds against the target enzyme. For carbonic anhydrases, this is typically a colorimetric or stopped-flow assay that measures the enzyme's ability to hydrate CO₂.
Self-Validation System: This protocol's integrity relies on multiple controls. The "no inhibitor" control establishes the baseline 100% enzyme activity (Vmax). The "no enzyme" control confirms that the observed reaction is enzyme-dependent and not due to spontaneous substrate degradation. Acetazolamide, a well-characterized, potent pan-CA inhibitor, serves as a positive control to validate that the assay can detect inhibition. Running the assay at multiple substrate concentrations allows for the determination of the inhibition mechanism (e.g., competitive, non-competitive).[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA II) in the buffer. The concentration should be such that the reaction rate is linear over time.[13]
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a water-miscible organic solvent like DMSO.
-
Prepare stock solutions of the test compounds and a positive control inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer solution.
-
Add a small volume (e.g., 1-2 µL) of the test compound solution to achieve the desired final concentration. Include wells for a "no inhibitor" control (DMSO vehicle only) and the positive control.
-
Add the enzyme solution to each well, except for the "no enzyme" blank wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of the 4-nitrophenolate product.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
For potent inhibitors, determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by analyzing reaction rates at various substrate and inhibitor concentrations (e.g., using a Lineweaver-Burk plot).
-
Secondary Assays: Selectivity and Cellular Activity
Compounds that demonstrate high potency in the primary assay (e.g., low nanomolar Ki values) are advanced to secondary screening.[1][5]
-
Isoform Selectivity: The compounds are tested against other relevant off-target isoforms (e.g., the ubiquitous hCA I) to assess their selectivity.[2] High selectivity is crucial for minimizing potential side effects.
-
Cell-Based Assays: The antiproliferative activity of the compounds is evaluated against cancer cell lines known to express the target enzyme (e.g., MCF-7 or MDA-MB-231 for breast cancer).[4][14] These assays determine if the enzymatic inhibition translates into a desired cellular effect, such as G2/M phase cell cycle arrest or apoptosis.[15]
Structure-Activity Relationship (SAR) Analysis
SAR analysis is an iterative process that links the chemical structure of a compound to its biological activity. By systematically modifying different parts of the indole-based benzenesulfonamide scaffold and observing the impact on inhibitory potency and selectivity, a clear picture of the key structural requirements for activity emerges.[16]
Caption: Interaction of an indole-benzenesulfonamide inhibitor with the hCA active site.
Key SAR Insights:
-
Benzenesulfonamide Substituents: Modifications to the benzenesulfonamide ring can fine-tune binding affinity and selectivity. Hydrophobic substituents can interact with corresponding pockets in the active site.[6]
-
Indole Core Position: The position of the linker on the indole ring (e.g., C3, C5, C6) can significantly alter the molecule's overall shape and its ability to fit within the active site.[1][17] Studies have shown that 3-substituted indoles can exhibit higher activity compared to 5- or 6-substituted isomers for hCA inhibition.[1]
-
Linker Group: The nature and length of the linker connecting the two pharmacophores are critical for achieving the optimal orientation for binding.[1][5]
Table 1: Example Structure-Activity Relationship Data for hCA II Inhibition
| Compound ID | Indole Substitution | Linker | Benzenesulfonamide Substitution | Ki (nM)[1][5] |
| 2a | 3-CH₂-CONH- | Amide | 4-H | 5.9 |
| 2b | 3-CH₂-CONH- | Amide | 4-CH₃ | 7.3 |
| 2c | 3-CH₂-CONH- | Amide | 4-OCH₃ | 9.0 |
| 2d | 3-CH₂-CONH- | Amide | 4-Cl | 7.1 |
| Ref. | Acetazolamide | - | - | 12.0 |
This table presents representative data from published studies to illustrate SAR trends.[1][5] The data indicates that small substituents on the benzenesulfonamide ring are well-tolerated, maintaining potent low-nanomolar inhibition of hCA II.
Conclusion and Future Outlook
The identification of novel indole-based benzenesulfonamides is a dynamic and highly rewarding field of medicinal chemistry. The workflow detailed in this guide—integrating rational in silico design, robust chemical synthesis, a tiered biological screening cascade, and iterative SAR analysis—provides a powerful and efficient paradigm for drug discovery. By understanding the causal links between molecular structure, target engagement, and cellular response, researchers can more effectively navigate the complex path toward developing next-generation therapeutics. Future efforts will likely focus on leveraging machine learning and AI to build more predictive in silico models and exploring novel biological targets for this versatile chemical scaffold, further cementing its role in modern medicine.
References
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Elkamhawy, A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]
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da Silva, E.B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]
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Balamurugan, K., et al. (2019). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. PMC. [Link]
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Request PDF. (2024). Design, Synthesis, in Silico Molecular Docking and ADMET Studies of Indole‐Sulfonamide Derivatives as Tubulin Polymerization Inhibiting Agents. ResearchGate. [Link]
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Kesteleyn, B., et al. (2016). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]
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Edmondson, D.E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Elkamhawy, A., et al. (2022). (PDF) Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. ResearchGate. [Link]
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Gieling, R.G., et al. (2023). Effects of indole-based benzenesulfonamide derivatives on the viability... ResearchGate. [Link]
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Jo, Y.H., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
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Request PDF. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Porembski, A.P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
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Al-Ostath, O.A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. ACS Publications. [Link]
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Boonsri, B., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]
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Owa, T., et al. (2000). A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. PubMed. [Link]
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VIVO. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. VIVO. [Link]
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ACS Omega. (2026). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Publications. [Link]
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de Witte, M.A., et al. (2024). Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. PubMed. [Link]
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Urboniene, S., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]
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Boonsri, B., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC - PubMed Central. [Link]
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Al-Salahi, R., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]
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Li, P., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Acylindoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scientifically-grounded guide for the synthesis of 1-acylindoline-5-sulfonamides. This class of compounds is of significant interest in medicinal chemistry, notably for its role in the development of inhibitors for cancer-related enzymes like carbonic anhydrase (CA) IX and XII.[1][2][3] The protocols herein are designed to be robust and reproducible, offering clear, step-by-step instructions while also explaining the chemical rationale behind each procedural choice.
Our approach is centered on a multi-step synthesis that begins with commercially available indoline and culminates in the desired N-acylated products. The overall strategy involves initial protection of the indoline nitrogen, followed by electrophilic substitution to install the sulfonamide moiety, deprotection, and a final acylation step to generate a library of target compounds.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the preparation of the key intermediate, indoline-5-sulfonamide, and the subsequent acylation to yield the final products. This modular approach allows for the generation of a diverse library of compounds by simply varying the acylating agent in the final step.
Caption: High-level workflow for the synthesis of 1-acylindoline-5-sulfonamides.
Part 1: Synthesis of the Key Intermediate, Indoline-5-sulfonamide
This section details the four-step protocol to convert indoline into the crucial precursor, indoline-5-sulfonamide. Each step is critical for achieving a good overall yield and purity.
Protocol 1.1: N-Acetylation of Indoline
-
Causality and Rationale: The nitrogen atom of indoline is nucleophilic and would interfere with the subsequent electrophilic chlorosulfonylation reaction. Acetylation protects the nitrogen as an amide, which is an electron-withdrawing group. This deactivates the nitrogen, preventing side reactions, and directs the electrophilic substitution to the C5 position (para to the nitrogen), which is electronically favored.[1][4]
-
Step-by-Step Procedure:
-
To a stirring solution of acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).[4]
-
Heat the reaction mixture to reflux for 10 minutes.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the filtered solid thoroughly with water to remove any remaining acetic acid and anhydride.
-
Dry the product to obtain 1-acetylindoline. The expected yield is typically quantitative (near 99%).[1][4]
-
Protocol 1.2: Chlorosulfonylation of 1-Acetylindoline
-
Causality and Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly exothermic and must be performed at a low temperature to control the reaction rate and prevent degradation.[1][4]
-
Step-by-Step Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, add chlorosulfonic acid (15 mL, 0.225 mol).[1]
-
While maintaining the low temperature and stirring vigorously, add the 1-acetylindoline synthesized in the previous step in small portions.
-
After the addition is complete, allow the mixture to stir at low temperature for a designated period until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to yield 1-acetylindoline-5-sulfonyl chloride. A good yield for this step is around 81%.[1][4]
-
Protocol 1.3: Amination to 1-Acetylindoline-5-sulfonamide
-
Causality and Rationale: The highly reactive sulfonyl chloride is converted into the more stable sulfonamide by nucleophilic substitution with ammonia. This reaction is typically fast and high-yielding.
-
Step-by-Step Procedure:
-
Dissolve the 1-acetylindoline-5-sulfonyl chloride in a suitable solvent such as Tetrahydrofuran (THF).
-
Bubble ammonia gas through the solution or add a solution of ammonia in THF.
-
Stir the mixture at room temperature until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be triturated with water, filtered, and dried to give 1-acetylindoline-5-sulfonamide. This step typically proceeds with a high yield of approximately 89%.[1]
-
Protocol 1.4: Hydrolysis to Indoline-5-sulfonamide
-
Causality and Rationale: The final step in preparing the intermediate is the removal of the N-acetyl protecting group. This is achieved via acid-catalyzed hydrolysis, which regenerates the secondary amine of the indoline ring, making it available for the final N-acylation step.[1][4]
-
Step-by-Step Procedure:
-
Suspend the 1-acetylindoline-5-sulfonamide in a solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the key intermediate, indoline-5-sulfonamide. The expected yield is around 81%.[1][4]
-
Part 2: Synthesis of 1-Acylindoline-5-sulfonamides
With the key intermediate in hand, a diverse library of target compounds can be synthesized through N-acylation. Two common and effective methods are presented below.
Caption: Reaction schemes for the final N-acylation step.
Protocol 2.1: Method A - Acylation with Acyl Chlorides
-
Causality and Rationale: This is a classic and highly efficient method for forming amides. The acyl chloride is a potent electrophile. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which serves to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1][4]
-
General Step-by-Step Procedure:
-
Dissolve indoline-5-sulfonamide (e.g., 80 mg, 0.4 mmol) and pyridine (0.8 mmol) in chloroform (3 mL).[4]
-
Cool the solution in an ice bath (0-5 °C).
-
Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 0.48 mmol) in chloroform (2 mL) dropwise.[4]
-
Allow the mixture to warm to room temperature and stir for 2 hours or until completion.
-
Remove the solvent in vacuo.
-
Dilute the residue with water and adjust the pH to 4-5 with 1N HCl.[4]
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the pure 1-acylindoline-5-sulfonamide.
-
Protocol 2.2: Method B - Acylation with Carboxylic Acids via CDI Activation
-
Causality and Rationale: When acyl chlorides are unstable or not commercially available, the corresponding carboxylic acid can be used. The acid must first be activated to a more potent electrophile. 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the subsequent reaction with the indoline-5-sulfonamide.[1][4]
-
General Step-by-Step Procedure:
-
In a flask, dissolve the desired carboxylic acid and CDI in an anhydrous solvent like THF.
-
Stir the mixture at room temperature for about 1 hour to allow for the formation of the acylimidazolide intermediate.
-
Add the indoline-5-sulfonamide and a catalytic amount of DMAP to the reaction mixture.
-
Heat the mixture (e.g., to 40 °C) and stir until the reaction is complete.[1][4]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
Using the protocols described above, a library of 21 different 1-acylindoline-5-sulfonamides was successfully synthesized with yields ranging from 50% to 79%.[1][4]
| Compound Example | Acyl Group | Synthesis Method | Reported Yield (%) | Reference |
| 4a | Benzoyl | Method A (Acyl Chloride) | 79% | [4] |
| 4q | Isonicotinoyl | Method B (CDI Activation) | N/A (within 50-79% range) | [1] |
| Library (4a-4u) | Various Aryl & Alkyl | Method A or B | 50-79% | [1] |
References
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Available at: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 1-Acyl Indoline-5-sulfonamides
Abstract: This document provides a comprehensive guide for the N-acylation of indoline-5-sulfonamide, a critical precursor in the synthesis of potent enzyme inhibitors. 1-Acylated indoline-5-sulfonamides are of significant interest in medicinal chemistry, particularly as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are implicated in cancer progression.[1][2] This guide details the chemical principles, step-by-step experimental protocols, and critical process parameters for researchers in drug discovery and chemical development.
Scientific Foundation & Strategic Importance
The indoline-5-sulfonamide scaffold is a valuable pharmacophore in modern drug design. The sulfonamide group (—SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1] By acylating the nitrogen atom at the 1-position of the indoline ring, researchers can systematically modify the molecule's steric and electronic properties. This strategic modification allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic profiles. For instance, the introduction of various acyl groups has been shown to yield compounds with potent inhibitory activity against CA IX and CA XII, enzymes that are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment.[1][3] Therefore, a robust and reproducible acylation procedure is a cornerstone for synthesizing libraries of these targeted therapeutic agents.
The core reaction is a nucleophilic acyl substitution. The secondary amine of the indoline ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The choice of acylating agent and reaction conditions dictates the efficiency and scope of the transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of indoline-5-sulfonamide typically proceeds via one of two primary pathways, depending on the choice of acylating agent and catalyst.
A) Acylation with Acyl Chlorides (Base-Promoted) This is the most common and direct method.[4]
-
Deprotonation/Activation (Implicit): A base, such as pyridine or triethylamine, is added to the reaction. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct that is generated. This prevents the protonation of the indoline nitrogen, which would render it non-nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the nitrogen, yielding the final neutral N-acylated product and the pyridinium hydrochloride salt.
B) Acylation with Carboxylic Acids (Coupling Agent-Mediated) When using a carboxylic acid directly, an activating agent is required to convert the hydroxyl group into a better leaving group.
-
Activation of Carboxylic Acid: A coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate.
-
Nucleophilic Attack: The indoline nitrogen attacks the carbonyl carbon of the activated acyl-imidazole intermediate.
-
Elimination & Catalysis: The tetrahedral intermediate collapses, releasing imidazole. A catalytic amount of a strong nucleophile like 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction by forming an even more reactive acyl-pyridinium intermediate.[4]
Experimental Protocol: Acylation with Acyl Chloride
This protocol details the synthesis of 1-acyl indoline-5-sulfonamides using the widely adopted acyl chloride method.[1][4]
Materials and Reagents
-
Substrate: Indoline-5-sulfonamide
-
Acylating Agent: Appropriate Acyl Chloride (e.g., benzoyl chloride, 3-chlorobenzoyl chloride) (1.1 - 1.2 equivalents)
-
Base: Pyridine (dried over KOH)
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Work-up: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, standard glassware for extraction and filtration.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indoline-5-sulfonamide (1.0 equivalent).
-
Dissolution: Dissolve the substrate in anhydrous chloroform (or CH₂Cl₂) and add pyridine (2.0 - 3.0 equivalents). Stir the solution at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the acyl chloride.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting indoline-5-sulfonamide.
-
Quenching & Work-up:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl to neutralize excess pyridine.
-
Extract the aqueous layer with chloroform or CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[5]
Characterization
-
¹H NMR: Confirm the structure by observing the disappearance of the N-H proton signal of the starting material and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry: Verify the molecular weight of the synthesized compound.
Summary of Reaction Parameters
The following table summarizes reaction conditions for the synthesis of various 1-acylindoline-5-sulfonamides as adapted from the literature.[1][4]
| Acyl Chloride Derivative | Base/Solvent | Time (h) | Temperature | Typical Yield (%) |
| Benzoyl chloride | Pyridine/CHCl₃ | 4 | Room Temp. | 60-75% |
| 3-Chlorobenzoyl chloride | Pyridine/CHCl₃ | 4 | Room Temp. | 65-79% |
| 4-Chlorobenzoyl chloride | Pyridine/CHCl₃ | 4 | Room Temp. | 62-78% |
| Isonicotinoyl chloride* | CDI, DMAP/THF | 12 | 40 °C | 50-65% |
*Note: For this derivative, the carboxylic acid was used with CDI/DMAP activation, not the acyl chloride.[4]
General Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Indoline Sulfonylation Using Chlorosulfonic Acid
Abstract
This document provides a comprehensive technical guide for the sulfonylation of indoline using chlorosulfonic acid. Indoline and its derivatives are prevalent scaffolds in medicinal chemistry, and the introduction of a sulfonyl group can significantly modulate their pharmacological properties. Chlorosulfonic acid serves as a powerful and efficient reagent for this transformation. These notes are intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, critical safety procedures, and troubleshooting advice to ensure successful and safe execution of this important reaction.
Introduction and Rationale
The indoline scaffold is a core structural motif in numerous biologically active compounds. The sulfonylation of this heterocyclic system is a key synthetic strategy to produce pharmacologically relevant molecules, including potent inhibitors, receptor antagonists, and antibacterial agents. The resulting sulfonamide or sulfonyl chloride moiety can act as a hydrogen bond donor/acceptor, a transition-state mimetic, or a reactive handle for further chemical modification.
Chlorosulfonic acid (ClSO₃H) is a highly effective reagent for this electrophilic aromatic substitution reaction. Its strong electrophilicity allows for the direct C-sulfonylation of the electron-rich indoline ring system, typically under mild conditions. This guide will focus on the regioselective sulfonylation at the C5 position, which is electronically favored.
Reaction Mechanism and Regioselectivity
The sulfonylation of indoline is a classic electrophilic aromatic substitution (EAS) reaction. The nitrogen atom of the indoline ring is an activating group, donating electron density into the aromatic system and making it susceptible to electrophilic attack.
-
Generation of the Electrophile: Chlorosulfonic acid is a potent electrophile. In some cases, it can act directly, or it may generate the even more reactive sulfur trioxide (SO₃) in situ.
-
Nucleophilic Attack: The π-system of the indoline benzene ring attacks the electrophilic sulfur atom. The nitrogen atom's lone pair directs the substitution primarily to the para position (C5), due to resonance stabilization of the resulting sigma complex (Wheland intermediate). Ortho-substitution (C7) is sterically hindered.
-
Rearomatization: A base (which can be another molecule of chlorosulfonic acid or the solvent) removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the indoline-5-sulfonyl chloride product.
Critical Safety and Handling of Chlorosulfonic Acid
WARNING: Chlorosulfonic acid is an extremely corrosive and reactive chemical. It reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfuric acid fumes.[1] All operations must be conducted with extreme caution by trained personnel in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory. This is not a substitute for safe working practices but a critical last line of defense.[1]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[2][3]
-
Hand Protection: Use acid-resistant gauntlet-style gloves (e.g., butyl rubber or neoprene) that cover the forearm.[1][4]
-
Body Protection: A long-sleeved, acid-resistant lab coat (wool or acrylic fiber is recommended) and a rubber apron.[1][5] For any large-scale work or situations with a high risk of exposure, a full acid suit is necessary.[1]
-
Respiratory Protection: Work must be performed in a certified chemical fume hood. For emergencies or potential high-concentration exposures, a NIOSH-approved supplied-air respirator or a self-contained breathing apparatus (SCBA) is essential.[4][6][7]
Reagent Handling and Storage
-
Store chlorosulfonic acid in tightly sealed containers in a cool, dry, and well-ventilated area, separate from combustible materials, organic solvents, and bases.[2][3][8]
-
It is moisture-sensitive and air-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[3]
-
Never add water to chlorosulfonic acid.[7] The reaction is violent and exothermic.
Emergency Procedures
-
Spills: Evacuate the area immediately.[2] For small spills, absorb with an inert material like dry sand or vermiculite (DO NOT use combustible materials like sawdust).[4][6] For large spills, use a water spray curtain to divert vapor drift and contain the spill if possible.[7] Neutralize cautiously with an alkaline material like soda ash only after the initial spill is contained.[9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[3][7][9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[7][9] Seek immediate medical attention.[3]
Experimental Protocol: Synthesis of Indoline-5-sulfonyl Chloride
This protocol details the synthesis of indoline-5-sulfonyl chloride, a common intermediate for further derivatization.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Indoline | 119.16 | 5.0 g | 1.0 |
| Chlorosulfonic Acid | 116.52 | 24.5 g (14.0 mL) | 5.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Crushed Ice/Water | - | ~500 g | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Place the flask in an ice/salt water bath to maintain a temperature of 0-5 °C.
-
Reagent Preparation: In the fume hood, charge the flask with indoline (5.0 g, 41.9 mmol) and anhydrous dichloromethane (100 mL). Stir the solution until the indoline is fully dissolved.
-
Addition of Chlorosulfonic Acid: Carefully measure chlorosulfonic acid (14.0 mL, 210 mmol, 5.0 eq.) and add it to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred indoline solution over a period of 45-60 minutes.
-
Expert Insight: A slow, controlled addition is critical. The reaction is highly exothermic, and maintaining a low temperature (0-5 °C) is essential to prevent side reactions and degradation of the product.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v).
-
Work-up and Quenching:
-
CRITICAL STEP: The quenching process is extremely hazardous. Prepare a large beaker (2 L) containing a vigorously stirred slurry of crushed ice and water (~500 g).
-
Very slowly and carefully, pour the reaction mixture from the flask into the ice/water slurry. The addition will cause vigorous fuming (HCl gas) and heat generation. Ensure the fume hood sash is lowered and proper PPE is worn.
-
Expert Insight: This "reverse quench" (adding reaction mixture to ice) is crucial for dissipating the large heat of reaction between excess chlorosulfonic acid and water.
-
-
Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride (brine) solution (50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Characterization
The final product, indoline-5-sulfonyl chloride, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.
Workflow and Mechanism Diagrams
dot digraph "Indoline Sulfonylation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Reagents [label="Indoline + DCM\nin Flask (0-5 °C)"]; Addition [label="Slow Dropwise Addition\nof Chlorosulfonic Acid"]; Reaction [label="Stir at 0-5 °C\n(2 hours)"]; Quench [label="Pour Reaction Mixture\nonto Crushed Ice/Water\n(CRITICAL STEP)"]; Extraction [label="Extract with DCM"]; Drying [label="Dry with MgSO₄\n& Filter"]; Evaporation [label="Solvent Removal\n(Rotovap)"]; Purification [label="Crude Product\n(Recrystallization or\nChromatography)"]; FinalProduct [label="Pure Indoline-5-sulfonyl\nChloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Addition [label="1"]; Addition -> Reaction [label="2"]; Reaction -> Quench [label="3"]; Quench -> Extraction [label="4"]; Extraction -> Drying [label="5"]; Drying -> Evaporation [label="6"]; Evaporation -> Purification [label="7"]; Purification -> FinalProduct [label="8"]; } dot Caption: Experimental workflow for the synthesis of indoline-5-sulfonyl chloride.
dot digraph "EAS_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=none, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];
} dot Caption: Simplified mechanism of electrophilic aromatic sulfonylation at the C5 position.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Degradation of product during work-up.- Insufficient amount of sulfonating agent. | - Increase reaction time or allow to warm slowly to room temperature.- Ensure quench is performed very slowly at low temperature.- Use a larger excess of chlorosulfonic acid. |
| Dark/Tarry Crude | - Reaction temperature was too high.- Quench was too rapid. | - Maintain strict temperature control (0-5 °C) during addition.- Perform the quench step more slowly into a vigorously stirred ice slurry. |
| Multiple Products (Isomers) | - Reaction temperature was too high, reducing regioselectivity. | - Ensure the reaction is maintained at 0-5 °C. Lowering the temperature further (e.g., to -10 °C) may improve C5 selectivity. |
| Product Hydrolysis | - Exposure to moisture during work-up or storage. | - Use anhydrous solvents. Ensure glassware is thoroughly dried. Perform extractions quickly. Store final product in a desiccator. |
References
-
DuPont. Chlorosulfonic Acid: Properties, Uses, Storage, and Handling. 1
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Link
-
Loba Chemie. Chlorosulfonic Acid for Synthesis MSDS. Link
-
International Chemical Safety Cards (ICSC). ICSC 1039 - Chlorosulfonic Acid. Link
-
Fisher Scientific. Safety Data Sheet: Chlorosulfonic acid. Link
-
SafeRack. Chlorosulfonic Acid Chemical Overview. Link
-
CAMEO Chemicals. Chlorosulfonic Acid. Link
-
Chemstock. Safety Data Sheet: Chlorosulphonic Acid. Link
-
University of Georgia Office of Research. Standard Operating Procedure: Chlorosulfonic Acid. Link
-
Atul Ltd. Technical Data Sheet: Chlorosulfonic acid. Link
-
Veolia North America. Chlorosulfonic Acid. Link
-
MilliporeSigma. Safety Data Sheet: Chlorosulfonic acid. Link
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. chemstock.ae [chemstock.ae]
- 7. atul.co.in [atul.co.in]
- 8. research.uga.edu [research.uga.edu]
- 9. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
Synthesis of N-Substituted Indoline Derivatives of Sultams: Application Notes and Protocols
Introduction: The Synergy of Indoline and Sultam Scaffolds in Medicinal Chemistry
The convergence of the indoline nucleus and the sultam moiety gives rise to a class of heterocyclic compounds with significant potential in drug discovery and development.[1][2] Indoline, a privileged scaffold, is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Similarly, the sultam (cyclic sulfonamide) ring is a bioisostere of the lactam ring found in many established pharmaceuticals and is known to confer favorable pharmacokinetic properties and potent biological activity.[2] The strategic combination of these two pharmacophores into N-substituted indoline derivatives of sultams has been explored to generate novel molecular architectures with enhanced therapeutic potential.
This guide provides a comprehensive overview of the synthesis of N-substituted indoline derivatives of sultams, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into two distinct and robust synthetic strategies: the Mannich reaction for N-alkylation and a copper-catalyzed cross-coupling reaction for N-arylation. The causality behind experimental choices will be elucidated, and detailed, step-by-step protocols are provided to ensure reproducibility and success in the laboratory.
Synthetic Strategies and Mechanistic Insights
The introduction of substituents at the nitrogen atom of the indoline ring is a key step in the diversification of this class of compounds, as it allows for the modulation of their physicochemical and pharmacological properties. Two primary strategies for achieving this N-functionalization are detailed below.
Strategy 1: Mannich Reaction for N-Aminomethylation
The Mannich reaction is a classic and efficient method for the aminomethylation of acidic protons. In the context of indoline-sultam derivatives, the acidic N-H proton of the indoline moiety can react with formaldehyde and a secondary amine to introduce an aminomethyl group at the nitrogen atom.[1] This three-component reaction is typically carried out under mild conditions and offers a straightforward route to a variety of N-substituted derivatives.
The mechanism involves the initial formation of an Eschenmoser-like salt from the reaction of the secondary amine with formaldehyde. This electrophilic iminium ion is then attacked by the nucleophilic indoline nitrogen, leading to the formation of the N-substituted product. The choice of the secondary amine is crucial as it determines the nature of the substituent introduced.
Strategy 2: Copper-Catalyzed N-Arylation
For the introduction of aryl or heteroaryl substituents at the indoline nitrogen, transition-metal-catalyzed cross-coupling reactions are the methods of choice.[3][5][6] Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a particularly attractive method due to the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium.[3][6]
The catalytic cycle is believed to involve the coordination of the indoline-sultam substrate and the aryl halide to the copper catalyst. Oxidative addition of the aryl halide to the copper center, followed by coordination of the indoline nitrogen and subsequent reductive elimination, furnishes the N-arylated product and regenerates the active copper catalyst. The choice of ligand, base, and solvent can significantly influence the reaction efficiency and substrate scope.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Indoline Derivatives of Sultams via Mannich Reaction
This protocol describes the synthesis of (E)-2-benzyl-N'-(1-((4-methylpiperazin-1-yl)methyl)-2-oxoindolin-3-ylidene)-3-phenyl-2,3,4,5-tetrahydrobenzo[f][1][2][7]thiadiazepine-5-carbohydrazide 1,1-dioxide, a representative N-substituted indoline derivative of a sultam.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of N-substituted indoline sultam derivatives via the Mannich reaction.
Materials:
-
(E)-2-benzyl-N'-(2-oxoindolin-3-ylidene)-3-phenyl-2,3,4,5-tetrahydrobenzo[f][1][2][7]thiadiazepine-5-carbohydrazide 1,1-dioxide (Indoline-Sultam Adduct 9) (0.1 mol)
-
N-methylpiperazine (0.16 mol)
-
Formaldehyde (0.05 mol)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for filtration and crystallization
Procedure:
-
In a round-bottom flask, prepare a clear solution by stirring a mixture of the indoline-sultam adduct (9) (0.1 mol) and N-methylpiperazine (0.16 mol) in 20 mL of water.
-
Cool the solution in an ice bath.
-
To the cold, stirring solution, add formaldehyde (0.05 mol) and DMF.
-
Continue stirring the reaction mixture in the ice bath for 3 hours.
-
Remove the flask from the ice bath and leave it to stir overnight at room temperature.
-
A white solid will precipitate out of the solution. Isolate the solid by filtration.
-
Purify the crude product by crystallization from ethanol to obtain the final N-substituted indoline derivative of the sultam (12).
Characterization Data for a Representative N-Methylpiperazine Derivative (12): [1]
| Analysis | Result |
| Molecular Formula | C36H37N7O4S |
| Yield | 53% |
| Elemental Analysis | Found (%): C 65.08, H 5.57, N 14.72; Calculated (%): C 65.14, H 5.62, N 14.77 |
| Mass Spectrum (MS) | m/z 663 (M+) |
| IR (cm-1) | 1602 (C=C), 1611 (C=N), 2948 (C-H), 3345 (N-H) |
| 1H NMR (300 MHz, DMSO-d6) δ ppm | 2.0 (s, 1H, N-H), 2.26 (s, 3H, N-CH3 of N-methylpiperazine), 2.35 (s, 8H, N-Adj. CH2 of N-Methyl Pipperazine), 4.05 (s, 2H, N-CH2-N), 4.42 (s, 2H, N-CH2-Ph), 4.85 (s, 1H, N-CH-C=O), 5.04 (s, 1H, -CH-NH), 7.0 (s, 1H, NH), 7.23-7.86 (m, 18H, Ar-H) |
Protocol 2: Copper-Catalyzed N-Arylation of an Indoline-Sultam Adduct
This protocol provides a general procedure for the copper-catalyzed N-arylation of an indoline-sultam adduct with an aryl iodide, adapted from established methods for the N-arylation of indoles.[3][6]
Workflow Diagram:
Caption: General workflow for the copper-catalyzed N-arylation of an indoline-sultam adduct.
Materials:
-
Indoline-Sultam Adduct (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand) (10 mol%)
-
Potassium Phosphate (K3PO4) (2.1 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Silica gel for filtration and column chromatography
-
Schlenk tube or resealable pressure tube
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Oil bath
Procedure:
-
To a resealable Schlenk tube, add CuI (5 mol%), the indoline-sultam adduct (1.0 equiv), and K3PO4 (2.1 equiv).
-
Fit the tube with a rubber septum, and then evacuate and back-fill with argon. Repeat this cycle one more time.
-
Under a stream of argon, add the aryl iodide (1.2 equiv), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and anhydrous toluene.
-
Seal the reaction tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired N-aryl indoline-sultam derivative.
Representative Characterization Data for N-Aryl Indole Derivatives:
The following table provides representative spectroscopic data for N-aryl indole derivatives, which can be used as a reference for the characterization of N-aryl indoline-sultam products.
| Compound | Spectroscopic Data | Reference |
| 1-Phenyl-5-cyanoindole | Yield: 98%. Appearance: Viscous oil. Analysis: Calculated for C15H10N2: C, 82.55; H, 4.62. Found: C, 82.37; H, 4.89. | [6] |
| 3-((1H-Indol-3-yl)(phenyl)methyl)-1-phenyl-1H-indole | Appearance: Orange solid, mp 82–84 °C. IR (KBr): 2854, 2922, 3041, 3414 cm−1. 1H NMR (300 MHz, DMSO-d6) δ (ppm): 2.35 (s, 3H, CH3), 5.97 (s, 1H, CH), 6.92 (t, J = 7.4 Hz, 1H, arom), 6.98–7.08 (m, 3H, arom), 7.11 (s, 1H, arom), 7.17 (t, J = 7.7 Hz, 1H, arom), 7.29–7.40 (m, 7H, arom), 7.45 (t, J = 7.6 Hz, 4H, arom), 7.52 (d, J = 8.3 Hz, 1H, arom), 10.97 (s, 1H, NH). | [8] |
Biological Significance and Potential Signaling Pathways
N-substituted indoline derivatives, including those coupled with a sultam moiety, are of significant interest in medicinal chemistry due to their potential to interact with various biological targets.[3][4] Indole-based compounds have been shown to target key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10] Dysregulation of this pathway is a hallmark of many cancers.
Specifically, N-aryl indolylsulfoximines have been reported to induce apoptosis in cancer cells by increasing the levels of p53 and c-jun.[7] c-jun is a component of the AP-1 transcription factor, which is a downstream target of the JNK branch of the MAPK pathway. This suggests that N-substituted indoline-sultam derivatives may exert their anticancer effects by modulating the MAPK signaling cascade.
Potential Signaling Pathway:
Caption: A potential signaling pathway targeted by N-substituted indoline-sultam derivatives. These compounds may modulate the MAPK/JNK pathway, leading to the upregulation of c-Jun and subsequent induction of apoptosis in cancer cells.
Conclusion
The synthesis of N-substituted indoline derivatives of sultams represents a promising avenue for the discovery of novel therapeutic agents. The protocols detailed in this guide, encompassing both the Mannich reaction and copper-catalyzed N-arylation, provide robust and versatile methods for accessing a diverse range of these compounds. The elucidation of their potential interactions with key biological targets, such as the MAPK signaling pathway, underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships of this class of molecules is warranted to unlock their full therapeutic potential.
References
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- Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2023). RSC Medicinal Chemistry.
- Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. (2021). Chemistry – An Asian Journal.
- Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. (2023). Bioorganic & Medicinal Chemistry.
- The Copper-Catalyzed N-Arylation of Indoles. (n.d.). Harvard University.
- the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. (2021). Comptes Rendus Chimie.
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- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry.
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- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
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Application Notes and Protocols for the Synthesis of N-Substituted Indoline Derivatives via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structural motif in numerous natural products and pharmacologically active compounds. Functionalization of the indoline nitrogen atom provides a powerful avenue for modulating biological activity and optimizing pharmacokinetic properties. The Mannich reaction, a cornerstone of C-C and C-N bond formation, offers a direct and atom-economical method for the N-aminomethylation of indolines. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for the synthesis of N-substituted indoline derivatives, serving as a vital resource for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Value of N-Substituted Indolines
Indoline, or 2,3-dihydro-1H-indole, is a core heterocyclic structure found in a wide array of bioactive molecules. Its saturated nitrogen atom at the 1-position acts as a key handle for synthetic modification. The introduction of an aminomethyl group via the Mannich reaction to create N-substituted indoline derivatives is a particularly valuable transformation. This modification can enhance aqueous solubility, introduce a basic center for salt formation, and provide a versatile linker for further chemical elaboration—all critical aspects in the drug discovery and development pipeline.[1]
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2] In the context of this guide, the indoline nitrogen serves as the "active hydrogen" component, reacting with formaldehyde and a secondary amine to yield the corresponding N-Mannich base. Unlike its aromatic counterpart, indole, which preferentially undergoes Mannich reaction at the electron-rich C3 position, the saturated indoline scaffold directs this reaction selectively to the nitrogen atom due to its higher nucleophilicity.[3] This inherent reactivity makes the Mannich reaction a highly effective and regioselective strategy for indoline functionalization.
Reaction Mechanism: The Electrophilic Aminomethylation Pathway
The synthesis of N-substituted indoline derivatives via the Mannich reaction proceeds through a well-established mechanism involving the formation of a highly electrophilic iminium ion. The causality behind the reaction is a stepwise process:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a secondary amine (e.g., morpholine, piperidine) on formaldehyde. Subsequent dehydration, often acid-catalyzed, generates a reactive electrophile known as the Eschenmoser salt precursor or, more generally, an iminium ion.[2] This species is the key aminomethylating agent in the reaction.
-
Nucleophilic Attack by Indoline: The lone pair of electrons on the indoline nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-N bond and links the aminomethyl moiety to the indoline core.
-
Product Formation: A final deprotonation step regenerates the neutral N-substituted indoline derivative, yielding the final product.
This mechanistic pathway underscores the importance of the reagents' intrinsic properties: the electrophilicity of the formaldehyde-derived iminium ion and the nucleophilicity of the indoline nitrogen.
Caption: General mechanism of the Mannich reaction for N-substitution of indoline.
Experimental Protocols
The choice of protocol for the N-aminomethylation of indoline can be guided by the substrate's sensitivity, desired scale, and available reagents. Below are two field-proven protocols that offer different approaches to this transformation.
Protocol 1: Classical Mannich Condensation
This protocol is adapted from the well-established Mannich reaction on related heterocyclic systems, such as isatin, and represents a robust, straightforward method suitable for a wide range of secondary amines.[4] The use of a simple alcohol as a solvent and heat promotes the reaction to completion.
Workflow Diagram:
Caption: Experimental workflow for the classical Mannich condensation protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indoline (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the indoline in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration). To this solution, add the desired secondary amine (e.g., morpholine, piperidine, dimethylamine) (1.2 eq.) followed by aqueous formaldehyde (37% solution, 1.2 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 65-80°C, depending on the solvent) and maintain for 2-8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting indoline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final N-substituted indoline derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed N-Aminomethylation
For substrates that may be sensitive or to ensure absolute N-selectivity over potential C-substitution (particularly with substituted indolines), a Lewis acid-catalyzed approach can be employed. This method often proceeds under milder conditions and can offer improved yields and purity.[5] Hafnium triflate (Hf(OTf)₄) is an effective catalyst for this transformation.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the indoline substrate (1.0 eq.) to a flask containing a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Pre-formed Acetal/Aminal Addition: Add a pre-formed N,O-acetal or aminal, such as N-(methoxymethyl)morpholine (1.1 eq.), to the solution. This reagent serves as a controlled source of the iminium ion.
-
Catalyst Introduction: Add the Lewis acid catalyst, Hf(OTf)₄ (5-10 mol%), to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
-
Characterization: Characterize the purified product using standard spectroscopic methods.
Data Summary and Comparison
The selection of a synthetic protocol often depends on a trade-off between reaction conditions, time, and yield. The following table summarizes typical quantitative data for the protocols described.
| Parameter | Protocol 1: Classical Mannich | Protocol 2: Lewis Acid-Catalyzed |
| Catalyst | None (or adventitious acid/base) | Hf(OTf)₄ (5-10 mol%) |
| Formaldehyde Source | Aqueous Formaldehyde (37%) | N,O-Acetal or Aminal |
| Typical Solvent | Methanol / Ethanol | Dichloromethane / Acetonitrile |
| Temperature | Reflux (65-80°C) | Room Temperature |
| Reaction Time | 2-8 hours | 4-12 hours |
| Typical Yield | 60-85% | 75-95% |
| Key Advantage | Simplicity, low reagent cost | High selectivity, mild conditions |
Conclusion and Future Outlook
The Mannich reaction provides a reliable and versatile tool for the synthesis of N-substituted indoline derivatives. The protocols detailed in this guide offer robust starting points for researchers, with the classical condensation providing a simple and cost-effective route, while the Lewis acid-catalyzed method offers enhanced selectivity and milder conditions. These N-functionalized indolines serve as valuable building blocks in medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents. Future work in this area may focus on the development of asymmetric Mannich reactions for the enantioselective synthesis of chiral N-substituted indolines and the expansion of the substrate scope to include more complex and functionally diverse amines and indoline cores.
References
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Zhang, Y., Liu, Y., & Ma, D. (2012). 1-(Morpholinomethyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2979. Available at: [Link]
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López-Alberca, M. P., et al. (2020). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 25(21), 5173. Available at: [Link]
-
Ishikawa, T., et al. (2005). Hf(OTf)4-Catalyzed Regioselective N-Aminomethylation of Indoles and Related NH-Containing Heterocycles. Organic Letters, 7(8), 1473–1475. Available at: [Link]
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Alcaide, B., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(4), e202215916. Available at: [Link]
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Bandini, M., & Gualandi, A. (2015). Synthesis of N-Ts-3-aminomethylindoles from N-Ts-2-indolyl acetates and nitrogen nucleophiles. Chemistry - A European Journal, 21(4), 1445-1449. Available at: [Link]
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Cravotto, G., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 69. Available at: [Link]
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Dandia, A., et al. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 123-131. Available at: [Link]
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Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177. Available at: [Link]
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Wikipedia contributors. (2023). Mannich reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. Available at: [Link]
-
Gmeiner, P., et al. (2001). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 11(8), 977-980. Available at: [Link]
-
Katritzky, A. R., et al. (1998). A General Synthesis of 1-(Dialkylaminomethyl)indoles. The Journal of Organic Chemistry, 63(22), 7604-7607. Available at: [Link]
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Application Notes & Protocols: Evaluating Indoline Sulfonamides in Cancer Cell Lines
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of indoline sulfonamide derivatives against cancer cell lines. It moves beyond simple procedural lists to offer insights into the causality behind experimental design, ensuring a robust and scientifically sound approach to preclinical assessment.
Introduction: The Rationale for Investigating Indoline Sulfonamides
The indoline scaffold, fused to a sulfonamide moiety, represents a privileged structure in medicinal chemistry. This combination has given rise to a class of compounds with significant potential as anticancer agents due to their ability to interact with various biological targets crucial for tumor growth and survival.[1][2] Unlike broadly cytotoxic agents, many indoline sulfonamides exhibit specific mechanisms of action, offering avenues for targeted therapy. Their study is driven by the need for novel therapeutics that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.
Core Mechanisms of Action in Cancer
Indoline sulfonamides exert their anticancer effects primarily through the inhibition of key enzymatic and structural proteins involved in cancer progression. Understanding these mechanisms is fundamental to designing relevant screening cascades and interpreting experimental data.
Inhibition of Carbonic Anhydrases (CA IX & CA XII)
A prominent mechanism for many indoline sulfonamides is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[3][4]
-
Scientific Rationale: These enzymes are overexpressed in a variety of tumors and play a critical role in regulating pH in the tumor microenvironment.[5] Under hypoxic (low oxygen) conditions, a common feature of solid tumors, cancer cells upregulate CA IX/XII. These enzymes convert CO2 to protons and bicarbonate. The protons are extruded, acidifying the extracellular space, which promotes invasion and metastasis, while the bicarbonate is used to maintain a slightly alkaline intracellular pH, favoring cell proliferation and survival.[6] By inhibiting these CAs, indoline sulfonamides disrupt this pH regulation, leading to intracellular acidification and subsequent cell death, particularly in the hypoxic core of a tumor.[5][6] This makes them attractive candidates for targeting therapy-resistant hypoxic tumor cells.
Caption: CA IX/XII inhibition by indoline sulfonamides.
Disruption of Microtubule Dynamics
A distinct class of indoline sulfonamides functions as potent antitubulin agents, interfering with the polymerization of tubulin into microtubules.[7]
-
Scientific Rationale: Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics, either by inhibiting polymerization or by preventing depolymerization, trigger a mitotic checkpoint arrest.[8] This prolonged arrest in the G2/M phase of the cell cycle ultimately leads to the activation of the apoptotic cell death pathway.[8] Several indoline sulfonamides have been shown to bind to the colchicine-binding site on tubulin, preventing its assembly and exhibiting potent, broad-spectrum anticancer activity.[7][8]
A Strategic Workflow for In Vitro Evaluation
A tiered, hypothesis-driven approach is recommended for efficiently evaluating novel indoline sulfonamides. This ensures that resources are directed toward the most promising compounds and that mechanistic insights are gained at each stage.
Caption: A strategic workflow for evaluating indoline sulfonamides.
Data Presentation: Summarizing Compound Activity
For comparative analysis, it is crucial to summarize key quantitative data in a structured format.
Table 1: Example Cytotoxicity Profile of Indoline Sulfonamides in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Putative Mechanism | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|---|
| Compound 4f | MCF-7 (Breast) | CA IX/XII Inhibition | 12.9 (Hypoxia) | Exhibits hypoxic selectivity, two-fold more active under hypoxia. | [4][6] |
| Compound 4e | K562 (Leukemia) | CA Inhibition / Other | ~10.0 | Active against leukemia line; reverses doxorubicin resistance in K562/4. | [6] |
| Compound 30 | HepG2 (Liver) | Not specified | 7.37 | 4.6-fold more potent than the reference drug etoposide. | [1][9] |
| Bis-indole 20 | HepG2 (Liver) | Not specified | Not specified | 3-fold stronger activity against HepG2 than etoposide. | [10] |
| Compound J30 | KB (Oral) | Antitubulin Agent | 0.021 | Potent G2/M arrest; overcomes MDR/MRP-mediated drug resistance. |[7][8] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core assays in the evaluation workflow.
Protocol 1: Cell Viability Assessment via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2)[9][10]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[12]
-
Indoline sulfonamide compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the indoline sulfonamide compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[12] Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is critical for identifying compounds that cause cell cycle arrest, such as antitubulin agents.[7]
-
Materials:
-
6-well plates
-
Indoline sulfonamide compound
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the indoline sulfonamide compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to prevent it from being stained by PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population and generate a histogram of PI fluorescence (DNA content).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant accumulation of cells in the G2/M peak is indicative of a microtubule-disrupting agent.[8]
-
References
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Zubatyuk, R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Available from: [Link][4][5][6]
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Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available from: [Link][9]
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Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central. Available from: [Link][1]
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Zubatyuk, R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. Available from: [Link][3]
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Thirakhupt, P., et al. (2019). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. PubMed. Available from: [Link][10]
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Zubatyuk, R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available from: [Link]
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Chang, J., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link][7]
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Chang, J., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2, 3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link][8]
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Ma, F-F. (2024). Guideline for anticancer assays in cells. ResearchGate. Available from: [Link][11]
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Synthesis of Indole-Based Sulfonamide Derivatives Using Aryl Sulfonyl Chloride: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthesis of indole-based sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in numerous biologically active compounds, and its combination with the sulfonamide functional group often leads to molecules with enhanced therapeutic properties.[1][2] This document details the primary synthetic routes for preparing these derivatives through the reaction of indoles with aryl sulfonyl chlorides, focusing on both N-sulfonylation and C-3 sulfonylation. We delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the characterization of the resulting products. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile synthetic methodology.
Introduction: The Significance of Indole-Based Sulfonamides
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry.[1][2] Its presence in natural products and synthetic drugs contributes to a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The sulfonamide group (-SO₂NH₂), a key feature of sulfa drugs, is also a well-established pharmacophore known for its diverse therapeutic applications.[5] The strategic combination of these two moieties in indole-based sulfonamides has yielded compounds with significant potential in various therapeutic areas, including as HIV-1 non-nucleoside reverse transcriptase inhibitors and carbonic anhydrase inhibitors.[6][7]
The synthesis of these derivatives most commonly involves the reaction between an indole derivative and an aryl sulfonyl chloride. This reaction can be directed to occur at either the nitrogen atom of the indole ring (N-sulfonylation) or at the electron-rich C-3 position (C-3 sulfonylation), leading to structurally distinct isomers with potentially different biological activities. The choice of reaction conditions, including the base, solvent, and catalyst, plays a crucial role in determining the regioselectivity and overall efficiency of the synthesis.
Synthetic Methodologies and Mechanistic Insights
The reaction between an indole and an aryl sulfonyl chloride is a classic example of nucleophilic substitution. The indole, being an electron-rich heterocycle, acts as the nucleophile, while the aryl sulfonyl chloride serves as the electrophile. The regioselectivity of this reaction is highly dependent on the reaction conditions.
N-Sulfonylation of Indoles
The N-sulfonylation of indoles is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching the resulting indolide anion with an aryl sulfonyl chloride.
Mechanism:
The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic sulfur atom of the aryl sulfonyl chloride and displacing the chloride ion to form the N-arylsulfonylindole product.
Caption: General mechanism for N-sulfonylation of indole.
Key Experimental Considerations:
-
Base Selection: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of the indole nitrogen.[8] The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to prevent quenching of the indolide anion.[9]
-
Reaction Temperature: The deprotonation step is often carried out at room temperature, while the subsequent reaction with the aryl sulfonyl chloride may be performed at room temperature or slightly elevated temperatures to drive the reaction to completion.
C-3 Sulfonylation of Indoles
The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution.[9] Direct C-3 sulfonylation can be achieved under specific conditions, often involving a catalyst to activate the aryl sulfonyl chloride or the indole substrate.
Mechanism:
The mechanism for C-3 sulfonylation typically involves an electrophilic aromatic substitution pathway. In the presence of a Lewis acid or another suitable catalyst, the aryl sulfonyl chloride becomes a more potent electrophile. The electron-rich C-3 position of the indole then attacks the sulfur atom, leading to the formation of a sigma complex (an arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the indole ring and yields the C-3 arylsulfonylindole product.[10]
Caption: General mechanism for C-3 sulfonylation of indole.
Key Experimental Considerations:
-
Catalyst: Lewis acids, transition metal catalysts, or organocatalysts can be employed to facilitate the C-S bond formation.[10] The choice of catalyst is critical for achieving high regioselectivity and yield.
-
Solvent and Temperature: The reaction conditions, including the choice of solvent and temperature, are crucial for controlling the regioselectivity and reaction efficiency.[10]
-
Substrate Effects: The electronic properties of both the indole and the aryl sulfonyl chloride can influence the reaction outcome. Electron-donating groups on the indole ring generally enhance its nucleophilicity and facilitate the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-arylsulfonylindoles and C-3 arylsulfonylindoles.
Protocol 1: General Procedure for N-Sulfonylation of Indole
This protocol describes a general method for the N-sulfonylation of indole using sodium hydride as the base.
Materials:
-
Indole (1.0 eq)
-
Aryl sulfonyl chloride (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow:
Caption: Workflow for N-sulfonylation of indole.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add indole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the aryl sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the aryl sulfonyl chloride solution dropwise to the indole anion solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylsulfonylindole.
Protocol 2: General Procedure for Lewis Acid-Catalyzed C-3 Sulfonylation of Indole
This protocol outlines a general method for the C-3 sulfonylation of indole using a Lewis acid catalyst.
Materials:
-
Indole (1.0 eq)
-
Aryl sulfonyl chloride (1.2 eq)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, 0.1-1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow:
Caption: Workflow for C-3 sulfonylation of indole.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.0 eq), aryl sulfonyl chloride (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of initial DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure C-3 arylsulfonylindole.
Product Characterization
The synthesized indole-based sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity.
Table 1: Typical Spectroscopic Data for Indole-Based Sulfonamides
| Technique | N-Arylsulfonylindole | C-3 Arylsulfonylindole |
| ¹H NMR | Absence of the N-H proton signal (typically >10 ppm). Characteristic shifts for indole and aryl protons. | Presence of the N-H proton signal. Downfield shift of the C-2 proton of the indole ring. |
| ¹³C NMR | Characteristic shifts for the carbon atoms of the indole and aryl rings. | Significant downfield shift of the C-3 carbon of the indole ring. |
| IR Spectroscopy | Characteristic S=O stretching bands around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). | Similar S=O stretching bands as N-arylsulfonylindoles. Presence of N-H stretching band around 3300-3500 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the product. | Molecular ion peak corresponding to the expected mass of the product. |
Note: Specific chemical shifts and absorption bands will vary depending on the substitution pattern of the indole and aryl rings.
Conclusion
The synthesis of indole-based sulfonamide derivatives via reaction with aryl sulfonyl chlorides is a robust and versatile methodology for accessing a diverse range of compounds with significant therapeutic potential. The ability to selectively functionalize either the indole nitrogen or the C-3 position by carefully controlling the reaction conditions provides a powerful tool for medicinal chemists. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel drug candidates based on this important scaffold.
References
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Longdom Publishing. (n.d.). Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis. Retrieved from [Link]
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Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 69. [Link]
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International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of Novel Indolyl Aryl Sulfone-clubbed Hydrazone Derivatives as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Molecular Modeling and QSAR Studies. Retrieved from [Link]
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Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
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ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]
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SciSpace. (n.d.). Synthesis of biologically active sulfonamide-based indole analogs: a review. Retrieved from [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
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ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
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Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
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ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]
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International Journal of Pharmaceutical Sciences. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of ISM. Retrieved from [Link]
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PubMed Central. (n.d.). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]
-
ScienceDirect. (2025). Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles. [Link]
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National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐arylsulfonylindoles. Reaction conditions. Retrieved from [Link]
-
ACS Publications. (2022). Indole and Pyrrole Derivatives as Pre-photocatalysts and Substrates in the Sulfonyl Radical-Triggered Relay Cyclization Leading to Sulfonylated Heterocycles. Organic Letters. [Link]
-
MDPI. (n.d.). Extended N-Arylsulfonylindoles as 5-HT 6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Retrieved from [Link]
-
National Institutes of Health. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Indoline-5-sulfonamide
Welcome to the technical support center for the synthesis of indoline-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important scaffold. We will delve into the mechanistic reasoning behind common synthetic protocols and provide detailed troubleshooting advice in a practical Q&A format.
Overview of the Synthetic Strategy
The most prevalent and well-documented synthesis of indoline-5-sulfonamide proceeds via a multi-step pathway starting from indoline. To ensure regioselectivity and manage the reactivity of the indoline nucleus, the amine is first protected, typically via acetylation. The protected indoline then undergoes an electrophilic aromatic substitution (chlorosulfonation) to install the sulfonyl chloride group, predominantly at the C-5 position. This intermediate is subsequently reacted with ammonia to form the sulfonamide. A final deprotection step yields the target compound, indoline-5-sulfonamide.[1][2]
Core Synthetic Workflow
Below is a diagram illustrating the key transformations in the synthesis of indoline-5-sulfonamide.
Caption: General four-step synthesis of indoline-5-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: Why is the indoline nitrogen protected before chlorosulfonation?
A1: The nitrogen atom in indoline is a nucleophilic secondary amine and also an activating group that directs electrophilic substitution. Protection, typically with acetic anhydride to form 1-acetylindoline, serves two critical functions.[1] First, it prevents the amine from reacting with the highly reactive chlorosulfonic acid, which would lead to N-sulfonylation or degradation. Second, the acetyl group is a moderately deactivating, ortho-para directing group. This deactivation tempers the reactivity of the aromatic ring, reducing the likelihood of polysubstitution, while still directing the incoming electrophile to the desired C-5 position (para to the nitrogen).[1]
Q2: What are the expected yields for each step of the synthesis?
A2: Yields can vary based on reaction scale, purity of reagents, and technique. However, based on reported procedures, you can expect the following approximate yields for each transformation:[1][2]
| Step | Transformation | Reagents | Typical Yield |
| 1 | Protection | Indoline, Acetic Anhydride | >95% (often quantitative) |
| 2 | Chlorosulfonation | 1-Acetylindoline, Chlorosulfonic Acid | 80-85% |
| 3 | Amination | 1-Acetylindoline-5-sulfonyl Chloride, Ammonia | 85-90% |
| 4 | Deprotection | 1-Acetylindoline-5-sulfonamide, HCl | 80-85% |
Note: These yields are illustrative and may vary.
Q3: What are the critical safety precautions for this synthesis?
A3: Chlorosulfonic acid is an extremely corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic HCl gas.[3] All reactions involving this substance must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield). Glassware must be scrupulously dried to prevent violent reactions. The amination step often uses aqueous ammonia, which should also be handled in a fume hood due to its pungent and irritating vapor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable protocols to improve your outcomes.
Problem 1: Low Yield in the Chlorosulfonation Step (1-Acetylindoline to 1-Acetylindoline-5-sulfonyl Chloride)
Q: My yield of 1-acetylindoline-5-sulfonyl chloride is significantly lower than the expected 80-85%. What are the likely causes and how can I fix this?
A: Low yields in this step typically stem from three main issues: incomplete reaction, degradation of material, or moisture contamination.
Possible Cause A: Incomplete Reaction
-
Why it happens: Chlorosulfonation is an electrophilic aromatic substitution. Insufficient reagent, low temperature, or short reaction time can lead to a significant amount of unreacted 1-acetylindoline.
-
How to diagnose: Monitor the reaction using Thin Layer Chromatography (TLC). If a spot corresponding to the starting material (1-acetylindoline) persists, the reaction is incomplete.
-
Solution:
-
Reagent Stoichiometry: Use a sufficient excess of chlorosulfonic acid, which often serves as both the reagent and the solvent.[3] A 4-5 fold molar excess is common.
-
Temperature Control: The reaction is highly exothermic. The initial addition of 1-acetylindoline to chlorosulfonic acid should be done slowly at a low temperature (0-5 °C) to control the reaction rate.[2] After the initial addition, allowing the reaction to gradually warm to room temperature can help drive it to completion.
-
Reaction Time: Ensure the reaction is stirred for an adequate duration (typically 1-2 hours) after the addition is complete.
-
Possible Cause B: Degradation or Side Reactions
-
Why it happens: Although low temperatures are needed initially, excessively high temperatures can cause decomposition or the formation of unwanted isomers.[4] Chlorosulfonic acid can decompose at higher temperatures, potentially altering the reactive electrophilic species.[3]
-
How to diagnose: The appearance of dark, tarry residues in the reaction mixture is a strong indicator of degradation.
-
Solution: Maintain strict temperature control throughout the addition and reaction period. The work-up, which typically involves quenching the reaction mixture by pouring it onto ice, must also be done carefully to dissipate heat and precipitate the product cleanly.
Possible Cause C: Moisture Contamination
-
Why it happens: Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl.[3][4] Any moisture present will consume the reagent, reducing its effective concentration and lowering the yield. The intermediate sulfonyl chloride is also highly susceptible to hydrolysis back to the corresponding sulfonic acid, which will not proceed to the amination step.[5]
-
How to diagnose: Poor precipitation of the product upon quenching or difficulty isolating a solid product can indicate hydrolysis to the more water-soluble sulfonic acid.
-
Solution:
Caption: Troubleshooting workflow for the chlorosulfonation step.
Problem 2: Low Yield in the Amination Step (Sulfonyl Chloride to Sulfonamide)
Q: I have successfully synthesized the sulfonyl chloride, but the subsequent amination with ammonia gives a poor yield of the sulfonamide. What's going wrong?
A: This is a critical step where the highly reactive sulfonyl chloride is converted to the stable sulfonamide. Low yields are most often caused by hydrolysis of the starting material or an incomplete reaction.
Possible Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate
-
Why it happens: The 1-acetylindoline-5-sulfonyl chloride is a strong electrophile and is highly susceptible to hydrolysis by water, which converts it into the unreactive sulfonic acid.[5][6] This hydrolysis can occur if the intermediate is not handled properly after isolation or if conditions are not sufficiently anhydrous at the start of the amination.
-
How to diagnose: The sulfonyl chloride intermediate should be a solid. If it appears oily or sticky, it may have partially hydrolyzed.
-
Solution:
-
Rapid Use: Use the isolated sulfonyl chloride immediately in the next step. Do not store it for extended periods unless under a rigorously dry, inert atmosphere.
-
Anhydrous Solvent: While aqueous ammonia is often used, the initial dissolution of the sulfonyl chloride should be in an anhydrous organic solvent like THF or Dichloromethane (DCM) before the ammonia is added.[1][5]
-
Possible Cause B: Incomplete Reaction with Ammonia
-
Why it happens: The reaction is a nucleophilic substitution where ammonia attacks the electrophilic sulfur atom.[7] Insufficient ammonia, poor mixing, or low temperatures can result in an incomplete conversion.
-
How to diagnose: TLC analysis showing a persistent spot for the sulfonyl chloride (or its hydrolyzed sulfonic acid byproduct) indicates an incomplete reaction.
-
Solution:
-
Reagent Excess: Use a large excess of ammonia to ensure the reaction goes to completion and to neutralize the HCl byproduct generated.[7]
-
Temperature: While the addition can be started at 0°C, allowing the reaction to stir at room temperature for several hours is often necessary.[5]
-
Efficient Mixing: Ensure vigorous stirring, especially if using a biphasic system (e.g., an organic solvent with aqueous ammonia), to maximize the interfacial area for the reaction.
-
Detailed Protocol: Amination of 1-Acetylindoline-5-sulfonyl Chloride
This protocol is adapted from established procedures to maximize yield and purity.[1][2]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Ammonia Addition: While stirring vigorously, add concentrated aqueous ammonia (at least 10 equivalents) dropwise to the solution. A precipitate of the sulfonamide should form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and filter the resulting solid precipitate using a Buchner funnel.
-
Washing: Wash the solid cake sequentially with cold water and a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the solid product under vacuum to obtain 1-acetylindoline-5-sulfonamide.
Problem 3: Product is Impure or Difficult to Purify
Q: My final product, indoline-5-sulfonamide, shows multiple spots on TLC or has a low melting point. How can I improve its purity?
A: Purity issues often arise from incomplete reactions in the preceding steps or from degradation during the final deprotection.
Possible Cause A: Incomplete Deprotection
-
Why it happens: The final step involves the acid-catalyzed hydrolysis of the N-acetyl group.[2] If the reaction time is too short or the acid concentration is too low, a significant amount of the acetylated starting material (1-acetylindoline-5-sulfonamide) will remain.
-
How to diagnose: A spot on the TLC plate corresponding to the N-acetylated intermediate.
-
Solution:
-
Reaction Conditions: Ensure the mixture is refluxed for an adequate amount of time (typically 2 hours) in the presence of concentrated HCl.[2]
-
Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Possible Cause B: Contamination from Previous Steps
-
Why it happens: If impurities were not adequately removed in the earlier stages, they will be carried through to the final product.
-
How to diagnose: Multiple unidentified spots on the TLC of the final product.
-
Solution: Purification
-
Recrystallization: This is often the most effective method for purifying the final solid product. Ethanol or methanol-water mixtures are commonly used.
-
Flash Chromatography: If recrystallization is ineffective, flash column chromatography can be used to purify the product.[1][2] A typical solvent system would be a gradient of methanol in dichloromethane.
-
References
-
Kovaleva, E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Available from: [Link]
-
Department of Chemistry, University of Missouri-St. Louis. Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
ResearchGate. (2021). Scheme 1 Synthesis of indole-based-sulfonamide derivatives A1-A8. Available from: [Link]
-
Khan, A., et al. (2018). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PLoS One. Available from: [Link]
-
Mphahlele, M. J., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. Available from: [Link]
-
Chemical Review and Letters. (2025). Halosulfenylation of Indoles. Available from: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
-
ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Available from: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
-
Reddit. (2020). Can someone explain me properly the mechanism of chlorosulfonation? Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
- Google Patents. (2016). Preparation method of high-purity indole.
-
ResearchGate. Mechanism of 3-sulfonation of indole. Available from: [Link]
-
PubMed. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. Available from: [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. api.pageplace.de [api.pageplace.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Overcoming Solubility Challenges of Indoline Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility issues commonly encountered with indoline sulfonamide derivatives. As a class of molecules with significant therapeutic potential, their inherent hydrophobicity often presents a major hurdle in experimental and developmental pipelines. This resource is designed to provide not just protocols, but the mechanistic reasoning behind them, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with these compounds.
Q1: Why are my indoline sulfonamide derivatives consistently showing poor solubility in aqueous buffers?
A: The limited aqueous solubility of this class stems from its core chemical structure. It's a combination of two key factors:
-
Hydrophobic Core: The indoline ring system is inherently nonpolar and hydrophobic. The specific substituents on this ring can further increase its lipophilicity.
-
Weakly Acidic Sulfonamide Group: The sulfonamide moiety (-SO₂NH-) is a weak acid.[1] Its solubility is highly dependent on the pH of the medium.[2][3] In its un-ionized (protonated) state, which is favored at acidic to neutral pH, the molecule is significantly more hydrophobic and less soluble.[2][4] At higher pH values, the sulfonamide proton dissociates, forming an anionic salt that is more polar and, consequently, more water-soluble.[4][5]
Q2: I'm preparing for an in vitro cell-based assay. What is the quickest and most common method to solubilize my compound?
A: For initial in vitro screening, the use of a water-miscible organic co-solvent is the most direct approach.[6][7] The standard workflow involves dissolving the compound at a high concentration (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock is then serially diluted into your aqueous assay buffer.
Crucial Consideration: The final concentration of the co-solvent in your assay must be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer with the same final co-solvent concentration) to validate your results.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a classic sign of exceeding the compound's thermodynamic aqueous solubility. While the compound is soluble in the high-concentration DMSO stock, the dilution into an aqueous environment drastically changes the solvent properties. The water acts as an anti-solvent, causing the poorly soluble drug to crash out.[9] This indicates that a simple co-solvent approach may be insufficient at the desired concentration.
Q4: Is there an ideal pH range I should work in to maximize the solubility of my indoline sulfonamide?
A: Yes, solubility will generally increase as the pH rises above the pKa of the sulfonamide group.[5] For most sulfonamides, this means that solubility is significantly greater in slightly alkaline conditions (e.g., pH 7.4 to 9.0) compared to neutral or acidic conditions.[4][5] The exact optimal pH depends on the specific pKa of your derivative. Therefore, performing a simple pH-solubility profile is a highly recommended initial experiment.
Section 2: Troubleshooting Guides & Advanced Strategies
When simple co-solvents are not enough, a more systematic approach is required. This section provides a tiered strategy for tackling persistent solubility problems.
Scenario 1: Compound Crashes Out During Dilution
-
Problem: Your indoline sulfonamide precipitates upon dilution from an organic stock into aqueous media for an in vitro assay.
-
Causality: The final concentration of your compound in the aqueous media, even with a small percentage of co-solvent, is above its kinetic or thermodynamic solubility limit. The hydrophobic molecules rapidly self-associate and precipitate.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Strategy 1: pH Adjustment
The ionization state of the sulfonamide group is a powerful tool for manipulation.[1] By increasing the pH of the buffer, you shift the equilibrium towards the more soluble, deprotonated (anionic) form.[2]
-
Mechanism: According to the Henderson-Hasselbalch equation, when pH = pKa, the compound is 50% ionized. For every pH unit increase above the pKa, the ratio of ionized to un-ionized species increases tenfold. This dramatically enhances solubility.[4]
-
When to Use: Ideal for in vitro biochemical assays where the protein or system is stable in a slightly alkaline buffer (e.g., pH 7.5-8.5).
-
Limitations: May not be suitable for cell-based assays that require strict physiological pH (7.2-7.4) or for in vivo studies where pH cannot be controlled.
Strategy 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your indoline sulfonamide, forming an inclusion complex that has greatly improved aqueous solubility.[12][]
-
Mechanism: The hydrophobic indoline portion of your molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the host-guest complex interacts favorably with water, rendering the entire complex soluble.[11][12]
-
Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and low toxicity.[11]
-
When to Use: Excellent for both in vitro and in vivo studies when co-solvents are undesirable or ineffective. It can be used to prepare high-concentration aqueous stock solutions.
-
Data Summary: Common Solubilization Excipients
Excipient Class Example(s) Primary Mechanism Typical Use Case Co-solvents DMSO, Ethanol, PEG 400 Reduces solvent polarity In vitro screening, stock solutions[6][14] Cyclodextrins HP-β-CD, SBE-β-CD Host-guest encapsulation Aqueous stocks for in vitro & in vivo[10][] | Surfactants | Polysorbate 80, Cremophor EL | Micellar solubilization | In vivo formulations, emulsions[15][16] |
Strategy 3: Advanced Formulation Approaches (for Drug Development)
For later-stage development, more robust formulation strategies are employed to ensure bioavailability for oral or parenteral administration.
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug within a hydrophilic polymer matrix at a solid state.[17][18] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[19][20] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[17]
-
Nanosuspensions: This approach reduces the particle size of the crystalline drug down to the nanometer range (<1000 nm).[21] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution velocity.[22][23] This is a high-energy process achieved through methods like media milling or high-pressure homogenization.[22][24]
Caption: Concepts of Solid Dispersion and Nanosuspension.
Section 3: Protocol Library
Protocol 1: Rapid pH-Solubility Profiling
This protocol provides a quick assessment of your compound's pH-dependent solubility.
-
Preparation: Prepare a series of buffers spanning a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 20 mg/mL in DMSO).
-
Incubation: Add a small, fixed amount of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Ensure the final solvent concentration is low (<1%).
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to visualize the pH-solubility profile.
Protocol 2: Preparation of a Compound Stock using a Co-solvent
This is the standard procedure for preparing master stocks for in vitro experiments.
-
Weighing: Accurately weigh a precise amount of your indoline sulfonamide derivative into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to aid dissolution. Visually inspect the solution to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare an aqueous stock solution using HP-β-CD.
-
Carrier Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) or water. A 20-40% (w/v) solution is a common starting point. This solution may be viscous and require stirring.
-
Compound Addition: Add the pre-weighed solid indoline sulfonamide powder directly to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature. This process can take several hours to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate the process, but stability must be confirmed.
-
Clarification: Once dissolution appears complete, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates or potential aggregates. This sterile-filtered solution is now ready for use or dilution.
-
Validation (Optional but Recommended): Confirm the concentration of the final filtered solution using an analytical method like HPLC-UV to ensure complete dissolution and recovery.
Section 4: References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Mocanu, A.-M., Rus, S.-L., Geman, O., Vodnar, D. C., & Păltinean, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 765. [Link]
-
Patel, B. B., & Patel, J. K. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Tiwary, D. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Thakur, N. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Current Research in Pharmaceutical and Clinical Research, 2(2), 28-36. [Link]
-
Sümnig, A., & Siebenbürger, M. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(10), 2490. [Link]
-
Singh, G., & Kaur, L. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 984853. [Link]
-
Khan, M. S., Sridhar, I., & Khan, M. S. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Research Journal of Pharmacy and Technology, 17(5), 2321-2329. [Link]
-
Soni, G., & Yadav, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 5(2), 10-16. [Link]
-
Ali, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]
-
IJPR. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Le, H. Q. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]
-
Bachhav, Y., & Savali, A. (2021). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 11(1). [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Pharmatutor. (2024). Nanosuspension-an effective approach for solubility enhancement. Pharmatutor. [Link]
-
Sharma, A., Jain, C. P., & Tanwar, Y. S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5. [Link]
-
Sohajda, T., & Varga, Z. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 29(13), 3042. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Doke, V. V., et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
-
Bae, Y. H., & Kim, S. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
ScienceDirect. (n.d.). Co-solvent. ScienceDirect Topics. [Link]
-
Shimpi, S. L., Mahadik, K. R., & Paradkar, A. R. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Indian Journal of Pharmaceutical Sciences, 66(4), 437-441. [Link]
-
The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The BMJ, 2(4313), 302. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
IJPSR. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 2(1). [Link]
-
IJMSDR. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163. [Link]
-
Souers, A. J., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 3(8), 660-664. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Martin, A., & Wu, P. L. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]
-
Smirnov, A., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 26(15), 4434. [Link]
-
Poole, J. W., & Goyan, J. E. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 50(9), 777-781. [Link]
Sources
- 1. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
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- 7. wisdomlib.org [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
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- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 21. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. eaapublishing.org [eaapublishing.org]
Technical Support Center: Optimizing Reaction Conditions for Indoline Acylation
Welcome to the technical support center for indoline acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will address common challenges and provide actionable solutions in a direct question-and-answer format to help you achieve your desired outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of indoline acylation, and how does it influence my choice of reagents?
The acylation of indoline typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The choice of acylating agent and base is critical and is dictated by the reactivity of the indoline substrate.
-
For simple, unsubstituted indolines: These are generally more nucleophilic. Standard acylating agents like acetyl chloride or acetic anhydride in the presence of a mild base such as triethylamine (TEA) or pyridine are often sufficient. The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction.[1]
-
For electron-deficient indolines (e.g., nitro-substituted): The nucleophilicity of the indoline nitrogen is reduced.[2] More reactive acylating agents (e.g., acyl chlorides over anhydrides) and stronger, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine may be required to drive the reaction forward. In some cases, acylation catalysts like 4-dimethylaminopyridine (DMAP) can be employed to enhance the reaction rate.[1]
Here is a diagram illustrating the general mechanism:
Caption: General mechanism of indoline acylation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q2: I've set up my indoline acylation reaction, but upon workup and analysis (TLC, LC-MS), I'm seeing very little or no desired product. What are the likely causes and how can I fix this?
Low or no product yield is a common issue that can often be traced back to a few key factors.[3][4] Let's break down the troubleshooting process.
A. Inadequate Reagent Reactivity
-
Explanation: The electrophilicity of your acylating agent may be insufficient to react with the nucleophilic indoline nitrogen, especially if the indoline is electronically deactivated by electron-withdrawing groups.[2]
-
Solution:
-
Switch to a more reactive acylating agent: If you are using an acid anhydride, consider switching to the corresponding acid chloride.[1]
-
Activate the carboxylic acid in situ: If you are using a carboxylic acid, you must use a coupling agent to form a highly reactive intermediate. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or DMAP.
-
B. Suboptimal Base Selection
-
Explanation: The base plays a crucial role in scavenging the acid byproduct. If the base is too weak, the reaction mixture will become acidic, protonating the indoline and shutting down its nucleophilicity. If the base is too sterically hindered, it may not efficiently deprotonate the intermediate.
-
Solution:
-
For standard acylations with acid chlorides, ensure at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[1]
-
For less reactive indolines, a stronger, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) might be beneficial, although it is more expensive.
-
C. Poor Solvent Choice
-
Explanation: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Protic solvents (e.g., alcohols, water) will compete with the indoline for the acylating agent and should be avoided.
-
Solution:
Here's a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low yield in indoline acylation.
Issue 2: Formation of Side Products
Q3: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I suppress them?
Side product formation is often a result of competing reaction pathways or reagent degradation.
A. Diacylation
-
Explanation: In some cases, particularly with highly reactive acylating agents and forcing conditions, a second acylation can occur on the aromatic ring of the indoline (Friedel-Crafts acylation).
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent, but avoid a large excess.
-
Lower Reaction Temperature: Run the reaction at 0 °C or even lower to reduce the rate of the competing Friedel-Crafts acylation.[5]
-
Slower Addition: Add the acylating agent dropwise to the solution of indoline and base to maintain a low instantaneous concentration of the electrophile.[4]
-
B. Hydrolysis of Acylating Agent
-
Explanation: If there is moisture in your reaction, the acylating agent will be hydrolyzed to the corresponding carboxylic acid, which will not react with the indoline under these conditions.[5]
-
Solution:
-
Use Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
C. Polymerization/Decomposition
-
Explanation: Some indolines or acylating agents may be unstable under the reaction conditions, leading to decomposition or polymerization. This is a known challenge in indole chemistry, particularly under strongly acidic conditions.[6]
-
Solution:
-
Lower Temperature: As a general rule, start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature if the reaction is sluggish.[4]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to prevent prolonged exposure to potentially harsh conditions.[4]
-
Table 1: Recommended Starting Conditions for Indoline Acylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for many substrates, aprotic, and easy to remove.[1] |
| Base | Triethylamine (TEA) or DIPEA (1.2-1.5 eq.) | Scavenges acid byproduct effectively. DIPEA is more sterically hindered and less nucleophilic.[1] |
| Acylating Agent | Acid Chloride (1.05-1.2 eq.) | Generally more reactive than anhydrides.[1] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C to control exotherm and minimize side reactions, then allow to warm.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acylating agent.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Indoline with an Acid Chloride
This protocol provides a reliable starting point for the N-acylation of a generic indoline.
Materials:
-
Indoline (1.0 eq.)
-
Acid chloride (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere
-
Ice bath
Procedure:
-
Setup: Dry a round-bottom flask under vacuum or in an oven and allow it to cool under a stream of nitrogen or argon.[4]
-
Reagent Preparation: Dissolve the indoline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred indoline solution over 5-10 minutes.[4]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
References
-
Title: Chemoselective N-acylation of indoles using thioesters as acyl source. Source: PubMed Central. URL: [Link]
-
Title: Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Source: ACS Publications. URL: [Link]
-
Title: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Chemoselective N-acylation of indoles using thioesters as acyl source. Source: Beilstein Journals. URL: [Link]
-
Title: Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Source: ResearchGate. URL: [Link]
-
Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Source: National Institutes of Health. URL: [Link]
-
Title: A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Source: HETEROCYCLES, Vol. 19, No. 1, 1982. URL: [Link]
-
Title: Chemoselective N-acylation of indoles using thioesters as acyl source. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Source: ACS Catalysis. URL: [Link]
-
Title: C2-acylation of indoles via the dual C-H activation/photoredox catalysis. Source: ResearchGate. URL: [Link]
-
Title: Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Source: ResearchGate. URL: [Link]
-
Title: Troubleshooting: How to Improve Yield. Source: University of Rochester, Department of Chemistry. URL: [Link]
-
Title: Methods for N‐acylation of indole with carboxylic acid (derivatives). Source: ResearchGate. URL: [Link]
- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Title: Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Source: National Institutes of Health. URL: [Link]
-
Title: Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Source: National Institutes of Health. URL: [Link]
-
Title: Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Source: ACS Publications. URL: [Link]
-
Title: Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Source: ACS Publications. URL: [Link]
-
Title: Studies on Acetylation of Indoles. Source: ResearchGate. URL: [Link]
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Sulfonation of N-Acetylindoline
Welcome to the technical support center for the sulfonation of N-acetylindoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution reaction. Here, we move beyond simple procedural steps to delve into the underlying chemical principles governing this transformation. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to strategically optimize your synthetic route for enhanced yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-acetyl group in the sulfonation of indoline?
The N-acetyl group serves two critical functions in the sulfonation of the indoline ring system. Firstly, it acts as a protecting group for the nitrogen atom. The lone pair of electrons on the indoline nitrogen is nucleophilic and can react with the sulfonating agent. Acetylation converts the secondary amine into an amide, which is significantly less nucleophilic, thereby preventing unwanted side reactions at the nitrogen.[1]
Secondly, and crucially for directing the substitution, the N-acetyl group modifies the electronic properties of the indoline ring. By delocalizing the nitrogen's lone pair into the acetyl carbonyl group, it reduces the electron-donating capacity of the nitrogen towards the aromatic ring. This deactivation, however, is balanced by the overall electron-donating nature of the substituted aniline-like system, which directs incoming electrophiles primarily to the para-position (C5) of the indoline ring.[1]
Q2: I am observing very low conversion of my N-acetylindoline starting material. What are the likely causes and how can I improve the reaction yield?
Low conversion in aromatic sulfonation reactions is a common issue that can often be traced back to the activity of the sulfonating agent and the reaction conditions.[2][3]
Troubleshooting Steps:
-
Choice and Concentration of Sulfonating Agent: The reactivity of the sulfonating agent is paramount. Common choices include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.[2] For a moderately activated system like N-acetylindoline, concentrated sulfuric acid may require elevated temperatures and longer reaction times. If you are using concentrated sulfuric acid and observing low conversion, consider switching to a more potent agent like oleum (a solution of SO₃ in H₂SO₄) or chlorosulfonic acid.[2][4] The electrophile in these reactions is sulfur trioxide (SO₃) or its protonated form.[4][5] Oleum provides a higher concentration of SO₃, which can significantly increase the reaction rate.[4]
-
Reaction Temperature: Aromatic sulfonation is often temperature-dependent. If you are running the reaction at room temperature or below, a gradual increase in temperature may be necessary to drive the reaction to completion. However, be cautious, as excessively high temperatures can lead to side reactions like desulfonation or the formation of sulfones.[2] A systematic approach, starting with a modest increase (e.g., to 40-50 °C) and monitoring the reaction progress by TLC or HPLC, is recommended.
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to proceed. Monitor the consumption of the starting material over time. Some sulfonation reactions can take several hours to reach completion.[4]
-
Water Content: The presence of water can deactivate the sulfonating agent. Sulfuric acid is hygroscopic and can absorb moisture from the air. Using a fresh, unopened bottle of concentrated sulfuric acid or oleum is advisable. The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[3][6]
Q3: My primary product is not the expected 5-sulfonated isomer. How can I control the regioselectivity of the sulfonation?
While the N-acetyl group strongly directs substitution to the 5-position (para to the nitrogen), deviations can occur, leading to the formation of other isomers, such as the 7-sulfonated product (ortho to the nitrogen).
Factors Influencing Regioselectivity:
-
Steric Hindrance: The bulky N-acetyl group can sterically hinder the approach of the electrophile to the adjacent C7 position. However, under certain conditions, a proportion of the ortho product can still be formed.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity, as the kinetic barriers to the formation of less-favored isomers are more easily overcome. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity for the thermodynamically favored 5-isomer.
-
Sulfonating Agent: The choice of sulfonating agent can influence the steric bulk of the active electrophile. While SO₃ is the ultimate electrophile, it can be complexed with other species in solution. Experimenting with different sulfonating agents (e.g., concentrated H₂SO₄ vs. oleum vs. chlorosulfonic acid) may offer a degree of control over the isomer distribution.
A logical workflow for optimizing regioselectivity is presented below:
Caption: Workflow for optimizing sulfonation regioselectivity.
Q4: I am having difficulty isolating my sulfonated N-acetylindoline product from the reaction mixture. What is a reliable workup and purification procedure?
The workup of sulfonation reactions can be challenging due to the high acidity of the reaction medium and the water-solubility of the sulfonic acid product.
Recommended Workup and Purification Protocol:
-
Quenching: The reaction mixture should be carefully and slowly poured onto crushed ice with vigorous stirring. This serves to quench the reaction and dilute the strong acid. Perform this step in a well-ventilated fume hood, as heat will be generated.
-
Neutralization and Precipitation: The resulting acidic aqueous solution contains your product as a sulfonic acid. To isolate it, you can often precipitate it as a salt.
-
Salting Out: Addition of a saturated solution of sodium chloride (brine) can decrease the solubility of the sodium sulfonate salt, causing it to precipitate.
-
Neutralization with a Base: Alternatively, carefully neutralizing the solution with a base like calcium hydroxide or calcium carbonate will precipitate calcium sulfate, which is sparingly soluble.[7] After filtering off the calcium sulfate, the desired product remains in the filtrate as the calcium sulfonate salt. This can then be converted to the sodium salt by treatment with sodium carbonate, followed by filtration of the precipitated calcium carbonate.[7]
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water or a saturated salt solution to remove any remaining acid and inorganic byproducts.
-
Drying: Dry the isolated product thoroughly. Note that sulfonic acid salts can be hygroscopic. Drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) is often effective.
Q5: My final product appears to be a mixture, and I suspect the formation of a sulfone byproduct. How can I confirm this and prevent its formation?
Sulfone formation is a known side reaction in aromatic sulfonation, where a second molecule of the aromatic starting material reacts with the initially formed sulfonic acid.[2] This is more prevalent with vigorous reagents and at higher temperatures.[2]
Confirmation and Prevention:
-
Spectroscopic Analysis: The presence of a sulfone can often be confirmed by ¹H and ¹³C NMR spectroscopy, which will show a more complex aromatic region than expected, and by mass spectrometry, which will reveal a peak corresponding to the mass of the sulfone dimer.
-
Prevention Strategies:
-
Control Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature will significantly disfavor the formation of the sulfone byproduct.
-
Stoichiometry: Use a modest excess of the sulfonating agent. A large excess can promote side reactions.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can provide more opportunity for byproduct formation.
-
Below is a table summarizing key reaction parameters and their impact on common issues:
| Parameter | Low Yield | Poor Regioselectivity (e.g., 7-isomer) | Sulfone Formation |
| Temperature | Increase cautiously | Decrease | Decrease |
| Sulfonating Agent | Use a stronger agent (e.g., Oleum) | May need to experiment | Use a milder agent if possible |
| Reaction Time | Increase | Monitor to find optimum | Avoid excessive time |
| Water Content | Minimize (use fresh reagents) | N/A | N/A |
Experimental Protocol: Synthesis of Sodium 1-Acetylindoline-5-sulfonate
This protocol is provided as a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
N-acetylindoline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Chloride
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.
-
Slowly add N-acetylindoline (1 equivalent) portion-wise to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (a suitable solvent system might be ethyl acetate/hexanes with a small amount of acetic acid).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with vigorous stirring.
-
To the resulting solution, add solid sodium chloride until the solution is saturated.
-
Stir the mixture for 30 minutes to 1 hour in an ice bath to promote precipitation of the sodium sulfonate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold brine, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain sodium 1-acetylindoline-5-sulfonate.
Caption: Experimental workflow for the sulfonation of N-acetylindoline.
References
- Vertex AI Search.
- ResearchGate. (PDF)
- YouTube.
- YouTube.
- YouTube.
- Wikipedia.
- OpenOChem Learn.
-
The Rhodium Archive. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. [Link]
-
Chemistry Steps. Sulfonation of Benzene. [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
- Google Patents.
-
Chemguide. the sulphonation of benzene - electrophilic substitution. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. Sodium 1-acetylindoline-2-sulfonate | 26807-69-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of Indoline-5-Sulfonamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of indoline-5-sulfonamide analogs. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction: The Purification Challenge
Indoline-5-sulfonamide analogs are a critical class of compounds, often investigated as inhibitors of carbonic anhydrases with applications in oncology.[1][2][3][4] Their unique structure, combining a relatively nonpolar indoline core with a highly polar sulfonamide group and a variable N-acyl or N-alkyl substituent, presents distinct purification challenges. The polarity of these molecules can vary dramatically, leading to difficulties in standard chromatographic separations. This guide is designed to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of these analogs.
Q1: My indoline-5-sulfonamide analog is extremely polar and shows an Rf value of 0 on my silica TLC plate, even in 100% ethyl acetate. How can I get it to move?
A: This is a classic issue with highly polar compounds. The free sulfonamide group (-SO₂NH₂) and potentially polar N-acyl groups can interact very strongly with the acidic silanol groups on the silica gel surface. To increase mobility, you must increase the polarity of your mobile phase. Try adding a small percentage (5-10%) of methanol to your ethyl acetate or dichloromethane eluent. If the compound is still immobile, a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol used at 1-10% in dichloromethane, can be effective at moving very polar, acidic, or basic compounds off the baseline.[5]
Q2: After my column, I see a single spot on the TLC, but my NMR spectrum shows it's still impure. What's happening?
A: This often indicates the presence of a co-eluting impurity with a similar polarity and UV activity to your desired product. Common culprits include isomers or unreacted starting materials from the acylation/alkylation step that are structurally similar to the product.[6][7] It is also possible that a non-UV active impurity is present. Try using a different TLC visualization stain (e.g., potassium permanganate or p-anisaldehyde) to see if other spots appear. For purification, you may need to switch to a different stationary phase (e.g., alumina or a bonded phase) or a different chromatography technique like reversed-phase HPLC for better resolution.
Q3: My compound yield is very low, and I suspect it's decomposing on the silica gel column. How can I confirm this and prevent it?
A: Compound instability on acidic silica gel is a known problem.[5] To test for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears or the original spot streaks, your compound is likely degrading. To prevent this, you can deactivate the silica gel by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.[8] Alternatively, using a less acidic stationary phase like neutral alumina can be a good solution.[8][9]
Q4: How do I remove unreacted indoline-5-sulfonamide starting material from my final product?
A: The starting material, indoline-5-sulfonamide, is significantly more polar than most of its N-acylated or N-alkylated analogs due to the free amine. In most cases, it will have a much lower Rf value on silica gel. A standard silica gel column using a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar product from the highly polar starting material which will remain at or near the baseline.
Part 2: In-Depth Troubleshooting Guide
This section explores complex purification problems in greater detail, providing structured solutions and protocols.
Issue 1: Poor or No Separation in Column Chromatography
Achieving good separation is the primary goal. When bands overlap or resolution is poor, consider the following causes and solutions.
Potential Cause A: Suboptimal Mobile Phase Selection The vast range of possible substituents on the indoline nitrogen means a single solvent system is rarely effective for all analogs. The key is to find a mobile phase that provides an Rf value of approximately 0.2-0.3 for your target compound on a TLC plate, as this typically translates to good separation on a column.[8]
Solution:
-
Systematic TLC Analysis: Screen a variety of solvent systems with varying polarities. Start with nonpolar systems and gradually increase the polarity.
-
Use of Modifiers: For compounds that streak or show poor peak shape, adding a small amount of a modifier can significantly improve separation. For acidic compounds (like those with a free sulfonamide), adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding triethylamine is often effective.[8]
Data Presentation: Recommended Starting Solvent Systems for TLC
| Substituent Type on Indoline Nitrogen | Recommended Starting Solvent System (v/v) | Rationale |
| Simple Alkyl / Benzyl | 70:30 Hexane : Ethyl Acetate | Generally low polarity; requires a less polar mobile phase. |
| Non-polar Acyl (e.g., Benzoyl) | 60:40 Hexane : Ethyl Acetate | Increased polarity from the amide bond requires a more polar mobile phase. |
| Polar Acyl (e.g., containing heteroatoms) | 95:5 Dichloromethane : Methanol | The added polarity from the acyl group requires a stronger eluent system. |
| Very Polar/Charged Groups | 90:10:1 Dichloromethane : Methanol : Acetic Acid | Highly polar groups require a highly polar mobile phase; acid can improve peak shape. |
Potential Cause B: Inappropriate Stationary Phase Standard silica gel is acidic and highly polar. While it is the workhorse of chromatography, it is not always the best choice for indoline-5-sulfonamides, which can be sensitive to acid or interact too strongly.
Solutions:
-
Alumina: For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative.[9]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character (e.g., from a large, nonpolar N-acyl group), reversed-phase flash chromatography or HPLC can provide superior separation. This technique separates compounds based on hydrophobicity rather than polarity.[10]
-
Bonded Phases: For very difficult separations, consider using cyanopropyl (CN) or diol-bonded silica phases, which offer different selectivity compared to standard silica.[9]
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on initial analysis of the crude product.
Caption: Workflow for selecting and optimizing a purification method.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common purification scenario.
Protocol 1: Flash Column Chromatography of a Polar Indoline-5-Sulfonamide Analog using Dry Loading
Dry loading is highly recommended when a compound has poor solubility in the initial, less polar mobile phase, which prevents it from being loaded onto the column in a concentrated band.[11][12]
1. Slurry Preparation and Column Packing: a. In a beaker, create a slurry of silica gel in your starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). b. Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles. c. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Preparation for Dry Loading: a. Dissolve your crude indoline-5-sulfonamide analog (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone. b. To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your crude product, ~400-600 mg). c. Remove the solvent completely under reduced pressure (e.g., using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
3. Column Loading and Elution: a. Carefully add the dry powder from step 2 to the top of the packed column, creating a thin, even layer. b. Gently add a thin layer of sand over the sample to prevent disturbance. c. Carefully add your mobile phase to the column, applying gentle pressure (e.g., with a pump or inert gas) to begin elution. d. Collect fractions and monitor the separation by spotting them onto a TLC plate and visualizing under a UV lamp.
4. Product Isolation: a. Combine the fractions containing your pure product. b. Remove the solvent from the combined fractions under reduced pressure to yield your purified indoline-5-sulfonamide analog.
Troubleshooting Logic: Low Recovery
If you experience low recovery after purification, use the following logic diagram to diagnose the potential cause.
Caption: Logic diagram for troubleshooting low compound recovery.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
D'Ascenzio, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
- BenchChem. (n.d.).
-
El Abbouchi, A., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(23), 8233. [Link]
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
-
Jain, R., & Gupta, V. (n.d.). TLC of Sulfonamides. ResearchGate. [Link]
-
Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(21), 7483. [Link]
-
Wang, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 446, 138859. [Link]
-
Taha, M., et al. (n.d.). Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- International Journal of Pharmaceutical Sciences. (2026).
-
Kaliaperumal, K. (2019). How to purify low polar compounds in PE fractions? ResearchGate. [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
Khan, I., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15387–15401. [Link]
-
Khan, I., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15387–15401. [Link]
-
D'Ascenzio, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
D'Ascenzio, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
-
Dow, V. A., & Britton, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...[Link]
- Beilstein Journal of Organic Chemistry. (n.d.).
-
Taha, M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 33. [Link]
-
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34–40. [Link]
Sources
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- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Addressing Chemoresistance with Indoline-5-Sulfonamides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing indoline-5-sulfonamides to combat chemoresistance. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to facilitate your experiments. We have structured this resource in a flexible question-and-answer format to directly address the common challenges and conceptual questions encountered in the lab.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the core principles of using indoline-5-sulfonamides, providing the mechanistic context necessary for robust experimental design.
Question: What is the primary mechanism by which indoline-5-sulfonamides address chemoresistance?
Answer: The principal mechanism of action is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII.[1][2][3] In many solid tumors, hypoxic (low oxygen) regions develop, which activates the transcription factor HIF-1α.[1] HIF-1α, in turn, upregulates the expression of proteins like CA IX and CA XII that help cancer cells adapt and survive.[1] These enzymes promote an acidic extracellular tumor microenvironment (pHe), a condition that directly contributes to resistance against weakly basic chemotherapeutic drugs like doxorubicin.[1] Indoline-5-sulfonamides, acting as potent CA inhibitors, disrupt this process.[1][3][4]
Question: How does inhibiting Carbonic Anhydrase IX/XII specifically reverse multidrug resistance (MDR)?
Answer: The reversal of MDR is multifactorial:
-
Altering the Tumor Microenvironment: By inhibiting CA IX/XII, these sulfonamides prevent the acidification of the extracellular space.[1][2] This change in the pH gradient can enhance the uptake and retention of certain chemotherapeutic agents that are less effective in acidic conditions.
-
Modulating ABC Transporter Activity: There is growing evidence linking CA activity to the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), a major contributor to MDR.[1][4] For example, CA XII expression has been shown to influence P-gp activity.[1][4] Certain 1-acylated indoline-5-sulfonamides have been demonstrated to reverse doxorubicin resistance in cancer cell lines that overexpress P-gp, suggesting an interference with this efflux pump mechanism.[1][2][5]
Question: Are there other potential mechanisms of action for this class of compounds?
Answer: Yes. While CA inhibition is a primary focus, the broader indole scaffold is known to exhibit other anticancer activities. Some indole-based sulfonamide derivatives have been shown to function as antitubulin agents.[6][7] They can bind to the colchicine-binding site on tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8] When working with a novel indoline-5-sulfonamide, it is prudent to consider that its activity profile may involve multiple mechanisms.
Question: What are the critical off-target effects to consider during experiments?
Answer: The main off-target consideration is the inhibition of other human CA isoforms, particularly the ubiquitously expressed cytosolic enzymes CA I and CA II.[4] Inhibition of these isoforms can lead to undesired physiological effects and may confound experimental results by inducing cytotoxicity through mechanisms not directly related to reversing chemoresistance. Therefore, it is crucial to assess the selectivity profile of your specific indoline-5-sulfonamide derivative against CA I and CA II in addition to the target isoforms CA IX and XII.[3][4]
Section 2: Experimental Planning & Protocol Guides
This section provides detailed methodologies for key experiments, designed as self-validating systems with integrated controls.
Guide 2.1: Compound Handling and Preparation
Question: How should I prepare my indoline-5-sulfonamide stock solutions for in vitro assays?
Answer: Proper solubilization and storage are critical for reproducible results.
Step-by-Step Protocol:
-
Consult Supplier Data: Always check the manufacturer's data sheet for recommended solvents and solubility information.
-
Primary Solvent: Most indoline-5-sulfonamides are soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, weigh an appropriate amount of your compound (e.g., 1.98 mg for a compound with a molecular weight of 198.24 g/mol ) and dissolve it in 1 mL of high-purity DMSO.[9]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but avoid overheating.
-
-
Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Final DMSO Concentration: It is imperative to maintain a final DMSO concentration of less than 0.5% (and ideally ≤0.1%) in your cell culture wells to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells.
-
Storage: Aliquot the high-concentration stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Guide 2.2: Assessing Antiproliferative Activity and Synergy
This workflow outlines how to evaluate the effect of an indoline-5-sulfonamide alone and in combination with a standard chemotherapeutic agent.
Caption: Workflow for an MTT-based cell viability and synergy assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells (e.g., MCF7 breast cancer cells or doxorubicin-resistant K562/4 leukemia cells) in a 96-well plate at a predetermined optimal density and allow them to adhere and acclimate for 24 hours.[1]
-
Compound Addition: Prepare serial dilutions of your indoline-5-sulfonamide and the chosen chemotherapeutic agent (e.g., Doxorubicin) in culture medium.[1] Add the compounds to the wells according to your experimental design (single agent dose-response, combination matrix). Remember to include vehicle-only and untreated controls.
-
Incubation: Place the plates in an incubator for 72 hours. For investigating hypoxia-dependent effects, place a parallel plate in a hypoxic incubator (1% O₂).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the dye into formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. For combination studies, use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Guide 2.3: Verifying the Mechanism of Action
Question: How can I confirm that my compound's effect is linked to CA IX inhibition in my cell model?
Answer: You must verify that your experimental conditions induce CA IX expression and that your compound can modulate it. Immunoblotting (Western Blot) is the standard method.
Caption: Hypoxia-induced chemoresistance pathway targeted by indoline-5-sulfonamides.
Step-by-Step Western Blot Protocol:
-
Experimental Setup: Seed cells (e.g., A431 skin cancer cells, which show high CA IX expression) and grow to ~80% confluency.[1][3]
-
Induce Hypoxia: Treat one set of cells with your indoline-5-sulfonamide and another with vehicle control. Place both sets in a hypoxic chamber (1% O₂) for a predetermined time (e.g., 24-48 hours). Include a normoxic control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CA IX.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Outcome: You should observe a strong CA IX band in the hypoxic vehicle-treated sample and a significantly weaker or absent band in the normoxic sample. Treatment with an effective indoline-5-sulfonamide may also lead to a reduction in the amount of CA IX protein expressed under hypoxia.[1][3]
Section 3: Troubleshooting Common Experimental Issues
Question: My indoline-5-sulfonamide shows low or inconsistent antiproliferative activity.
-
Potential Cause 1: Solubility Issues. The compound may be precipitating out of the culture medium at the tested concentrations.
-
Solution: Visually inspect the wells for precipitate under a microscope. Re-evaluate the compound's solubility limit in your specific medium. Consider using a lower concentration range or a different formulation strategy if possible.
-
-
Potential Cause 2: Compound Instability. The compound may be degrading over the 72-hour incubation period.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to see if activity diminishes over time. If instability is suspected, consider replenishing the medium and compound at intermediate time points.
-
-
Potential Cause 3: Inappropriate Cell Model. The chosen cell line may not express the target proteins (CA IX/XII) or rely on the targeted pathway for survival and resistance.
-
Solution: Verify target expression in your cell line via Western Blot or qPCR. Use a positive control cell line known to express high levels of CA IX (e.g., A431 or MCF7 under hypoxia).[1]
-
-
Potential Cause 4: Hypoxia-Dependent Activity. Many indoline-5-sulfonamides show enhanced activity under hypoxic conditions, where their primary target, CA IX, is highly expressed.[1][3]
-
Solution: Directly compare the compound's IC₅₀ values under normoxic and hypoxic conditions. A significant drop in the IC₅₀ under hypoxia (hypoxic selectivity) is a strong indicator of on-target activity.[1]
-
Question: I am not observing synergy with doxorubicin in my P-gp overexpressing cell line.
-
Potential Cause 1: Off-Target Cytotoxicity. If the indoline-5-sulfonamide is highly cytotoxic on its own, it can mask any synergistic effects. The goal is to use it as a resistance-reversing agent, often at sub-toxic concentrations.
-
Solution: In your combination matrix, ensure you are testing your sulfonamide at concentrations below its IC₅₀ value. The ideal synergistic interaction occurs when a non-toxic concentration of the sulfonamide significantly increases the potency of the chemotherapeutic agent.
-
-
Potential Cause 2: Mechanism Mismatch. The specific derivative you are using may primarily act via CA inhibition to alter the tumor microenvironment's pH, a mechanism more relevant for solid tumors than for leukemia cells in suspension, or it may not effectively interact with the P-gp transporter.
Question: My Western blot shows no CA IX induction under hypoxia.
-
Potential Cause 1: Insufficient Hypoxia. The seal on your hypoxic chamber or incubator may be inadequate, or the oxygen level is not truly at 1%.
-
Solution: Use a hypoxia indicator (e.g., pimonidazole staining or a chemical indicator) to validate the hypoxic conditions in your incubator. Ensure the chamber is properly sealed and purged.
-
-
Potential Cause 2: Incorrect Time Point. The peak expression of CA IX can vary between cell lines.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) under hypoxia to determine the optimal time point for maximum CA IX induction in your specific cell line.
-
-
Potential Cause 3: Antibody Issues. The primary antibody may be non-functional or used at a suboptimal dilution.
-
Solution: Validate your CA IX antibody using a positive control lysate from a cell line known to robustly express the protein. Titrate the antibody to find the optimal concentration.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected 1-acylated indoline-5-sulfonamides against key carbonic anhydrase isoforms, providing a reference for expected potency and selectivity.
| Compound ID | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Antiproliferative IC₅₀ (MCF7, Hypoxia, µM) | Reference |
| 4e | 68.3 | 11.2 | 26.6 | 132.8 | >50 | [1] |
| 4f | 45.4 | 15.6 | 28.5 | 41.3 | 12.9 | [1] |
| 4g | 103.7 | 40.2 | >10,000 | 45.4 | N/A | [1] |
| 4h | 100.2 | 41.1 | >10,000 | 48.2 | N/A | [1] |
Kᵢ values represent the inhibition constant; a lower value indicates higher potency. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
FLORE Repository. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
MDPI. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. [Link]
-
MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2, 3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. [Link]
-
ACS Omega. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. [Link]
-
PubMed. (2017). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. [Link]
-
PMC - NIH. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
-
PubMed. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? [Link]
-
MySkinRecipes. (n.d.). Indoline-5-sulfonamide. [Link]
-
Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. [Link]
-
MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
PubMed Central. (2012). Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents. [Link]
Sources
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Technical Support Center: Minimizing Off-Target Effects of Indoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline-based inhibitors. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, identify, and mitigate off-target effects, ensuring the reliability and translatability of your research. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the very features that make it effective also present challenges, particularly concerning inhibitor selectivity. This resource will help you navigate those challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions that frequently arise when working with indoline-based kinase inhibitors.
Q1: What are the most common off-target effects associated with indoline-based inhibitors?
A1: Due to the structural similarities in the ATP-binding pocket across the human kinome, indoline-based inhibitors, especially multi-targeted ones like sunitinib and regorafenib, often exhibit a range of off-target effects.[3][4] These can manifest as:
-
Cardiotoxicity: A significant concern, often linked to the off-target inhibition of kinases like AMP-activated protein kinase (AMPK), which is vital for cardiac energy homeostasis.[5][6] Inhibition can lead to mitochondrial dysfunction and cardiomyocyte apoptosis.[5][6]
-
Hypertension: Frequently observed with inhibitors targeting VEGFR, this is thought to result from decreased nitric oxide production and microvascular rarefaction.[7]
-
Metabolic Dysregulation: Off-target inhibition of AMPK can disrupt cellular energy sensing in various tissues, not just the heart, potentially confounding experimental results in metabolic studies.[3][5]
-
Endocrine Effects: Hypothyroidism is a known side effect, possibly due to inhibition of kinases like RET or disruption of thyroid gland vasculature.[5]
Q2: How do I differentiate between on-target efficacy and off-target toxicity in my cell-based assays?
A2: This is a critical experimental question. A multi-pronged approach is necessary to build a strong case for on-target versus off-target effects.[4][8]
-
Use Orthogonal Inhibitors: Test a second, structurally distinct inhibitor that targets the same primary kinase. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the inhibitor's effect is diminished or abolished in the knockdown/knockout cells, it's likely on-target.
-
Rescue Experiments: Inhibit the target, then attempt to "rescue" the phenotype by introducing a downstream component of the signaling pathway or a drug-resistant mutant of the target protein.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's known IC50 or Kd for the primary target. Effects that only appear at much higher concentrations are likely off-target.[4]
Q3: What is the difference between inhibitor "selectivity" and "specificity," and why does it matter?
A3: These terms are often used interchangeably, but they have distinct meanings in pharmacology.
-
Specificity refers to an inhibitor's ability to bind to a single target. In the context of the vast human kinome, true specificity is exceptionally rare. Most kinase inhibitors are not truly specific.[9]
-
Selectivity is a more practical and useful measure. It describes an inhibitor's binding affinity for its intended target relative to its affinity for other proteins.[10][11] An inhibitor is considered "selective" if it binds to its intended target at a significantly lower concentration than it does to other potential off-targets.
Understanding this distinction is crucial. Aiming for high selectivity is a more realistic and effective strategy in drug development than pursuing absolute specificity.[12][13] Quantifying selectivity allows you to define a therapeutic window where you can achieve on-target inhibition with minimal off-target engagement.
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered when using indoline-based inhibitors.
Problem 1: Unexpectedly high cytotoxicity is observed in cell culture, even at concentrations where the primary target should only be partially inhibited.
-
Underlying Cause: This often points to potent off-target effects or issues with the compound itself. The inhibitor might be targeting a critical survival kinase, disrupting cellular metabolism, or it may have poor solubility, leading to precipitation and non-specific toxicity.[8][14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected inhibitor cytotoxicity.
Problem 2: My inhibitor shows potent activity in a biochemical (cell-free) assay but weak or no activity in a cell-based assay.
-
Underlying Cause: This common discrepancy can be caused by several factors, including poor cell permeability, active drug efflux by transporters like P-glycoprotein (ABCB1), rapid metabolism of the compound by the cells, or high intracellular ATP concentrations outcompeting the inhibitor.[15]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose discrepancies between biochemical and cellular assays.
Section 3: Key Experimental Protocols
To rigorously validate your inhibitor and characterize its selectivity profile, the following protocols are essential.
Protocol 1: Tiered Kinase Selectivity Profiling
Objective: To efficiently determine the selectivity of an indoline-based inhibitor across a broad panel of kinases. This tiered approach is cost-effective, focusing deep analysis only on relevant hits.[13]
Methodology:
-
Tier 1: Single-Concentration Screening
-
Principle: Screen your inhibitor at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >300 kinases). This provides a broad overview of potential off-targets.[9]
-
Procedure:
-
Partner with a commercial vendor offering large-scale kinase profiling services.
-
Submit your compound for screening at a fixed concentration (e.g., 1 µM) in duplicate.
-
The vendor will perform radiometric ([³³P]-ATP) or fluorescence-based assays to measure the percent inhibition for each kinase in the panel.
-
-
Analysis: Identify all kinases that are inhibited by more than a pre-defined threshold (e.g., >70% inhibition). These are your "hits."
-
-
Tier 2: IC50 Determination for "Hits"
-
Principle: For the hits identified in Tier 1, perform full dose-response curves to determine the precise IC50 value for each interaction.
-
Procedure:
-
For each hit kinase, request a 10-point dose-response curve analysis.
-
The inhibitor concentration should span a wide range (e.g., 0.1 nM to 50 µM).
-
Data will be fitted to a sigmoidal curve to calculate the IC50.
-
-
Data Presentation & Interpretation: Compile the IC50 values into a table to visualize the selectivity profile.
-
Table 1: Example Selectivity Profile for "Inhibitor-X"
| Kinase Target | On/Off-Target | IC50 (nM) | Selectivity Ratio (vs. On-Target) |
| VEGFR2 (KDR) | On-Target | 5 | 1x |
| PDGFRβ | On-Target | 12 | 2.4x |
| c-KIT | On-Target | 25 | 5x |
| SRC | Off-Target | 250 | 50x |
| LCK | Off-Target | 800 | 160x |
| AMPK | Off-Target | 3,500 | 700x |
This table allows for easy comparison and quantification of selectivity, guiding decisions on whether the inhibitor's selectivity window is acceptable for the intended experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that your inhibitor binds to its intended target within the complex environment of an intact cell or tissue lysate.[16][17][18] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[17][19][20]
Methodology:
-
Cell Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with your indoline-based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a set duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain on ice as an unheated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Plot the relative amount of soluble target protein against the temperature for each inhibitor concentration. A rightward shift in the melting curve for inhibitor-treated samples compared to the vehicle control indicates target engagement.[20]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
By implementing these structured FAQs, troubleshooting guides, and validation protocols, researchers can more confidently navigate the complexities of working with indoline-based inhibitors, ultimately producing more robust and reliable scientific data.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Grothey, A., van Cutsem, E., Sobrero, A., Siena, S., Falcone, A., Ychou, M., ... & CORRECT Study Group. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
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Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time analysis of lysine degradation in live cells by using a selective probe. Proceedings of the National Academy of Sciences, 115(8), E1722-E1731. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net Website. [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Hasinoff, B. B., Patel, D., & Wu, X. (2009). The cardiac high-energy phosphate metabolite pool is not depleted in perfused rat hearts by the tyrosine kinase inhibitor sunitinib. Cardiovascular toxicology, 9(3), 141-146. [Link]
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Lardeau, C. H., & Leach, A. G. (2020). The cellular thermal shift assay (CETSA): what's next?. RSC medicinal chemistry, 11(8), 868-877. [Link]
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Feng, M., Zhang, H., Gui, G., Li, S., Wang, Q., & Huang, F. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(23), 8206. [Link]
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Chu, T. F., Rupnik, M. A., Kerkela, R., Dallabrida, S. M., Zurakowski, D., Nguyen, L., ... & Force, T. (2007). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and translational science, 2(1), 15-25. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]
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Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry, 22(14), 2603-2616. [Link]
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Aprile, G., Rihawi, K., De Carlo, E., Sonis, S. T., & Fasola, G. (2014). Management of regorafenib-related toxicities: a review. ESMO open, 1(1), e000008. [Link]
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Kerkela, R., Grazette, L., Yacobi, R., Iliescu, C., Patten, R., Beahm, C., ... & Force, T. (2008). Cardiotoxicity of the cancer therapeutic agent imatinib mesylate. Nature medicine, 14(8), 908-916. [Link]
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Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van der Tuin, B. A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
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Joseph, R., Amatya, N., Fulton, D. B., Engen, J. R., Wales, T. E., & Andreotti, A. H. (2020). Allosteric inhibitors trap a functionally important inactive state of Bruton’s tyrosine kinase. eLife, 9, e60429. [Link]
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Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature methods, 13(6), 521-527. [Link]
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Cercek, A., Wainberg, Z. A., & Bekaii-Saab, T. (2018). Proactive Side Effect Management With Regorafenib. OncLive. [Link]
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Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]
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Gascoigne, K. E., & Taylor, S. S. (2008). Cancer cells display profound intra-and interline variation following prolonged exposure to antimitotic drugs. Cancer cell, 14(2), 111-122. [Link]
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Cee, V. J., & Schenkel, L. B. (2013). Indole-based inhibitors of protein kinases. RSC medicinal chemistry, 4(1), 10-27. [Link]
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Infante, J. R., Gordon, M. S., & Burris, H. A. (2012). Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET. Investigational new drugs, 30(2), 821-827. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Cragg, G. M., & Pezzuto, J. M. (2016). Natural products as a vital source for the discovery of cancer chemotherapeutic and chemopreventive agents. Medical Principles and Practice, 25(Suppl. 2), 41-59. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. [Link]
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Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of oncology, 17(8), 1265-1271. [Link]
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CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News Website. [Link]
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The Curious Wavefunction. (2026). Classics in Medicinal Chemistry: Lenacapavir. The Curious Wavefunction Blog. [Link]
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Joseph, R., Amatya, N., Fulton, D. B., Engen, J. R., Wales, T. E., & Andreotti, A. H. (2020). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. [Link]
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- 6. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crossfire-oncology.com [crossfire-oncology.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase Inhibitors
Introduction
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Selectivity. Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes crucial for fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1][2] With 15 human isoforms (hCAs) expressed in different tissues and cellular compartments, achieving isoform-selective inhibition is the primary challenge in developing targeted therapeutics for diseases like cancer, glaucoma, and epilepsy while minimizing off-target side effects.[1][3][4] Inhibition of widely expressed "housekeeping" isoforms, such as hCA I and hCA II, can lead to undesirable complications, making selectivity a critical determinant of therapeutic success.[3][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you design, validate, and optimize the selectivity of your carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity over the ubiquitous hCA II isoform so critical?
A1: High selectivity is paramount because hCA II is one of the most catalytically active and widely distributed isoforms, especially in red blood cells.[3][6] Systemically administered, non-selective inhibitors are likely to be sequestered by hCA II, reducing their bioavailability for the intended target (e.g., tumor-associated hCA IX or XII).[3] This sequestration not only lowers the inhibitor's efficacy at the target site but also increases the risk of side effects associated with inhibiting hCA II's essential physiological functions.[5][7]
Q2: What are the key structural differences between CA isoforms that can be exploited to achieve selectivity?
A2: While the active sites of hCA isoforms are highly conserved, especially the catalytic zinc-coordinating histidine residues, subtle but significant differences exist in the amino acid residues at the rim of the active site cavity.[5][8] These variations create unique hydrophobic and hydrophilic pockets at the entrance of the active site for different isoforms.[3] For example, key differences between hCA II and the tumor-associated hCA IX and XII isoforms can be found in the "130s subpocket" and near residues like His64 and Thr199/200, which can be exploited to design inhibitors with tailored structures that bind preferentially to the target isoform.[8]
Q3: What is the "tail approach" in CA inhibitor design?
A3: The "tail approach" is a highly successful strategy for improving the potency and selectivity of sulfonamide-based CA inhibitors.[5][9] It involves modifying the inhibitor scaffold by adding a "tail"—a chemical moiety that extends beyond the primary zinc-binding group (e.g., a sulfonamide). This tail is designed to interact with the non-conserved amino acid residues at the entrance of the active site, outside of the conserved catalytic core.[9] By tailoring the tail's chemical properties (e.g., size, charge, hydrophobicity) to complement the unique topology of the target isoform, a significant increase in selectivity can be achieved.
Q4: My inhibitor is highly potent against my target isoform. Is that enough for a good therapeutic candidate?
A4: High potency is essential, but it is not sufficient. A therapeutically viable inhibitor must also exhibit high selectivity for the target isoform over off-target isoforms, particularly the highly abundant hCA I and hCA II.[1][3] An inhibitor with low nanomolar potency against hCA IX but similar potency against hCA II will likely cause significant side effects and may not reach effective concentrations at the tumor site. Therefore, a comprehensive selectivity profile across multiple relevant isoforms is a mandatory checkpoint in the drug development process.
Troubleshooting Experimental Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My novel inhibitor is potent but shows poor selectivity against hCA II.
-
Possible Cause: The inhibitor likely interacts primarily with the highly conserved residues deep within the active site, near the catalytic zinc ion, without sufficiently exploiting the unique features at the active site entrance of your target isoform.[10]
-
Troubleshooting Steps & Rationale:
-
Computational Modeling: Perform docking and molecular dynamics simulations to visualize the binding mode of your inhibitor in the active sites of both your target isoform (e.g., hCA IX) and the off-target isoform (hCA II).[11][12] This will help identify unfavorable steric clashes or missed favorable interactions that can be addressed through chemical modification.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogues of your inhibitor. Focus on modifications that introduce chemical moieties designed to interact with non-conserved residues. For example, adding bulky or charged groups to the inhibitor's tail can introduce steric hindrance that is unfavorable for binding to hCA II but is accommodated by the target isoform.[8][10]
-
Exploit Isoform-Specific Pockets: Direct steric or hydrophobic bulk into regions known to differ between isoforms, such as the 130s subpocket.[8] The residue differences (e.g., Phe131 in CA II vs. Val131 in CA IX) create distinct environments that can be targeted for selective binding.[8]
-
Problem 2: I am observing inconsistent Kᵢ values for my inhibitors between different assay formats (e.g., stopped-flow vs. esterase activity assay).
-
Possible Cause: Different assay methods measure different aspects of enzyme kinetics and are susceptible to different interferences. The esterase assay, which uses substrates like p-nitrophenyl acetate (p-NPA), is a colorimetric method suitable for high-throughput screening but may not always reflect the true inhibitory potency against the physiological CO₂ hydration reaction.[2][13] The stopped-flow CO₂ hydration assay is considered the gold standard as it measures the physiologically relevant catalytic activity.[10][13]
-
Troubleshooting Steps & Rationale:
-
Prioritize Stopped-Flow Data: For determining the inhibition constant (Kᵢ), the stopped-flow CO₂ hydration assay is the most physiologically relevant and should be considered the primary determinant of inhibitory potency.[10]
-
Validate with Orthogonal Biophysical Methods: To confirm direct binding and affinity, use techniques that are independent of catalytic activity. Methods like the Fluorescent Thermal Shift Assay (FTSA/nanoDSF) or Isothermal Titration Calorimetry (ITC) directly measure the interaction between the inhibitor and the protein.[10][14] Consistent results across multiple methods provide higher confidence in the determined affinity.
-
Ensure Consistent Experimental Conditions: Verify that buffer components, pH, and ionic strength are identical across all assays to minimize variability.
-
Problem 3: My inhibitor shows excellent selectivity in biochemical assays, but lacks efficacy in cell-based assays.
-
Possible Cause: This is a common and critical hurdle. The discrepancy can arise from several factors: the inhibitor may have poor cell permeability, it could be actively removed from the cell by efflux transporters, or it may have off-target effects that mask its intended activity.[10] A compound that cannot reach its intracellular or membrane-bound target will be ineffective, regardless of its in vitro potency.
-
Troubleshooting Steps & Rationale:
-
Assess Target Engagement in Cells with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that your inhibitor is binding to its target inside intact cells.[15][16] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. A positive thermal shift confirms target engagement in a physiological context.[10][17]
-
Evaluate Membrane Permeability: For inhibitors targeting cytosolic or mitochondrial CAs, it's crucial to assess their ability to cross the cell membrane. For membrane-impermeant inhibitors targeting extracellular isoforms like hCA IX, this lack of permeability can be leveraged to enhance selectivity for the cancer-specific, externally facing enzyme.[18]
-
Consider Prodrug Strategies: If permeability is the issue for an intracellular target, consider designing a prodrug version of your inhibitor that can cross the cell membrane and is then converted to the active form inside the cell.
-
Key Experimental Workflows & Protocols
Workflow for Enhancing Inhibitor Selectivity
The following diagram outlines a logical workflow for a typical project focused on enhancing CA inhibitor selectivity.
Caption: Iterative workflow for developing selective carbonic anhydrase inhibitors.
Protocol 1: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This assay is the gold standard for measuring the catalytic activity of CAs and their inhibition. It measures the pH change resulting from the CA-catalyzed hydration of CO₂.
-
Principle: The hydration of CO₂ produces a proton, causing a drop in the pH of a weakly buffered solution. This pH change is monitored by a colorimetric pH indicator (e.g., phenol red). The rate of color change is proportional to the enzyme's activity.
-
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant CA isoforms (target and off-target)
-
Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., Phenol Red)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold water)
-
Inhibitor stock solutions in DMSO
-
-
Procedure:
-
Enzyme Preparation: Prepare a solution containing the CA enzyme, buffer, and pH indicator in one syringe of the stopped-flow apparatus.
-
Substrate Preparation: Prepare a CO₂-saturated water solution in the other syringe. Keep both on ice.
-
Inhibitor Incubation: To determine the inhibition constant (Kᵢ), pre-incubate the enzyme solution with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the contents of the two syringes (1:1 ratio).
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO₂ causes the pH to drop.
-
Rate Calculation: Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.
-
Uncatalyzed Rate: Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from all catalyzed rates.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme.[10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that an inhibitor binds its target protein within the complex environment of a cell.
-
Principle: Ligand binding generally increases the thermal stability of a protein. In CETSA, cells are treated with an inhibitor, heated to various temperatures, and then lysed. Unfolded, aggregated protein is removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry.[15][16]
-
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control (e.g., DMSO) at the desired concentrations and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the cell aliquots across a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by a suitable method (e.g., three rapid freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target CA isoform using Western Blot or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[17]
-
Data Presentation & Interpretation
Summarizing selectivity data clearly is crucial for decision-making. The Selectivity Index (SI) is a key metric.
Selectivity Index (SI) = Kᵢ (off-target isoform) / Kᵢ (target isoform)
A higher SI value indicates greater selectivity for the target isoform. An SI > 10 is often considered a good starting point for a selective inhibitor, with SI > 100 being highly desirable.[19]
Table 1: Example Selectivity Profile of CA Inhibitors
| Compound | Target Isoform | Kᵢ (Target, nM) | Off-Target (hCA II) | Kᵢ (hCA II, nM) | Selectivity Index (SI) |
| Acetazolamide | hCA IX | 12 | hCA II | 25 | 2.1 |
| Inhibitor X | hCA IX | 5 | hCA II | 500 | 100 |
| Inhibitor Y | hCA XII | 8 | hCA II | 10 | 1.25 |
| Inhibitor Z | hCA XII | 4 | hCA II | 600 | 150 |
Data is illustrative and not from a specific publication.
Troubleshooting Logic
Use the following decision tree to troubleshoot common selectivity issues.
Caption: Decision tree for troubleshooting CA inhibitor selectivity.
References
- Di Cesare Mannelli, L., et al. (2025).
- Van Kuiken, B. A., et al. Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV. PubMed.
- Supuran, C. T. (2024). Challenges for developing bacterial CA inhibitors as novel antibiotics. PubMed.
- Angeli, A., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors. Benchchem.
- Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
- Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Research Connection - Brandon University.
- Nocentini, A., & Supuran, C. T. (2022). Anti-obesity carbonic anhydrase inhibitors: challenges and opportunities. PMC - NIH.
- Supuran, C. T. (2022). Challenges for developing selective fungal/protozoal carbonic anhydrase inhibitors as anti-infectives. PubMed.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
- Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Poli, G., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
- Al-Madhagi, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
- Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Musmuca, I., et al. (2021).
- Kumar, P., et al. (2023). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers.
- Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Casini, A., et al. (2004). Carbonic anhydrase inhibitors.
- De Simone, G., & Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. FLORE.
- Alper, S. L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Kumar, A., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. NIH.
- Angapelly, S., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis.
- Pichake, J., et al. (2014).
- BenchChem. (2025). Technical Support Center: Selective Carbonic Anhydrase Inhibitor Design. Benchchem.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Al-Madhagi, S., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy.
- Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online.
- Nocentini, A., & Supuran, C. T. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Taylor & Francis Online.
- Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
- Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay. Sigma-Aldrich.
- PDB 7A4S, et al. (2022). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central.
- BenchChem. (2025). Technical Support Center: Enhancing Selectivity of Carbonic Anhydrase Inhibitors for hCA XII over hCA II. Benchchem.
- Lindskog, S., & Kern, D. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. [No Source Provided].
- Kazokaitė-Adomaitienė, J., et al. (2021). Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Bentham Science Publishers.
Sources
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-obesity carbonic anhydrase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors | Research Connection [brandonu.ca]
- 12. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase inhibitors. Design of selective, membrane-impermeant inhibitors targeting the human tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Oral Bioavailability of Indoline Sulfonamide Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of indoline sulfonamide agents.
I. Foundational Understanding: Physicochemical and Pharmacokinetic Challenges
Indoline sulfonamides are a promising class of compounds with diverse therapeutic potential.[1][2] However, their successful development into orally administered drugs is often hampered by suboptimal pharmacokinetic properties. A primary hurdle is their typically low aqueous solubility, which can significantly limit dissolution in the gastrointestinal (GI) tract and, consequently, reduce absorption and overall bioavailability.[3][4]
Furthermore, the complex interplay of factors within the GI tract, including pH variations, enzymatic degradation, and the presence of efflux transporters, can further diminish the fraction of the administered dose that reaches systemic circulation.[4][5] Understanding these fundamental challenges is the first step in devising effective formulation strategies.
dot
Caption: Key factors influencing the oral bioavailability of indoline sulfonamide agents.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development of indoline sulfonamide agents and provides actionable solutions.
Q1: My indoline sulfonamide candidate shows excellent in-vitro potency but very low exposure in animal studies after oral dosing. What are the likely causes?
A1: This is a classic and frequent challenge. The discrepancy between in-vitro activity and in-vivo oral bioavailability often points to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The primary culprits for poor oral exposure are typically:
-
Low Aqueous Solubility: Indoline sulfonamides can be poorly soluble in the aqueous environment of the GI tract, leading to incomplete dissolution and, therefore, limited absorption.[3]
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[6] Some sulfonamides are known to undergo significant first-pass metabolism.[7]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[5][8]
Troubleshooting Workflow:
dot```dot digraph "Troubleshooting_Low_Bioavailability" { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10];
Start [label="Low Oral Exposure Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Assess Solubility\n(pH-dependent, FaSSIF/FeSSIF)", fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Determine Permeability\n(e.g., Caco-2 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Investigate Metabolic Stability\n(Microsomes, Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; Efflux [label="Evaluate Efflux Liability\n(e.g., P-gp Substrate Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Formulation Strategies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Solubility; Start -> Permeability; Start -> Metabolism; Start -> Efflux; Solubility -> Formulation; Permeability -> Formulation; Metabolism -> Formulation; Efflux -> Formulation; }``` Caption: A systematic approach to diagnosing the cause of low oral bioavailability.
Q2: How can I improve the solubility of my lead indoline sulfonamide compound?
A2: Enhancing solubility is a critical step towards improving oral bioavailability. S[3]everal formulation strategies can be employed, ranging from simple to more complex approaches:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate. [3]* Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution. [9][10]* Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly water-soluble drugs. T[11]hese systems form fine emulsions in the GI tract, keeping the drug in a solubilized state. [11]* Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility. [3][12] Data Presentation: Comparison of Solubility Enhancement Techniques
| Formulation Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Key Considerations |
| Micronization | Increases surface area | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Prevents crystallization, maintains supersaturation | 10-100+ fold | Polymer selection and drug loading are critical. |
| SEDDS | Forms a micro/nanoemulsion in situ | 10-50+ fold | Requires careful selection of oils, surfactants, and co-solvents. |
| Cyclodextrin Complexation | Forms inclusion complexes | 5-20 fold | Stoichiometry of the complex and potential for drug precipitation upon dilution. |
Q3: My compound has good solubility but still exhibits poor absorption. What should I investigate next?
A3: If solubility is not the limiting factor, the focus should shift to permeability and potential efflux.
-
Permeability Assessment: The Caco-2 cell monolayer is a widely used in-vitro model to predict intestinal permeability. A[13] low apparent permeability coefficient (Papp) in this assay suggests that the compound may have difficulty crossing the intestinal epithelium.
-
Efflux Transporter Involvement: To determine if your compound is a substrate for efflux transporters like P-gp, a bi-directional Caco-2 assay is recommended. A significant difference in the Papp values from the apical-to-basolateral and basolateral-to-apical directions (an efflux ratio > 2) indicates active efflux. [5] Experimental Protocol: Bi-Directional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. Values should be within the laboratory's established range.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (at a known concentration) to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the samples by LC-MS/MS to quantify the amount of transported compound.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber at the same time points.
-
Quantify the transported compound by LC-MS/MS.
-
-
Calculation of Papp: Calculate the apparent permeability coefficient for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio as Papp (B-A) / Papp (A-B).
Q4: Can I use in-silico models to predict the oral bioavailability of my indoline sulfonamide candidates early in development?
A4: Yes, in-silico and physiologically-based pharmacokinetic (PBPK) models can be valuable tools for early assessment. T[14][15]hese models use physicochemical properties of the compound (e.g., molecular weight, logP, pKa) and in-vitro data (e.g., solubility, permeability, metabolic stability) to simulate oral absorption and predict pharmacokinetic parameters. [16] While these models may not always provide exact predictions, they are incredibly useful for:
-
Ranking compounds: Identifying candidates with a higher probability of success.
-
Identifying potential liabilities: Highlighting issues such as poor solubility or high first-pass metabolism that need to be addressed.
-
Guiding formulation strategies: Simulating the potential impact of different formulation approaches on oral bioavailability. [15]
III. Advanced Troubleshooting and Case Studies
Case Study: Overcoming High First-Pass Metabolism
An indoline sulfonamide lead compound demonstrated good solubility and permeability but had an oral bioavailability of less than 5% in rats. In-vitro metabolism studies using liver microsomes revealed rapid metabolic degradation.
Solution Pathway:
-
Metabolite Identification: The primary metabolic pathways were identified using LC-MS/MS.
-
Structural Modification: Medicinal chemists synthesized analogs with modifications at the metabolically labile sites to block or slow down the rate of metabolism.
-
Re-evaluation: The new analogs were re-tested in the in-vitro metabolism assays and then in in-vivo pharmacokinetic studies.
This iterative process led to the identification of a new lead compound with significantly improved metabolic stability and an oral bioavailability of over 40% in rats.
IV. References
-
Baggot, J. D., & Brown, S. A. (1995). Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. Journal of veterinary pharmacology and therapeutics, 18(5), 345–350. [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Wang, L., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1419. [Link]
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Kamata, K., et al. (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4286–4303. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Indoline vs. Indole Sulfonamides as Carbonic Anhydrase Inhibitors
Executive Summary
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its ability to potently inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are critical drug targets due to their roles in pathological conditions like glaucoma, cancer, and epilepsy.[3] This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds attached to the sulfonamide pharmacophore: indole and indoline. By examining their structure-activity relationships (SAR), inhibitory potency against key CA isoforms, and the underlying chemical rationale, this document serves as a technical resource for researchers engaged in the design and development of novel enzyme inhibitors. We will focus on the tumor-associated isoforms CA IX and CA XII as a central case study, given their importance in oncology.[4][5][6]
The Chemical Scaffolds: A Tale of Aromaticity and Flexibility
The fundamental difference between the indole and indoline core lies in the five-membered pyrrole ring. In indole, this ring is aromatic, creating a planar, electron-rich system. In contrast, the indoline scaffold features a saturated pyrrole ring, resulting in a more flexible, three-dimensional structure. This seemingly subtle distinction has profound implications for how these molecules interact with the active site of a target enzyme.
-
Indole: The planar and aromatic nature of the indole ring allows for π-π stacking and other aromatic interactions with amino acid residues in the enzyme's active site. Its rich electronic character makes it a versatile pharmacophore.[7]
-
Indoline: The saturation of the pyrrole ring in indoline removes its aromaticity, introducing conformational flexibility. This allows the scaffold to adopt various spatial arrangements, potentially leading to more optimal interactions with non-planar pockets within the enzyme's active site.
The choice between these scaffolds is a critical decision in drug design, influencing not only potency but also selectivity and pharmacokinetic properties.
Comparative Biological Efficacy: A Focus on Carbonic Anhydrases
Sulfonamides exert their inhibitory effect by coordinating with the Zn²⁺ ion at the bottom of the CA active site cavity.[2] The heterocyclic scaffold—the "tail" of the inhibitor—extends into the active site, forming additional interactions that determine the inhibitor's potency and isoform selectivity. Different groups have successfully developed both indole- and indoline-based sulfonamides as potent CA inhibitors.[4][5][8]
A 2022 study provides an excellent platform for a direct comparison. Researchers synthesized a series of 1-acylated indoline-5-sulfonamides and evaluated their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII), allowing for a nuanced analysis of the indoline core's contribution.[4][5][6][9]
Quantitative Analysis of Inhibitory Potency
The inhibitory constant, Kᵢ, is a measure of an inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. The data below summarizes the Kᵢ values for selected indoline-5-sulfonamides against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII).[4][5]
| Compound | Scaffold | R-Group (Acyl Moiety) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4f | Indoline | 3-Chlorobenzoyl | 255.4 | 15.3 | 132.8 | 41.3 |
| 4g | Indoline | 4-Chlorobenzoyl | 998.6 | 98.6 | 1000 | 97.4 |
| 4h | Indoline | 3,4-Dichlorobenzoyl | 1000 | 101.2 | 1000 | 100.2 |
| 4e | Indoline | Benzoyl | 774.2 | 75.3 | 1000 | 338.8 |
| AAZ | - | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Data synthesized from Shcherbakov et al. (2022).[4][5][6][9] |
Structure-Activity Relationship (SAR) Insights
From this data, several key SAR insights emerge:
-
Superiority against hCA II and XII: The indoline sulfonamides demonstrate potent, low-nanomolar inhibition against the physiologically dominant hCA II isoform and the tumor-associated hCA XII.[8][10] Compound 4f , with a 3-chlorobenzoyl tail, is a particularly potent inhibitor of both CA IX and XII.[4][6]
-
Influence of the Acyl Tail: The nature of the acyl group attached to the indoline nitrogen significantly impacts potency and selectivity. The 3-chlorophenyl group in 4f appears to enhance affinity for CA IX, while 4-chloro and 3,4-dichloro derivatives (4g , 4h ) show selectivity for CA XII over CA IX.[4][5]
-
Indoline vs. Indole/Indane: When comparing the indoline scaffold to related structures, one study noted that replacing a 1-aminoindane scaffold with the indoline core generally led to a significant increase in activity against the cytosolic CA I and II isoforms.[5] While direct, side-by-side Kᵢ data against indole sulfonamides under identical conditions is sparse in a single paper, the literature indicates that indole-based sulfonamides are also highly effective, achieving low nanomolar inhibition against hCA II and XII.[11] The key difference often lies in the specific substitution patterns that confer isoform selectivity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential. The following section details a robust method for determining the inhibitory activity of compounds against carbonic anhydrase.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP).[1][3] The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor reduces this rate.
Rationale: This colorimetric method is well-suited for high-throughput screening due to its simplicity, reliability, and use of standard laboratory equipment like a microplate reader.[1][3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5 with HCl.[3]
-
Enzyme Stock Solution: Dissolve human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution to the desired working concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[3]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. This solution should be made fresh daily.[3]
-
Inhibitor Solutions: Dissolve test compounds (e.g., indoline/indole sulfonamides) and a positive control (e.g., Acetazolamide) in DMSO to create stock solutions.[12] Serially dilute these stocks to create a range of concentrations for IC₅₀ determination.
-
-
Plate Setup (96-well format):
-
Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
Perform all measurements in triplicate for statistical validity.[3]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer and inhibitor/DMSO solutions to the appropriate wells.
-
Add the CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction is initiated.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing Mechanisms and Workflows
CA Inhibition Mechanism
The following diagram illustrates the fundamental mechanism of CA inhibition by a sulfonamide. The sulfonamide's nitrogen atom coordinates with the zinc ion in the enzyme's active site, displacing a water molecule and preventing the catalytic hydration of CO₂.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Experimental Workflow
This diagram outlines the logical flow of the CA inhibition assay protocol described above, from preparation to data analysis.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Discussion and Future Outlook
The evidence suggests that both indoline and indole sulfonamides are highly effective and versatile scaffolds for the inhibition of carbonic anhydrases. The choice between them is not a matter of universal superiority but rather one of strategic design based on the target isoform and desired properties.
-
The indoline scaffold, with its inherent flexibility, offers a path to potent inhibitors, particularly for cytosolic isoforms like hCA II. As seen in the case study, fine-tuning the acyl substituent on the indoline nitrogen is a powerful strategy for modulating potency and achieving selectivity against tumor-related isoforms like CA IX and XII.[4][5] The antiproliferative activity of indoline-5-sulfonamides against cancer cell lines, especially under hypoxic conditions, further underscores their therapeutic potential.[4]
-
The indole scaffold remains a privileged structure in medicinal chemistry for good reason.[7][13] Its aromaticity provides a rigid framework for predictable interactions within the active site. Numerous studies have demonstrated the development of potent and selective indole-based CA inhibitors, often by exploring substitutions at various positions on the indole ring itself.[2][11]
Future research should focus on direct, head-to-head comparative studies that evaluate optimized indole and indoline sulfonamides against a full panel of CA isoforms under identical assay conditions. Such studies would provide definitive data on the relative advantages of each scaffold. Furthermore, exploring how the saturation state of the pyrrole ring (indole vs. indoline) affects pharmacokinetic properties like solubility, metabolic stability, and cell permeability will be crucial for translating potent inhibitors into viable drug candidates.
References
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Shcherbakov, D. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. Available at: [Link]
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Jadhav, S. A., et al. (2021). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Medicinal Chemistry Research, 30(8), 1563-1577. Available at: [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31695-31710. Available at: [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
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Adhikari, S., et al. (2019). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 24(23), 4299. Available at: [Link]
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Shcherbakov, D. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
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Lindner, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303. Available at: [Link]
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Al-Rashida, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(21), 7486. Available at: [Link]
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Angapelly, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. Available at: [Link]
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Nocentini, A., et al. (2019). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic Chemistry, 83, 465-471. Available at: [Link]
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A Comparative Guide to Indoline-5-Sulfonamides: Efficacy and Mechanistic Insights Across Diverse Cancer Cell Lines
This guide provides an in-depth comparative analysis of indoline-5-sulfonamide derivatives, a promising class of compounds in oncology research. We will objectively evaluate their performance against various cancer cell lines, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of these novel agents.
Introduction: The Rationale for Targeting Cancer with Indoline-5-Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2] In oncology, sulfonamide derivatives have gained significant traction as potent anti-cancer agents.[3][4] The indoline-5-sulfonamide scaffold, in particular, has emerged as a privileged structure for targeting key pathways involved in tumor progression and survival.
A primary mechanism of action for many indoline-5-sulfonamides is the inhibition of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII.[5][6][7] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intra- and extracellular pH.[8] By inhibiting these CAs, sulfonamides disrupt the tumor's ability to manage the acidic microenvironment created by its high metabolic rate, ultimately leading to cell death.[9] Furthermore, some derivatives operate through alternative mechanisms, such as the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy.[10]
This guide will compare specific indoline-5-sulfonamide compounds, detailing their cytotoxic effects and providing the experimental frameworks necessary to validate these findings.
Comparative Cytotoxicity of Indoline-5-Sulfonamide Derivatives
The anti-proliferative activity of novel compounds is the first critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency. The following table summarizes the IC₅₀ values for representative indoline-5-sulfonamide compounds against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Proposed Mechanism | Reference |
| 4f | 1-(3-chlorobenzoyl)indoline-5-sulfonamide | MCF-7 (Hypoxia) | Breast Adenocarcinoma | 12.9 | CA IX / CA XII Inhibition | [5][7][8] |
| 4e | 1-(perfluorobenzoyl)indoline-5-sulfonamide | MCF-7 (Normoxia) | Breast Adenocarcinoma | >30 | CA IX / CA XII Inhibition | [5][8] |
| J30 | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide | KB | Oral Carcinoma | 0.015 - 0.020 | Microtubule Depolymerization | [10] |
| J30 | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide | HONE1 | Nasopharyngeal Carcinoma | 0.015 - 0.020 | Microtubule Depolymerization | [10] |
| J30 | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide | HT29 | Colon Cancer | 0.015 - 0.020 | Microtubule Depolymerization | [10] |
| J30 | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide | Hep3B | Liver Cancer | 0.015 - 0.020 | Microtubule Depolymerization | [10] |
| J30 | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide | H460 | Lung Cancer | 0.015 - 0.020 | Microtubule Depolymerization | [10] |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key assays used to characterize the anti-cancer properties of indoline-5-sulfonamides.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11] The intensity of this color, measured spectrophotometrically, is proportional to the number of living cells.
Protocol: MTT Cell Proliferation Assay [11][12][13]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Include control wells containing medium only for background measurement. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indoline-5-sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Aseptically prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble formazan crystals, appearing as a purple precipitate.[12]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the log concentration of the compound to determine the IC₅₀ value.
Mechanistic Assays: Uncovering the Mode of Action
Once a compound demonstrates potent cytotoxicity, the next step is to elucidate its mechanism of action. Key questions include whether the compound induces programmed cell death (apoptosis) and how it affects the cell division cycle.
The following diagram illustrates a typical workflow for investigating the mechanism of action of a hit compound identified from a primary screen.
Caption: Experimental workflow for anti-cancer drug discovery.
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.
Protocol: Annexin V-FITC/PI Staining [16]
-
Cell Culture and Treatment: Plate 1-5 x 10⁵ cells and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[15] Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂). The calcium is essential for Annexin V binding to PS.[15]
-
Staining: Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI staining solution (e.g., 50 µg/mL stock) to the cell suspension.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Healthy Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic Cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.
-
This method quantifies the DNA content within a cell population to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] It relies on the ability of PI to bind stoichiometrically to DNA.[18] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Protocol: Cell Cycle Analysis [17][18]
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvest and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS, then fix the cell pellet by resuspending in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL).[18] This step is critical because PI also binds to double-stranded RNA, and its removal ensures that the fluorescence signal is specific to DNA content.[17] Incubate for 15-30 minutes at room temperature.
-
PI Staining: Add PI to the cell suspension to a final concentration of 50 µg/mL.[18]
-
Incubation: Incubate for at least 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for the G0/G1 and G2/M populations.
Proposed Signaling Pathway and Mechanism of Action
As previously mentioned, a key target for many indoline-5-sulfonamides is the inhibition of carbonic anhydrases IX and XII, which are upregulated under hypoxic conditions typical of solid tumors.
Caption: Mechanism of CA IX/XII inhibition by indoline-5-sulfonamides.
In this pathway, tumor hypoxia leads to the stabilization of HIF-1α, a transcription factor that upregulates CA IX and XII expression.[5] These enzymes facilitate the conversion of CO₂ to protons and bicarbonate, helping to maintain a stable intracellular pH (pHi) while acidifying the extracellular environment (pHe). This pH regulation is critical for tumor cell survival and proliferation. Indoline-5-sulfonamides inhibit CA IX/XII, blocking this process. The resulting failure to export protons leads to intracellular acidosis, which is cytotoxic and triggers apoptosis.[5][8]
Conclusion and Future Directions
The comparative data presented in this guide highlight the potential of the indoline-5-sulfonamide scaffold as a source of potent and selective anti-cancer agents. Compounds like 4f demonstrate efficacy through the well-established mechanism of carbonic anhydrase inhibition, particularly under hypoxic conditions relevant to solid tumors.[7] Meanwhile, compounds like J30 showcase the scaffold's versatility by acting through microtubule disruption, a clinically validated anti-mitotic strategy.[10]
The detailed protocols provided herein offer a robust framework for the in vitro evaluation of these and other novel compounds, ensuring that data is both reliable and reproducible. Future research should focus on expanding the library of derivatives to improve potency and selectivity, conducting in vivo studies in relevant animal models to confirm efficacy, and further elucidating the specific signaling cascades that are triggered downstream of target engagement.
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A Senior Application Scientist's Guide to Cross-Validating Indoline Compound Activity: A Normoxia vs. Hypoxia Comparison
Introduction: The Challenge of the Hypoxic Tumor Microenvironment
Solid tumors are complex ecosystems, not merely homogenous collections of malignant cells. A critical feature of this landscape is the presence of regions with low oxygen tension, a state known as hypoxia.[1] This condition arises when rapid tumor growth outpaces the development of an adequate blood supply, leading to significant challenges in cancer therapy.[2] Hypoxia is not a passive bystander; it actively rewrites the rules of cellular behavior, often fostering a more aggressive and treatment-resistant cancer phenotype.[1][3]
The master regulators of the cellular response to low oxygen are the Hypoxia-Inducible Factors (HIFs), particularly HIF-1α.[4] Under normal oxygen levels (normoxia), HIF-1α is rapidly targeted for degradation. However, in hypoxia, it becomes stabilized, translocates to the nucleus, and activates a broad transcriptional program.[3][4] This genetic reprogramming contributes to therapeutic resistance by inhibiting apoptosis, promoting angiogenesis, altering cellular metabolism, and increasing the efflux of chemotherapy drugs.[5][6][7] Consequently, a compound that demonstrates high efficacy in standard, normoxic cell culture may fail spectacularly when faced with the reality of a hypoxic tumor.
This guide provides a comprehensive framework for the critical cross-validation of indoline-based therapeutic candidates, comparing their cytotoxic activity under both normoxic and hypoxic conditions. Our focus is to equip researchers with the rationale and detailed methodologies required to identify truly potent compounds, particularly those with selective activity against the resistant, hypoxic cell population.
The Promise of Indoline Scaffolds in Targeting Hypoxia
The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent anticancer properties.[8][9] Their versatility allows them to target a wide range of biological pathways, including the inhibition of tubulin polymerization, modulation of protein kinases, and the induction of apoptosis.[10][11]
Of particular interest is the development of indoline-containing compounds as Hypoxia-Activated Prodrugs (HAPs) , also known as bioreductive drugs.[12][13] This elegant strategy involves designing a molecule that is relatively inert and non-toxic under normoxic conditions but undergoes enzymatic reduction in the low-oxygen environment of a tumor to release a potent cytotoxic agent.[14][15] This approach promises exquisite tumor selectivity, targeting the most resistant cancer cells while minimizing damage to healthy, well-oxygenated tissues.[12]
Therefore, rigorously comparing an indoline compound's activity in normoxia versus hypoxia is not just a supplementary experiment; it is a fundamental step in determining its true therapeutic potential and mechanism of action. Is the compound a broadly active cytotoxic agent, or is it a precision tool for eradicating hypoxic cancer cells?
Core Principle: The Hypoxia-Selective Mechanism
The differential activity of a compound between normoxia and hypoxia is rooted in the unique biochemistry of the low-oxygen state. The activation of HAPs, for instance, relies on intracellular oxidoreductase enzymes that reduce the prodrug. In normoxia, molecular oxygen intercepts the partially reduced drug, reoxidizing it back to its inactive state in a futile cycle. In hypoxia, the absence of oxygen allows the reduction process to complete, releasing the active cytotoxin.[14]
Caption: Workflow for normoxia vs. hypoxia compound activity testing.
Detailed Experimental Protocols
1. Cell Line Selection and Culture:
-
Rationale: The choice of cell line is critical. Select a cancer cell line known to mount a robust hypoxic response (i.e., strong HIF-1α stabilization). Cell lines like MCF-7 (breast cancer), HCT116 (colon cancer), or A549 (lung cancer) are well-characterized options. [16][17]* Protocol:
-
Culture cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a standard humidified incubator at 37°C and 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
-
2. Induction and Validation of Hypoxia:
-
Rationale: True hypoxia (<1% O₂) must be achieved and validated. While chemical mimetics like cobalt chloride (CoCl₂) can stabilize HIF-1α, they do not replicate the full metabolic and signaling consequences of low oxygen and can have confounding effects. [18]A specialized hypoxic incubator or chamber is the gold standard.
-
Protocol:
-
Seed cells in parallel plates: one for the normoxia arm, one for the hypoxia arm, and one for a hypoxia validation control.
-
After allowing cells to adhere (typically 12-24 hours), place the hypoxia plates into a pre-calibrated hypoxic chamber with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂.
-
Place the normoxia plates in a standard incubator (21% O₂, 5% CO₂).
-
Self-Validation Step: After 16-24 hours of incubation, harvest the cells from the validation control plate (both normoxic and hypoxic). Prepare protein lysates and perform a Western blot to detect HIF-1α. A strong band for HIF-1α in the hypoxic lysate and a faint or absent band in the normoxic lysate confirms the successful induction of a physiological hypoxic response. [16] 3. Compound Treatment and Viability Assessment:
-
-
Rationale: A dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC₅₀), the most common metric of compound potency. Assays like MTT, MTS, or WST-1 measure metabolic activity, which serves as a proxy for cell viability. [16][19]* Protocol:
-
Prepare a serial dilution of the indoline compound in culture medium. A typical range might be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Add the compound dilutions to the appropriate wells of both the normoxic and hypoxic plates.
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) under their respective oxygen conditions.
-
Following incubation, add the viability reagent (e.g., WST-1) to each well according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curves using non-linear regression to calculate the IC₅₀ value for each condition.
-
Data Interpretation: Quantifying Hypoxia Selectivity
The primary output of the experiment will be two IC₅₀ values for your indoline compound: IC₅₀ (Normoxia) and IC₅₀ (Hypoxia). To standardize the comparison, we calculate the Hypoxia Cytotoxicity Ratio (HCR) , sometimes called the Hypoxic Index (HI).
HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)
This simple ratio is a powerful tool for classifying the compound's activity profile.
Table 1: Interpreting the Hypoxia Cytotoxicity Ratio (HCR)
| HCR Value | Interpretation | Implication for Drug Development | Example Compound Type |
| HCR > 10 | Highly Hypoxia-Selective | Strong candidate for a Hypoxia-Activated Prodrug (HAP). [12]Targets the most resistant cells. | Tirapazamine, Evofosfamide (TH-302) [2][12] |
| HCR 2-10 | Moderately Hypoxia-Selective | Promising activity in hypoxia. May have a dual mechanism or partial bioreductive activation. | Some novel indoline-sulfonamides [16] |
| HCR ≈ 1 | Equally Potent (Oxygen Independent) | Activity is not dependent on oxygen levels. Acts as a general cytotoxic agent. | Doxorubicin, Paclitaxel |
| HCR < 1 | Normoxia-Selective (Hypoxia-Resistant) | Compound is less effective in hypoxia. This is a common failure mode for many chemotherapies. [2] | Many standard chemotherapies |
digraph "Compound_Classification" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Calculate HCR\n[IC50(Normoxia) / IC50(Hypoxia)]", shape=Mdiamond, fillcolor="#F1F3F4"]; node [fillcolor="#FFFFFF", shape=box]; Decision1 [label="Is HCR > 2?"]; Decision2 [label="Is HCR ≈ 1?"]; node [shape=ellipse, style=filled]; Result_Hypoxic [label="Hypoxia-Selective", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Equal [label="Equally Potent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Normoxic [label="Normoxia-Selective", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> Decision1; Decision1 -> Decision2 [label="No"]; Decision1 -> Result_Hypoxic [label="Yes"]; Decision2 -> Result_Equal [label="Yes"]; Decision2 -> Result_Normoxic [label="No"];
}
Caption: Decision tree for classifying compound activity based on HCR.
Hypothetical Case Study: Cross-Validation of Compound IND-123
To illustrate the process, let's analyze hypothetical data for a novel indoline compound, IND-123, and compare it against a known HAP (Tirapazamine) and a standard chemotherapeutic (Doxorubicin).
Table 2: Hypothetical IC₅₀ Values (µM) and HCR in HCT116 Cells
| Compound | IC₅₀ (Normoxia, 21% O₂) | IC₅₀ (Hypoxia, <1% O₂) | HCR [Normoxia/Hypoxia] | Classification |
| IND-123 | 85.0 µM | 4.25 µM | 20.0 | Highly Hypoxia-Selective |
| Tirapazamine | 20.0 µM | 0.2 µM | 100.0 | Highly Hypoxia-Selective |
| Doxorubicin | 0.5 µM | 2.5 µM | 0.2 | Normoxia-Selective |
Analysis:
-
Doxorubicin: As expected, Doxorubicin shows a significant loss of potency under hypoxia (HCR < 1), highlighting the problem of hypoxia-induced drug resistance. [20]* Tirapazamine: This known bioreductive drug demonstrates a classic HAP profile with a very high HCR, showing its profound selectivity for hypoxic cells. [21]* IND-123: Our novel indoline compound shows an excellent HCR of 20. It is largely inactive in normoxia but becomes highly potent in hypoxia. This result strongly suggests that IND-123 functions as a hypoxia-activated prodrug and warrants further investigation into its reductive activation mechanism and in vivo efficacy.
Conclusion and Future Directions
The cross-validation of a compound's activity in normoxia versus hypoxia is an indispensable step in modern anticancer drug discovery. It provides a critical filter to identify agents that can overcome the formidable barrier of hypoxia-induced resistance. An indoline compound demonstrating a high Hypoxia Cytotoxicity Ratio (HCR > 10) is a prime candidate for development as a targeted agent against the most aggressive and difficult-to-treat cell populations within solid tumors.
Following a positive result from this screening cascade, subsequent steps should include:
-
Mechanism of Action Studies: Investigating the specific reductase enzymes (e.g., Cytochrome P450 reductases) involved in the compound's activation. [14]2. 3D Spheroid Models: Testing the compound in 3D multicellular tumor spheroids, which naturally form hypoxic cores and better mimic the tumor microenvironment. [22]3. In Vivo Efficacy: Evaluating the compound in preclinical xenograft models and assessing target engagement in hypoxic tumor regions.
By adopting this rigorous, validated approach, researchers can move beyond simplistic single-condition screening and identify next-generation indoline-based therapeutics with the potential to make a meaningful impact in the treatment of solid tumors.
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Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. (2020). ResearchGate. [Link]
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Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. (2021). European Journal of Medicinal Chemistry. [Link]
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Targeting Tumor-Associated Hypoxia with Bioreductively Activatable Prodrug Conjugates Derived from Dihydronaphthalene, Benzosuberene, and Indole-based Inhibitors of Tubulin Polymerization. (2021). European Journal of Medicinal Chemistry. [Link]
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Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (2013). Current Cancer Drug Targets. [Link]
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A Comparative Guide to the Docking of 1-Acylindoline-5-sulfonamides with Carbonic Anhydrase
This guide provides an in-depth comparison of the docking performance of 1-acylindoline-5-sulfonamides with carbonic anhydrases (CAs), benchmarked against other key inhibitor classes. We will delve into the structural rationale for their interactions, provide a detailed experimental workflow for computational docking, and present comparative data to guide inhibitor design and selection for researchers, scientists, and drug development professionals.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and catalytic activities.[3][4] Dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, obesity, and various cancers.[5][6]
Particularly, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors in response to hypoxia.[7][8] Their activity contributes to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[9][10] This makes CA IX and CA XII prime targets for the development of novel anticancer agents.[7][11]
The primary and most studied class of CA inhibitors (CAIs) are the sulfonamides, which typically function by coordinating to the zinc ion in the enzyme's active site.[12][13] However, a major challenge in the field is achieving isoform-specific inhibition to minimize off-target effects, as many sulfonamides exhibit broad activity across different CA isoforms.[10] This has spurred the exploration of novel scaffolds, including 1-acylindoline-5-sulfonamides, and non-sulfonamide inhibitors.[8][14]
1-Acylindoline-5-sulfonamides as Carbonic Anhydrase Inhibitors
Recent studies have highlighted 1-acylindoline-5-sulfonamides as a promising class of CAIs. By modifying the acyl group and other substituents on the indoline scaffold, it is possible to modulate the inhibitory potency and selectivity against different CA isoforms.[8] Docking studies are instrumental in understanding the structure-activity relationships (SAR) of these compounds and in rationally designing more potent and selective inhibitors.
A key study involved the design and synthesis of a series of 1-acylindoline-5-sulfonamides, which demonstrated inhibitory activity against the tumor-associated CA IX and CA XII, with Kᵢ values reaching as low as 132.8 nM and 41.3 nM, respectively.[8] Molecular docking of these compounds into the active site of CA IX revealed critical interactions that contribute to their binding affinity.[8]
Experimental Workflow: Molecular Docking of 1-Acylindoline-5-sulfonamides with Carbonic Anhydrase IX
This section outlines a detailed, step-by-step protocol for performing a molecular docking study of a 1-acylindoline-5-sulfonamide with human carbonic anhydrase IX (hCA IX). This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.
Rationale for Methodological Choices
The choice of software, force fields, and validation steps is critical for obtaining meaningful and predictive docking results. We will utilize a widely accepted docking program like AutoDock Vina, known for its balance of speed and accuracy.[15][16] The validation of the docking protocol by redocking a co-crystallized ligand is an essential step to ensure that the chosen parameters can accurately reproduce the experimentally observed binding mode.[17]
Step-by-Step Protocol
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of hCA IX from the Protein Data Bank (PDB; e.g., PDB ID: 3IAI).[9]
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure.[9] Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).
-
Define the Active Site: Identify the active site cavity, which contains the catalytic zinc ion coordinated by three histidine residues.[18] The grid box for docking should be centered on this zinc ion and be large enough to accommodate the ligand.[19]
Step 2: Ligand Preparation
-
Sketch or Obtain Ligand Structure: Draw the 2D structure of the 1-acylindoline-5-sulfonamide of interest using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., OPLS3).[19] This step is crucial for generating a low-energy, realistic starting conformation for the ligand.
Step 3: Docking Protocol Validation
-
Redocking of a Known Inhibitor: If the downloaded PDB structure contains a co-crystallized inhibitor, extract the inhibitor and redock it into the prepared protein structure using the defined docking parameters.
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[17]
Step 4: Molecular Docking
-
Run the Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared 1-acylindoline-5-sulfonamide into the active site of hCA IX.[15] The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).
Step 5: Analysis of Docking Results
-
Examine Binding Poses: Visualize the top-ranked docking poses and analyze the interactions between the ligand and the active site residues. Pay close attention to hydrogen bonds, hydrophobic interactions, and the coordination of the sulfonamide group with the zinc ion.
-
Compare with Known Inhibitors: Compare the binding mode of the 1-acylindoline-5-sulfonamide with that of known sulfonamide inhibitors to understand similarities and differences in their interaction patterns.
Visualization of the Docking Workflow
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In Vivo Validation of Indoline-Based Anticancer Agents: A Comparative Guide for Xenograft Models
For researchers, scientists, and drug development professionals at the forefront of oncology, the robust preclinical validation of novel therapeutic candidates is a critical determinant of clinical success. The indoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent anticancer agents. This guide provides an in-depth technical comparison of the in vivo validation of various indoline-based compounds in xenograft models, offering insights into experimental design, mechanistic underpinnings, and comparative efficacy against established therapies.
The Rationale for Indoline Scaffolds in Oncology
The indole nucleus, and its reduced form indoline, are key components in numerous biologically active natural products and synthetic molecules.[1] Their structural versatility allows for the fine-tuning of physicochemical properties and target engagement, leading to the development of agents that modulate critical oncogenic pathways.[2][3] Several indole-based drugs, such as Sunitinib and Nintedanib, have received FDA approval, underscoring the clinical relevance of this chemical class.[4]
Comparative Efficacy of Indoline-Based Agents in Xenograft Models
The true test of an anticancer agent's potential lies in its in vivo efficacy. Xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a cornerstone of preclinical oncology research.[5] Below, we compare the performance of representative indoline-based compounds against various cancer types in subcutaneous xenograft models, benchmarked against standard-of-care chemotherapeutics.
Table 1: Comparative In Vivo Efficacy of Indoline-Based Anticancer Agents and Standard Therapies in Xenograft Models
| Compound/Drug | Cancer Type (Cell Line) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Comparator TGI (%) | Reference |
| Indoline Derivative 9d | Esophageal (KYSE450) | Nude Mice | Not Specified | Potent Inhibition | Not Specified | [6] |
| BO-1922 | Colon (HT-29) | Nude Mice | 25 mg/kg, i.v., QDx4 | > CPT-11 | CPT-11 (relapse day 9) | [7] |
| Dihydroindole-2,3-dione derivative 6b | Liver (H7402) | Mouse Model | Not Specified | More effective than SAHA | SAHA | [8] |
| Indolyl-hydrazone Compound 5 | Breast (MCF-7) | Mouse Model | Not Specified | Significant Inhibition | Staurosporine (less potent in vitro) | [9] |
| Paclitaxel | Lung (A549, NCI-H23, NCI-H460, DMS-273) | Nude Mice | 12 & 24 mg/kg/day, i.v., QDx5 | Significant Inhibition | Cisplatin (less effective) | [10] |
| Doxorubicin | Breast (MDA-MB-231) | Nude Mice | Not Specified | Slower tumor growth in cocktail | Unlabeled antibody | [11] |
Key Mechanistic Pathways Targeted by Indoline Anticancer Agents
The antitumor activity of indoline derivatives stems from their ability to modulate key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Understanding these mechanisms is crucial for rational drug design and patient selection.
Inhibition of Tubulin Polymerization
A significant number of indole and indoline derivatives exert their anticancer effects by disrupting microtubule dynamics, a validated target for cancer chemotherapy.[11][12] By binding to the colchicine site on β-tubulin, these agents inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6][13]
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by indoline-based agents.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Several indoline-based compounds, including the FDA-approved drug Sunitinib, are multi-targeted tyrosine kinase inhibitors that potently inhibit VEGFR, thereby exerting anti-angiogenic effects. [4]
Experimental Protocols: A Guide to Reproducible In Vivo Studies
The trustworthiness of preclinical data hinges on the rigor of the experimental methodology. Here, we provide a detailed, self-validating protocol for a subcutaneous xenograft study.
Part 1: Cell Culture and Preparation
-
Cell Line Authentication: Authenticate the cancer cell line using short tandem repeat (STR) profiling to ensure its identity.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly impact experimental outcomes.
-
Cell Culture: Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile phosphate-buffered saline (PBS). Determine cell viability and count using a hemocytometer and trypan blue exclusion. A viability of >95% is required.
-
Final Cell Suspension: Adjust the cell concentration in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired density for injection (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
Part 2: Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks. Allow for a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank.
-
Monitor the animals for any adverse reactions.
-
Part 3: Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the indoline-based agent and comparator drugs in the appropriate vehicle.
-
Administer the treatments according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle alone.
-
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
Part 4: Endpoint Analysis
-
Euthanasia: Euthanize the mice when the tumors reach the predetermined endpoint (e.g., a specific volume or at the end of the study period).
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [14][15] * Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting to confirm target engagement).
-
Figure 3: Experimental workflow for in vivo validation in a xenograft model.
Concluding Remarks for the Field Scientist
The in vivo validation of indoline-based anticancer agents in xenograft models is a multifaceted process that requires careful planning, meticulous execution, and insightful data interpretation. This guide has provided a framework for comparing the efficacy of these promising compounds, understanding their mechanisms of action, and implementing robust experimental protocols. As the landscape of oncology drug discovery continues to evolve, the principles of scientific integrity, logical experimental design, and comprehensive data analysis will remain paramount in translating promising preclinical candidates into effective clinical therapies.
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A Comparative Analysis of D2/D4 Receptor Antagonists Featuring the Indoline Scaffold: A Guide for Researchers
The development of selective dopamine receptor modulators remains a cornerstone of neuropharmacology research, with the D2 and D4 receptors being particularly implicated in the pathophysiology of various psychiatric and neurological disorders. The indoline scaffold has emerged as a privileged structure in the design of potent and selective antagonists for these receptors. This guide provides a comprehensive comparative analysis of prominent indoline-containing D2/D4 receptor antagonists, offering insights into their structure-activity relationships, pharmacological properties, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel CNS therapeutics.
Introduction: The Therapeutic Potential of D2/D4 Receptor Antagonism
Dopamine D2 and D4 receptors, both members of the D2-like family of G protein-coupled receptors, are critical targets for antipsychotic medications. While D2 receptor antagonism is a hallmark of conventional antipsychotics, it is also associated with extrapyramidal side effects. The D4 receptor, with its distinct neuroanatomical distribution, is hypothesized to mediate antipsychotic efficacy with a reduced liability for motor side effects, making the development of D4-selective or mixed D2/D4 antagonists with specific selectivity ratios an attractive therapeutic strategy. The indoline moiety, a bicyclic aromatic scaffold, has proven to be a versatile template for achieving high affinity and varying degrees of selectivity for these receptors.
This guide will delve into a comparative analysis of two prominent classes of indoline-based D2/D4 antagonists: Indoline-Piperazine Derivatives and Indolin-2-one Derivatives . We will explore their binding affinities, functional activities, and available in vivo data, providing a framework for understanding the nuances of their pharmacological profiles.
Comparative Pharmacological Profiles
The pharmacological characterization of D2/D4 receptor antagonists relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic potential.
In Vitro Binding Affinities
A fundamental parameter for assessing the potency of a ligand is its binding affinity (Ki), typically determined through radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
A comparative summary of the binding affinities for representative indoline-based antagonists is presented in Table 1.
| Compound Class | Representative Compound | D2 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity Ratio | Reference |
| Indoline-Piperazine | 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone | 18 | 7.4 | ~2.4 | [1] |
| (S)-2-[-4-(4-chlorobenzyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | 10 | 2.5 | 4 | [2] | |
| Indolin-2-one | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | 1815 | 0.5 | 3630 | [3][4] |
| 1-(4-(4-(4-methylbenzyl)-1-piperazinyl)butyl)indolin-2-one | 2005 | 1.1 | ~1823 | [4] | |
| 1-(4-(4-(4-methoxybenzyl)-1-piperazinyl)butyl)indolin-2-one | 2500 | 1.8 | ~1389 | [4] |
Expertise & Experience: The data clearly illustrates two distinct profiles. The indoline-piperazine series, exemplified by the lead compound and its chiral derivatives, exhibits a mixed D2/D4 antagonist profile with relatively low selectivity for the D4 receptor.[1][2] In contrast, the indolin-2-one series demonstrates remarkable D4 selectivity, with compounds displaying over 1000-fold higher affinity for the D4 receptor compared to the D2 receptor.[3][4] This high selectivity is a desirable attribute for minimizing D2-mediated side effects.
Structure-Activity Relationships (SAR)
The observed differences in affinity and selectivity can be rationalized by examining the structure-activity relationships within each chemical series.
Caption: SAR of Indoline-Piperazine Derivatives.
For the indolin-2-one series, the key driver of D4 selectivity appears to be the nature of the substituent on the terminal benzyl group attached to the piperazine ring.
Caption: SAR of Indolin-2-one Derivatives.
Trustworthiness: The systematic evaluation of substitutions on these scaffolds provides a logical and self-validating framework for understanding the structural requirements for potent and selective D2/D4 antagonism. The dramatic effect of the 4-hydroxybenzyl group in the indolin-2-one series highlights a key interaction point within the D4 receptor binding pocket that is not as critical for the D2 receptor.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols for characterizing D2/D4 receptor antagonists.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds at D2 and D4 receptors.
Methodology:
-
Membrane Preparation:
-
HEK-293 cells stably expressing human D2 or D4 receptors are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (containing a specific amount of receptor protein).
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-YM-09151-2 for D4) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound.
-
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D4 antagonist (e.g., haloperidol).
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or partial agonist.
D2 and D4 receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.
Methodology:
-
Cell Culture and Treatment:
-
Use cells stably expressing the D2 or D4 receptor (e.g., CHO-K1 or HEK-293).
-
Pre-treat cells with the test compound (potential antagonist) for a specific duration.
-
Stimulate the cells with a D2/D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate basal cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
-
Data Analysis:
-
The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The IC50 or pKb value is determined from the concentration-response curve.
-
β-arrestin recruitment is another important signaling pathway downstream of D2/D4 receptor activation. This assay can identify biased ligands that preferentially activate G-protein or β-arrestin pathways.
Methodology:
-
Assay Principle:
-
Utilize a cell line co-expressing the dopamine receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments into close proximity, resulting in a measurable signal (e.g., luminescence or fluorescence).
-
-
Experimental Procedure:
-
Plate the engineered cells in a microplate.
-
Add the test compound (potential antagonist) followed by a D2/D4 agonist.
-
Incubate and then add the substrate for the reporter enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Determine the ability of the antagonist to inhibit the agonist-induced β-arrestin recruitment and calculate the IC50 or pKb.
-
Caption: D2/D4 Receptor Signaling Pathways.
In Vivo Evaluation
Preclinical in vivo studies in animal models are essential to assess the therapeutic potential and side effect profile of novel D2/D4 antagonists.
Models of Antipsychotic Efficacy
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This is a classic test for antipsychotic activity. Some indoline-piperazine derivatives have shown efficacy in this model.[2]
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases locomotor activity by stimulating dopamine release. Antipsychotics that block D2 receptors can attenuate this effect.
Assessment of Extrapyramidal Side Effects
-
Catalepsy Test: This test measures the induction of a state of immobility and is predictive of extrapyramidal side effects in humans. Compounds with high D4 selectivity are expected to have a lower propensity to induce catalepsy.
Expertise & Experience: The in vivo evaluation of the indoline-piperazine derivatives revealed that compounds with a D2/D4 affinity ratio similar to the atypical antipsychotic clozapine showed a favorable profile, inhibiting conditioned avoidance responding with a reduced liability for inducing catalepsy compared to typical antipsychotics like haloperidol.[2] This supports the hypothesis that a mixed D2/D4 antagonist profile can lead to an improved side effect profile.
Conclusion and Future Directions
The comparative analysis of indoline-containing D2/D4 receptor antagonists highlights the chemical tractability of this scaffold for generating compounds with diverse pharmacological profiles. The indoline-piperazine series offers a promising avenue for developing mixed D2/D4 antagonists with an atypical antipsychotic-like profile. The indolin-2-one series, with its exceptional D4 selectivity, provides valuable tool compounds for elucidating the specific roles of the D4 receptor in CNS function and disease, and represents a promising starting point for the development of highly selective D4 antagonists.
Future research in this area should focus on:
-
Comprehensive Functional Characterization: A detailed investigation of the functional activity (antagonism, partial agonism, inverse agonism, and biased agonism) of these compounds is warranted.
-
Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of these indoline derivatives is crucial for their advancement as potential drug candidates.
-
In Vivo Efficacy in Diverse Models: Testing the most promising compounds in a broader range of animal models relevant to psychosis, cognitive deficits, and negative symptoms will provide a more complete picture of their therapeutic potential.
-
Structural Biology: Elucidating the co-crystal structures of these antagonists bound to D2 and D4 receptors would provide invaluable insights for the rational design of next-generation ligands with optimized potency and selectivity.
By leveraging the insights gained from this comparative analysis and pursuing these future research directions, the scientific community can continue to advance the development of novel and improved treatments for debilitating neuropsychiatric disorders.
References
- Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/26467362/]
- Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. [URL: https://www.ingentaconnect.com/content/ben/cdtc/2015/00000012/00000008/art00008]
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation. [URL: https://pubmed.ncbi.nlm.nih.gov/12372513/]
- Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/12430177/]
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. [URL: https://pubmed.ncbi.nlm.nih.gov/12372512/]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-(Piperidin-1-ylsulfonyl)indoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-ylsulfonyl)indoline (CAS No. 874593-99-4). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment is to provide value beyond the product itself, fostering a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of 5-(Piperidin-1-ylsulfonyl)indoline, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][3] |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality behind these classifications lies in the chemical's reactivity with biological tissues. Skin and eye irritation suggest the compound can cause localized inflammation and damage upon contact. The potential for respiratory irritation indicates that inhaled particles can affect the respiratory tract, leading to discomfort and potential breathing difficulties. The oral toxicity signifies that ingestion can lead to adverse systemic effects.
A risk assessment should be conducted before beginning any experiment, considering the quantity of the compound being used, the duration of the procedure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling 5-(Piperidin-1-ylsulfonyl)indoline. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and potential splashes.[4][5][6] Standard safety glasses with side shields do not offer sufficient protection from fine dusts that can become airborne.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[7] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. Proper glove removal technique is essential to prevent skin exposure.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, consider a disposable gown.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[9] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator appropriate for particulates is necessary.[10][11]
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designate a specific area for handling 5-(Piperidin-1-ylsulfonyl)indoline, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
Handling:
-
Don the appropriate PPE as outlined in the diagram above.
-
Carefully weigh the solid compound in the fume hood to avoid generating dust. Use a spatula for transfers.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound closed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
-
Doff PPE in the correct sequence to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using absorbent material, wearing appropriate PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-(Piperidin-1-ylsulfonyl)indoline and its contaminated materials is essential to protect the environment and comply with regulations.[12][13]
-
Waste Segregation: All waste contaminated with 5-(Piperidin-1-ylsulfonyl)indoline, including unused compound, contaminated gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.
-
Containerization: Collect solid waste in a clearly labeled, sealed container. Liquid waste (solutions) should be collected in a separate, labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-(Piperidin-1-ylsulfonyl)indoline".
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[12] All disposal must be handled by a licensed hazardous waste disposal company.
Caption: Decision-making process for the segregation and disposal of laboratory waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can be conducted responsibly and without incident.
References
-
Angene Chemical. (n.d.). Safety Data Sheet: 5-(Piperidin-1-ylsulfonyl)indoline. Retrieved from [Link]
-
BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection. Retrieved from [Link]
-
Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]
-
West Virginia University, Environmental Health & Safety. (2022, May 9). Eye Face Protection. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Factsheet – Eye & Face Protection. Retrieved from [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2013, June 15). Equipment for eye and face protection. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Eye and Face Protection. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Respiratory Protective Equipment (RPE). Retrieved from [Link]
-
DermNet. (n.d.). Personal protective equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix C. Retrieved from [Link]
-
PICNet. (2024, January 8). Skin protection for PPE use. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Elite Leather. (2021, July 15). How PPE Helps You Stay Safe from Work-Related Skin Problems. Retrieved from [Link]
-
U.S. Water. (2015, March 25). Safety Data Sheet. Retrieved from [Link]
-
Purdue University, Radiological and Environmental Management. (n.d.). Flammable Solids. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]
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Safeopedia. (2025, April 29). Protection Against Solids, Liquids, and Gases: A Practical Industrial Safety Guide. Retrieved from [Link]
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University of Southern California, Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
University of Illinois, Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
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Angene Chemical. (n.d.). Home. Retrieved from [Link]
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Angene Chemical. (n.d.). MSDS Download. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-[[2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-2-oxoethyl]-methylamino]-1-pyrrolidin-1-ylethanone. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
